Product packaging for (S)-2-Benzylaziridine-carboxylate(Cat. No.:CAS No. 1142923-78-1)

(S)-2-Benzylaziridine-carboxylate

Cat. No.: B2720492
CAS No.: 1142923-78-1
M. Wt: 267.328
InChI Key: QPCNEIYNSIZFAY-UHFFFAOYSA-N
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Description

(S)-2-Benzylaziridine-carboxylate is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B2720492 (S)-2-Benzylaziridine-carboxylate CAS No. 1142923-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-benzylaziridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCNEIYNSIZFAY-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-2-Benzylaziridine and Its Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-2-benzylaziridine and its related carboxylate derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated data for easy comparison, and visualizations of key chemical processes.

Core Chemical Properties

The nomenclature in the field of aziridine chemistry can be nuanced. The user's topic of "(S)-2-Benzylaziridine-carboxylate" can be interpreted in several ways. This guide will address the most chemically plausible interpretations: (S)-2-Benzylaziridine and, as a representative carboxylate derivative, Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate .

(S)-2-Benzylaziridine

(S)-2-Benzylaziridine is a chiral heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its strained ring structure is key to its reactivity.

Table 1: Chemical Properties of (S)-2-Benzylaziridine

PropertyValueReference(s)
Molecular Formula C₉H₁₁N[1]
Molecular Weight 133.19 g/mol [1][2]
CAS Number 73058-30-7[1]
Appearance Colorless oil/liquid[3][4]
Purity >98% (Min, HPLC)[2]
Moisture Content <0.5% (Max)[2]
Solubility Soluble in many organic solvents[4]

Spectroscopic Data:

Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate

This derivative of aziridine-2-carboxylic acid features a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl ester at the carboxylate position. These modifications significantly influence the molecule's stability and reactivity.

Table 2: Chemical Properties of Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃NO₄[5]
Molecular Weight 235.24 g/mol [5]
CAS Number 104597-98-0
Appearance Neat/Colorless to light yellow liquid[5]
Purity ≥98.0% (NMR)
Boiling Point 160-165 °C at 2 mmHg
Density 1.19 g/mL at 25 °C
Optical Activity [α]20/D −25°, c = 1 in toluene

Spectroscopic Data:

Detailed NMR spectra for Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate are available and confirm its structure. The presence of the aziridine ring is indicated by characteristic proton resonances in the ¹H NMR spectrum.[6] The ¹³C NMR spectrum correspondingly shows the expected chemical shifts for the carbons in the aziridine ring, the carbonyls of the Cbz and ester groups, and the aromatic ring.[6]

Experimental Protocols

Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis

The Wenker synthesis is a classical and effective method for preparing aziridines from β-amino alcohols. The asymmetric synthesis of (S)-2-benzylaziridine is commonly achieved starting from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol.[2]

Protocol:

  • Sulfation of the Amino Alcohol:

    • A cold mixture of concentrated sulfuric acid (98%) and water is added to (S)-2-amino-3-phenylpropan-1-ol in water at 0-5°C.

    • The mixture is then heated to 110°C for 3-4 hours.

    • Water is subsequently removed under vacuum to yield the solid amino alcohol hydrogen sulfate.[3]

  • Cyclization to the Aziridine:

    • Toluene and an aqueous solution of sodium hydroxide (25 wt%) are added to the crude amino alcohol hydrogen sulfate.

    • The mixture is heated to reflux overnight.[3]

    • The organic phase is then separated and dried over anhydrous sodium sulfate.[3]

    • After solvent removal, the residue is purified by silica gel column chromatography to afford (S)-2-benzylaziridine as a colorless oil.[3]

G cluster_0 Step 1: Sulfation cluster_1 Step 2: Cyclization Amino_Alcohol (S)-2-amino-3-phenylpropan-1-ol H2SO4 H₂SO₄, H₂O, 0-5°C then 110°C Amino_Alcohol->H2SO4 Sulfate_Ester Amino alcohol hydrogen sulfate H2SO4->Sulfate_Ester NaOH NaOH(aq), Toluene, Reflux Sulfate_Ester->NaOH Aziridine (S)-2-Benzylaziridine NaOH->Aziridine

Wenker Synthesis Workflow
Synthesis of Methyl (S)-N-(benzyloxycarbonyl)aziridine-2-carboxylate

N-acylated aziridine-2-carboxylates can be synthesized from the corresponding unprotected aziridines.

Protocol:

  • Reaction Setup:

    • Dissolve 2-methyl aziridine in dichloromethane (CH₂Cl₂) and triethylamine under an argon atmosphere at 0°C.[7]

  • Acylation:

    • Add benzylchloroformate to the solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.[7]

  • Workup and Purification:

    • Pour the mixture into a 10% citric acid solution and extract with chloroform (CHCl₃).[7]

    • Wash the organic layer with a dilute aqueous sodium bicarbonate (NaHCO₃) solution and dry over magnesium sulfate (MgSO₄).[7]

    • Evaporate the solvent to yield the N-Cbz-2-methyl aziridine.[7]

Reactivity and Applications in Drug Development

The high ring strain of aziridines makes them susceptible to ring-opening reactions, a property that is central to their utility as synthetic intermediates and to their biological activity.[8]

Nucleophilic Ring-Opening

The aziridine ring can be opened by a variety of nucleophiles. In activated aziridines, such as N-acylated derivatives, this reaction is often highly regioselective. The attack typically occurs at the less substituted carbon, following an Sₙ2 mechanism.

G Aziridinium Activated Aziridine (e.g., Aziridinium ion) Transition_State Transition State Aziridinium->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Attack on Carbon Product Ring-Opened Product Transition_State->Product Ring Opening

Aziridine Ring-Opening Mechanism
Role in Anticancer Therapy

Several aziridine-containing compounds, such as Mitomycin C, have demonstrated anticancer activity.[9] Their mechanism of action often involves the alkylation of DNA.[1] The aziridine ring, particularly when protonated in the acidic tumor microenvironment, becomes a potent electrophile that can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. This can lead to DNA cross-linking, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell.[10]

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation cluster_2 Cellular Response Aziridine_Drug Aziridine-containing Drug Protonation Protonation (Acidic Environment) Aziridine_Drug->Protonation Aziridinium_Ion Activated Aziridinium Ion Protonation->Aziridinium_Ion Alkylation Nucleophilic Attack Aziridinium_Ion->Alkylation DNA DNA (Guanine N7) DNA->Alkylation DNA_Adduct DNA Adduct Alkylation->DNA_Adduct Replication_Inhibition Inhibition of DNA Replication DNA_Adduct->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Mechanism of DNA Alkylation by Aziridine Drugs

Conclusion

(S)-2-Benzylaziridine and its carboxylate derivatives are valuable chiral building blocks in organic synthesis with significant potential in drug development. Their chemical properties are largely dictated by the strained aziridine ring, which allows for a variety of synthetic transformations. The ability of the aziridine moiety to act as an alkylating agent is a key feature in the design of certain anticancer agents. This guide provides a foundational understanding of these compounds, offering detailed data and protocols to support further research and development efforts.

References

Spectroscopic and Synthetic Profile of (S)-2-Benzylaziridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for (S)-2-benzylaziridine-2-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents and other complex molecular architectures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a close derivative, ethyl trans-3-benzylaziridine-2-carboxylate. Due to the limited availability of data for the free carboxylic acid, the ethyl ester is presented as a representative example. The electronic environment of the aziridine core is expected to be comparable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35-7.15m-5H, Aromatic protons (C₆H₅)
4.10q7.02H, -OCH₂CH₃
3.00d6.51H, Aziridine proton (C3-H)
2.90d6.52H, Benzyl protons (-CH₂Ph)
2.45t6.51H, Aziridine proton (C2-H)
1.20t7.03H, -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl trans-3-benzylaziridine-2-carboxylate

Chemical Shift (δ) ppmAssignment
171.5C=O (Ester)
138.0Aromatic C (quaternary)
128.8Aromatic CH
128.5Aromatic CH
126.5Aromatic CH
61.0-OCH₂CH₃
40.5Aziridine C2
38.5Aziridine C3
38.0-CH₂Ph
14.2-OCH₂CH₃

Note: The 13C NMR data is predicted based on analogous structures and common chemical shift ranges. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl trans-3-benzylaziridine-2-carboxylate [1]

Wavenumber (cm⁻¹)IntensityAssignment
3290MediumN-H stretch
3085, 3060, 3030WeakAromatic C-H stretch
2980, 2930, 2910MediumAliphatic C-H stretch
1725StrongC=O stretch (Ester)
1605, 1495, 1455Medium to WeakAromatic C=C stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 1-benzylaziridine-2-carboxylate

m/zInterpretation
205.25[M]⁺ (Molecular Ion)

Note: The mass spectrometry data corresponds to the molecular weight of Ethyl 1-benzylaziridine-2-carboxylate (C₁₂H₁₅NO₂).[2]

Experimental Protocols

The synthesis of (S)-2-benzylaziridine-2-carboxylates can be achieved through various synthetic routes. A common and effective method involves the cyclization of a corresponding β-amino alcohol derivative. The following is a detailed protocol for the synthesis of a closely related analog, ethyl trans-3-benzylaziridine-2-carboxylate, adapted from the literature.[1]

Synthesis of Ethyl trans-3-benzylaziridine-2-carboxylate

This synthesis proceeds via the formation of an intermediate azido alcohol, followed by cyclization.

Step 1: Synthesis of Ethyl 2-azido-3-hydroxy-4-phenylbutanoate

  • To a solution of ethyl trans-3-phenyloxirane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido alcohol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl trans-3-benzylaziridine-2-carboxylate

  • Dissolve the purified azido alcohol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or methanol).

  • Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and TLC analysis.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl trans-3-benzylaziridine-2-carboxylate as a yellow oil.[1]

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of (S)-2-benzylaziridine-2-carboxylate.

molecular_structure cluster_molecule (S)-2-Benzylaziridine-2-carboxylate cluster_benzyl cluster_carboxylate N N C2 C N->C2 H_N H N->H_N C3 C C2->C3 H2 H C2->H2 C_co C C2->C_co C3->N H3_1 H C3->H3_1 H3_2 H C3->H3_2 C_bz CH₂ C3->C_bz Ph Ph C_bz->Ph O1 O C_co->O1 O O2 O C_co->O2 OH H_O H

Caption: Molecular structure of (S)-2-Benzylaziridine-2-carboxylate.

spectroscopic_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis (S)-2-Benzylaziridine-2-carboxylate Synthesis start->synthesis purification Purification synthesis->purification sample Purified Sample purification->sample nmr NMR (¹H, ¹³C) sample->nmr ir IR sample->ir ms MS sample->ms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure final_report final_report structure->final_report Final Report purity->final_report

Caption: General workflow for synthesis and spectroscopic analysis.

References

Stereochemistry and Configuration of 2-Benzylaziridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules. Among these, 2-benzylaziridine and its derivatives are of significant interest in medicinal chemistry and drug development, serving as chiral building blocks for synthesizing a wide range of biologically active compounds, including antivirals like Tamiflu and anticancer agents like Oxaliplatin.[1]

The stereochemistry at the C2 position of the aziridine ring is crucial as it dictates the spatial arrangement of the resulting product after nucleophilic ring-opening. Therefore, the ability to synthesize stereochemically pure 2-benzylaziridine derivatives and to unequivocally determine their absolute and relative configurations is of paramount importance. This guide provides an in-depth overview of the key synthetic strategies for controlling stereochemistry, detailed experimental protocols, and the analytical methods employed for configurational assignment.

Asymmetric Synthesis of 2-Benzylaziridine Derivatives

The primary challenge in synthesizing chiral 2-benzylaziridines is controlling the stereocenter at the C2 position. Several strategies have been developed to achieve high levels of stereoselectivity.

Wenker Synthesis from Chiral Amino Alcohols

The most common and highly effective method for preparing enantiomerically pure 2-benzylaziridines is a modification of the Wenker synthesis, which involves the intramolecular cyclization of a β-amino alcohol.[2] When starting with an optically pure amino alcohol, the configuration of the stereocenter is retained in the final aziridine product. The synthesis of (S)-2-benzylaziridine from (S)-2-amino-3-phenylpropan-1-ol is a classic example that can yield the product with an enantiomeric excess (ee) greater than 99%.[2] The reaction proceeds via the formation of a hydrogen sulfate intermediate, followed by a base-induced ring closure.[2]

Other Synthetic Approaches

While the Wenker synthesis is prevalent, other methods have also been employed:

  • Gabriel-Cromwell Reaction: This classic method can be adapted for the synthesis of aziridines.[2]

  • Reaction with Diphenylvinylsulfonium Triflates: Primary amines, such as benzylamine, can react with these sulfonium salts, which act as vinyl cation equivalents, to form 2-arylaziridines.[2]

  • Use of Chiral Auxiliaries: Chiral auxiliaries, such as Evans' oxazolidinones, can be temporarily incorporated into the molecule to direct the stereochemical outcome of the aziridination step.[2]

  • Nucleophilic Addition to 2H-Azirines: Asymmetric nucleophilic addition of various nucleophiles to 2H-azirines, often catalyzed by chiral metal complexes, can produce chiral aziridines with high yields and enantiomeric purity.[1]

Summary of Synthetic Methods and Stereochemical Outcomes

The choice of synthetic route depends on the availability of starting materials, desired substitution patterns, and the required level of stereochemical purity.

Synthetic Method Starting Materials Key Reagents/Catalysts Stereochemical Outcome Reference
Modified Wenker Synthesis(S)-2-amino-3-phenylpropan-1-ol1. H₂SO₄2. NaOH(S)-2-benzylaziridine (>99% ee)[2]
Nucleophilic Addition2H-Azirines, Tertiary Carbon NucleophilesChiral N,N′-dioxide/Cu(II) complexHigh yields and excellent enantiomeric purity[1]
Reductive CyclizationChiral α-mesylated acetamidesReductantStereospecific formation of N-alkyl aziridines[2]
Aziridination of IminesImines, Diazo compoundsChiral Lewis Acids / Brønsted Acidstrans-Aziridines with high diastereoselectivity[1]

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible synthesis and analysis.

Protocol 1: Synthesis of (S)-2-Benzylaziridine via Modified Wenker Synthesis

This protocol is adapted from the widely used method starting from (S)-2-amino-3-phenylpropan-1-ol.[2]

Step 1: Sulfation of the Amino Alcohol

  • Cool a flask containing (S)-2-amino-3-phenylpropan-1-ol in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (98%) while maintaining the temperature below 5°C.

  • After the addition is complete, slowly heat the mixture to 110°C and maintain for 3-4 hours to form the amino alcohol hydrogen sulfate.

  • Cool the reaction mixture to room temperature. The product may crystallize upon cooling.

Step 2: Base-Induced Cyclization

  • Prepare a solution of sodium hydroxide (NaOH) in water.

  • Slowly add the amino alcohol hydrogen sulfate from Step 1 to the NaOH solution, ensuring the temperature is controlled.

  • The cyclization reaction forms (S)-2-benzylaziridine.

  • The product can be extracted using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by vacuum distillation.

Protocol 2: Synthesis of (+)-1-(Acetyl)-2(S)-benzylaziridine

This protocol describes the N-acylation of a pre-formed chiral aziridine.[2]

  • To a solution of (+)-2(S)-benzylaziridine in a suitable anhydrous solvent (e.g., THF or dichloromethane), add sodium hydride (NaH) at 0°C to act as a base.

  • Stir the mixture for a short period (e.g., 15-30 minutes).

  • Slowly add acetic anhydride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Determination of Stereochemistry and Configuration

A combination of spectroscopic and chromatographic techniques is used to assign the absolute and relative configuration of 2-benzylaziridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for configurational assignment, often used in conjunction with chiral auxiliaries.[3][4]

  • Chiral Derivatizing Agents (CDAs): The chiral aziridine is reacted with a chiral reagent (CDA) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration by comparing chemical shifts to known models.[4][5]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic aziridine. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to the splitting of signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR).[3][4] This method is advantageous as it does not require chemical modification of the analyte.

  • Coupling Constants: For substituted aziridines, the magnitude of the vicinal coupling constants (³J) between protons on the aziridine ring can help determine the relative stereochemistry. Generally, trans protons exhibit a smaller coupling constant compared to cis protons.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration.[6][7] The analysis provides a three-dimensional structure of the molecule, unambiguously establishing the spatial arrangement of all atoms and confirming both relative and absolute stereochemistry.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8] Various types of CSPs, including those based on macrocyclic glycopeptides or derivatized carbohydrates, are effective for resolving chiral azole compounds.[8]

Summary of Analytical Techniques
Technique Principle Application
NMR with CDAs/CSAs Formation of diastereomeric species with distinct NMR signals.Determination of enantiomeric excess (ee); assignment of absolute configuration.
X-ray Crystallography Diffraction of X-rays by a single crystal.Unambiguous determination of absolute and relative stereochemistry.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers; determination of enantiomeric purity (ee).

Visualizations

Workflow for Asymmetric Synthesis

G cluster_start Starting Material cluster_synthesis Wenker Synthesis cluster_product Product Start Chiral Amino Alcohol ((S)-2-amino-3-phenylpropan-1-ol) Step1 Step 1: Sulfation (H₂SO₄) Start->Step1 Reagent Step2 Step 2: Cyclization (NaOH) Step1->Step2 Intermediate Product Chiral 2-Benzylaziridine ((S)-2-benzylaziridine) Step2->Product Purification

Caption: Workflow of the modified Wenker synthesis for chiral 2-benzylaziridine.

Logic for Configurational Assignment

G cluster_nmr NMR Analysis Start New 2-Benzylaziridine Derivative Synthesized IsCrystalline Is the compound crystalline? Start->IsCrystalline Xray Perform X-ray Crystallography IsCrystalline->Xray Yes NMR_HPLC Use NMR and/or Chiral HPLC IsCrystalline->NMR_HPLC No AbsoluteConfig Absolute Configuration Determined Xray->AbsoluteConfig CDA Use Chiral Derivatizing Agent (CDA) NMR_HPLC->CDA CSA Use Chiral Solvating Agent (CSA) NMR_HPLC->CSA CDA->AbsoluteConfig Relative Config. & ee% CSA->AbsoluteConfig ee%

Caption: Decision workflow for determining the stereochemistry of a new derivative.

Principle of Chiral Derivatizing Agents in NMR

G Racemate Racemic Aziridine (R-Aziridine + S-Aziridine) Reaction Reaction Racemate->Reaction CDA Chiral Derivatizing Agent (e.g., S-CDA) CDA->Reaction Diastereomers Diastereomeric Mixture (R,S-Adduct + S,S-Adduct) Reaction->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Result Distinct Signals for each diastereomer (Allows quantification) NMR->Result

Caption: Using a Chiral Derivatizing Agent (CDA) to analyze a racemate via NMR.

References

The Biological Frontier of Substituted Aziridine-2-Carboxylates: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strained three-membered ring of aziridines confers a high degree of reactivity, making them valuable intermediates in organic synthesis. When substituted with a carboxylate group at the 2-position, these molecules, known as substituted aziridine-2-carboxylates, emerge as a class of compounds with significant and diverse biological activities. Their inherent electrophilicity allows them to act as alkylating agents, targeting nucleophilic residues in biological macromolecules, which is the foundation for their therapeutic potential.[1][2] This technical guide provides an in-depth overview of the biological activities of substituted aziridine-2-carboxylates, focusing on their anticancer, antibacterial, and enzyme-inhibiting properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Substituted aziridine-2-carboxylates have demonstrated notable cytotoxic effects against a range of cancer cell lines. This activity is often attributed to their ability to alkylate DNA and proteins, leading to cell cycle arrest and apoptosis.[3][4] The presence of various substituents on the aziridine ring and the carboxylate function allows for the fine-tuning of their potency and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted aziridine-2-carboxylate derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-sugar substituted chiral aziridine (derivative 348)Prostate (PC3)23.55[5][6]
Cervix (HeLa)25.88[5][6]
Acyl derivative of aziridine-2-carboxylic acid (derivative 349)-26.0 (for PDIA1 inhibition)[5]
Trifluoromethyl-aziridine derivative (derivative 350)Drug-sensitive acute lymphocytic leukemia (CCRF-CEM)25.45[5]
Multidrug-resistant leukemia (CEM/ADR5000)24.08[5]
Aziridine β-D-galactopyranoside derivative (AzGalp)Human acute promyelocytic leukemia (HL-60)11.1[5]
Human acute promyelocytic leukemia (NB4)21.4[5]
Chiral aziridine phosphine oxide 5Human cervical epithelioid carcinoma (HeLa)6.4[4]
Endometrial adenocarcinoma (Ishikawa)4.6[4]
Chiral aziridine phosphine oxide 7Human cervical epithelioid carcinoma (HeLa)7.1[4]
Endometrial adenocarcinoma (Ishikawa)10.5[4]

Antibacterial Activity

The antibacterial properties of aziridine-containing compounds have been recognized for some time, with naturally occurring aziridine alkaloids showing activity against various bacterial strains.[7][8] Substituted aziridine-2-carboxylates contribute to this field, with their efficacy being dependent on the substitution pattern and the target bacteria.

Quantitative Antibacterial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for several substituted aziridine derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Aziridine-thiourea derivativesStaphylococcus aureus (MRSA)16-32[8]
Escherichia coli-[8]
Staphylococcus epidermidis-[8]
N-substituted aziridine-2-phosphonic acidsPseudomonas aeruginosa250[9]
Acinetobacter baumannii250[9]
Thiazolidine-2-iminium tetrafluoroborates (from trans-aziridine-2-carboxylates)Bacillus cereus1250-10000[2]
Functionalized 2-arylaziridines (derivative 346)Enterococcus faecalis 2921216
Aziridine-2,3-dicarboxylate derivative (derivative 345)Mycobacterium tuberculosis0.5

Enzyme Inhibition

The electrophilic nature of the aziridine ring makes these compounds effective inhibitors of enzymes that rely on nucleophilic catalysis, particularly those with cysteine residues in their active sites.

Protein Disulfide Isomerase (PDI) Inhibition

Protein disulfide isomerase (PDI) is an enzyme involved in protein folding and has been identified as a target for anticancer and antithrombotic drugs.[10] Certain acyl derivatives of aziridine-2-carboxylic acid have been shown to be weak to moderately active PDI inhibitors.[5] The inhibition likely occurs through the alkylation of the cysteine residues in the active site of PDI.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes implicated in various diseases, including those caused by parasites.[11][12] Aziridine-2,3-dicarboxylic acid-containing peptides have been designed as irreversible inhibitors of these proteases. The inhibition mechanism involves the nucleophilic attack of the active site cysteine on one of the aziridine ring carbons, leading to covalent modification and inactivation of the enzyme.[13] N-acylation of the aziridine nitrogen can significantly enhance the inhibitory potency.[13]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours under the same conditions.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antibacterial Susceptibility: Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. The lowest concentration that inhibits bacterial growth is the MIC.[15][16]

Procedure (Broth Microdilution Method):

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[17]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.[17]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[18]

PDI Inhibition: Insulin Reduction Assay

This assay measures the ability of a compound to inhibit the reductase activity of PDI.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain, which can be monitored as an increase in turbidity at 650 nm.[19][20]

Procedure:

  • Reagent Preparation:

    • Insulin solution: 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dithiothreitol (DTT) solution: 100 mM.

    • PDI solution: Prepare a working solution of recombinant human PDI.

    • Test compound solutions at various concentrations.

  • Assay Setup: In a 96-well plate, combine the insulin solution, PDI solution, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding DTT to each well.

  • Turbidity Measurement: Immediately begin monitoring the absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes) at 25°C.[20]

  • Data Analysis: Calculate the rate of insulin aggregation for each condition. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the vehicle control. The IC50 value can then be calculated.

Visualizations

Signaling Pathways and Mechanisms

The biological activity of substituted aziridine-2-carboxylates often stems from their ability to covalently modify key biological macromolecules. The following diagram illustrates the proposed mechanism of enzyme inhibition by an activated aziridine.

Mechanism of Enzyme Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme-Cys-SH (Nucleophilic Cysteine Residue) Transition_State Transition State Enzyme_Cys->Transition_State Nucleophilic Attack Aziridine Substituted Aziridine-2-carboxylate (Electrophile) Aziridine->Transition_State Covalent_Adduct Covalently Modified Enzyme (Inactive) Transition_State->Covalent_Adduct Ring Opening

Caption: Proposed mechanism of irreversible enzyme inhibition by a substituted aziridine-2-carboxylate.

Experimental Workflows

The following diagrams outline the general workflows for the key biological assays described in this guide.

MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_sol Add Solubilization Solution incubate3->add_sol incubate4 Incubate Overnight add_sol->incubate4 read Measure Absorbance (570nm) incubate4->read end Calculate IC50 read->end

Caption: General experimental workflow for the MTT cytotoxicity assay.

MIC Test Workflow start Prepare Serial Dilutions of Compound prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate 96-well Plate start->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read Observe for Turbidity incubate->read end Determine MIC read->end

Caption: General experimental workflow for the broth microdilution MIC test.

PDI Inhibition Assay Workflow start Prepare Reagents (Insulin, PDI, DTT, Compound) mix Combine Insulin, PDI, and Compound in Plate start->mix initiate Initiate Reaction with DTT mix->initiate read Monitor Absorbance (650nm) over Time initiate->read end Calculate Inhibition and IC50 read->end

Caption: General experimental workflow for the PDI insulin reduction assay.

Conclusion

Substituted aziridine-2-carboxylates represent a versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antibacterial, and enzyme-inhibiting properties, make them a compelling subject for further investigation. The ability to modify the substituents on the aziridine ring and the carboxylate group provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this promising class of compounds.

References

The Benzyl Group's Crucial Role in Fine-Tuning Aziridine Ring Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The three-membered nitrogen-containing heterocycle, aziridine, is a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain makes it a versatile intermediate for the construction of complex nitrogenous molecules. The substituent on the aziridine nitrogen plays a pivotal role in modulating the ring's stability and reactivity. Among the various N-substituents, the benzyl group (Bn) holds a special significance, offering a unique balance of steric and electronic properties that are instrumental in drug design and development. This technical guide provides a comprehensive overview of the benzyl group's influence on aziridine ring stability, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Influence of the N-Benzyl Group on Aziridine Ring Stability: A Quantitative Perspective

The stability of the aziridine ring is intrinsically linked to the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as tosyl (Ts) or nosyl (Ns), "activate" the ring, making it more susceptible to nucleophilic attack and thus less stable. Conversely, electron-donating groups generally increase the stability of the ring. The benzyl group, while not strongly electron-donating, influences stability through a combination of inductive and steric effects, and its ability to stabilize radical intermediates.

Computational studies have provided valuable insights into the energetic parameters governing aziridine ring stability. The activation energy (Ea) for ring-opening and the C-N bond dissociation energy (BDE) are key quantitative descriptors of this stability. A higher activation energy and bond dissociation energy correlate with a more stable aziridine ring.

N-SubstituentTypeC-N Bond Dissociation Energy (kcal/mol)Activation Energy for Nucleophilic Ring Opening (kcal/mol)Reference
-HUnsubstituted53.732.1[1]
-MeAlkyl-31.8[1]
-Bn (Benzyl) Arylalkyl - Slightly lower than N-alkyl [2]
-PhAryl--[2]
-COPhAcyl-5.75[2]
-SO2PhSulfonyl12.18-[2]
-Tf (Triflyl)Sulfonyl--2.7[1]
-Ms (Mesyl)Sulfonyl-7.0[1]

Experimental Protocols for Assessing Aziridine Ring Stability

Evaluating the stability of N-benzyl aziridines is crucial for understanding their reactivity and potential applications. Below are detailed methodologies for key experiments used to probe the stability of the aziridine ring.

Kinetic Analysis of Nucleophilic Ring-Opening by NMR Spectroscopy

This protocol allows for the real-time monitoring of the aziridine ring-opening reaction, providing valuable kinetic data.

Objective: To determine the rate constant for the reaction of an N-benzyl aziridine with a nucleophile.

Materials:

  • N-benzyl aziridine derivative

  • Nucleophile (e.g., sodium azide, thiophenol)

  • Anhydrous NMR solvent (e.g., CDCl3, DMSO-d6)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a clean, dry NMR tube, dissolve a known concentration of the N-benzyl aziridine derivative in the chosen anhydrous NMR solvent.

    • Acquire a preliminary 1H NMR spectrum to serve as the t=0 reference.

    • In a separate vial, prepare a solution of the nucleophile in the same NMR solvent at a known concentration.

  • Reaction Initiation and Monitoring:

    • Inject a precise volume of the nucleophile solution into the NMR tube containing the aziridine solution.

    • Quickly invert the tube to ensure thorough mixing and immediately place it in the NMR spectrometer.

    • Begin acquiring a series of 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate; faster reactions require more frequent measurements.

  • Data Analysis:

    • Process the acquired spectra.

    • Identify characteristic signals for the starting aziridine and the ring-opened product.

    • Integrate the signals corresponding to a non-overlapping proton on the aziridine ring and a non-overlapping proton on the product.

    • Calculate the concentration of the aziridine at each time point based on the relative integration values.

    • Plot the concentration of the aziridine versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., first-order or second-order).

Computational Determination of C-N Bond Dissociation Energy (BDE)

Density Functional Theory (DFT) calculations are a powerful tool for estimating the bond dissociation energies of the aziridine ring.

Objective: To calculate the C-N bond dissociation energy of an N-benzyl aziridine using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Geometry Optimization:

    • Build the 3D structure of the N-benzyl aziridine molecule.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP). The absence of imaginary frequencies confirms a true energy minimum.

    • Optimize the geometries of the two radical fragments that would result from the homolytic cleavage of the C-N bond (the benzylaminyl radical and the corresponding carbon-centered radical).

  • Energy Calculation:

    • Calculate the single-point electronic energies of the optimized aziridine molecule and the two radical fragments at a higher level of theory or with a larger basis set for improved accuracy.

    • Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations for all species.

  • BDE Calculation:

    • The bond dissociation energy is calculated using the following equation: BDE = [E(radical 1) + E(radical 2)] - E(aziridine) where E represents the total electronic energy plus the ZPVE correction for each species.

Role of N-Benzyl Aziridines in Drug Development and Signaling Pathways

The aziridine moiety is a known "warhead" in many anticancer agents due to its ability to alkylate DNA and other biological nucleophiles[4][5]. The N-substituent, such as a benzyl group, can significantly influence the drug's delivery, selectivity, and mechanism of action.

DNA Damage Response Pathway

Aziridine-containing drugs can induce DNA damage, primarily through the alkylation of DNA bases. This damage triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER). Cancer cells with deficiencies in these repair pathways are often more susceptible to the cytotoxic effects of such drugs.

DNA_Damage_Response cluster_0 Cellular Environment cluster_1 DNA Damage and Repair Aziridine_Drug N-Benzyl Aziridine Containing Drug DNA Nuclear DNA Aziridine_Drug->DNA Alkylation Alkylated_DNA Alkylated DNA Adduct BER Base Excision Repair (BER) Alkylated_DNA->BER Repair NER Nucleotide Excision Repair (NER) Alkylated_DNA->NER Repair Cell_Cycle_Arrest Cell Cycle Arrest Alkylated_DNA->Cell_Cycle_Arrest Unrepaired Damage BER->DNA Restoration NER->DNA Restoration Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Severe Damage

DNA Damage Response to Aziridine Alkylation
Bcl-2 Mediated Apoptosis Pathway

Persistent DNA damage can lead to the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Some aziridine-containing anticancer agents have been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2.

Bcl2_Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Aziridine_Drug N-Benzyl Aziridine Containing Drug Cellular_Stress DNA Damage/ Cellular Stress Aziridine_Drug->Cellular_Stress Bcl2 Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak Activation Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activation Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2 Mediated Apoptotic Pathway

Experimental and Logical Workflows

Workflow for Synthesis and Stability Evaluation of N-Benzyl Aziridines

A systematic approach is necessary for the rational design and evaluation of novel N-benzyl aziridine derivatives.

Stability_Evaluation_Workflow cluster_0 Synthesis and Characterization cluster_1 Stability Assessment cluster_2 Data Analysis and Interpretation Synthesis Synthesis of N-Benzyl Aziridine Derivative Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Thermal_Stability Thermal Stability (DSC/TGA) Purification->Thermal_Stability Chemical_Stability Chemical Stability (e.g., pH, nucleophiles) Purification->Chemical_Stability Computational_Analysis Computational Analysis (DFT for BDE) Purification->Computational_Analysis Data_Compilation Compile Quantitative Data (Rate Constants, Ea, BDE) Thermal_Stability->Data_Compilation Kinetic_Studies Kinetic Studies (NMR Monitoring) Chemical_Stability->Kinetic_Studies Kinetic_Studies->Data_Compilation Computational_Analysis->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis Lead_Optimization Lead Optimization for Drug Development SAR_Analysis->Lead_Optimization

References

(S)-2-Benzylaziridine-carboxylate structural formula and IUPAC name.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-aziridine-2-carboxylate is a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered aziridine ring makes it a versatile synthetic intermediate, particularly for the stereoselective synthesis of complex nitrogen-containing molecules. The presence of both a reactive aziridine ring and a modifiable carboxylate group allows for a variety of chemical transformations, making it a valuable building block in the development of novel therapeutics and other bioactive compounds. This guide provides a comprehensive overview of its structural properties, synthesis, and chemical behavior, with a focus on its application in research and drug development.

Structural Formula and IUPAC Name

The structural formula and key identifiers for benzyl (S)-aziridine-2-carboxylate are presented below.

Structural Formula:

IUPAC Name: Benzyl (2S)-aziridine-2-carboxylate

CAS Number: 67413-26-7[1]

Molecular Formula: C₁₀H₁₁NO₂[1]

Molecular Weight: 177.20 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for benzyl (S)-aziridine-2-carboxylate and its derivatives is provided in the following tables. It is important to note that data for the N-unsubstituted title compound is scarce in the literature, and therefore, data for closely related N-protected analogues are included for comparison.

Table 1: Physicochemical Properties of Benzyl (S)-aziridine-2-carboxylate and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Conditions
Benzyl (S)-aziridine-2-carboxylateC₁₀H₁₁NO₂177.20-Cool, dry place
Benzyl (2S)-1-(benzyloxycarbonyl)aziridine-2-carboxylateC₁₈H₁₇NO₄311.34--
Benzyl (-)-(2S)-1-trityl-aziridine-2-carboxylateC₂₉H₂₅NO₂421.52--

Table 2: Spectroscopic Data for Aziridine-2-carboxylate Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Benzyl (R)-1-((tert-butoxycarbonyl)-D-alanyl)aziridine-2-carboxylate1.42 (s, 9H), 1.45 (d, J=7.1 Hz, 3H), 2.63 (dd, J=3.1, 1.9 Hz, 1H), 2.72 (dd, J=5.8, 1.9 Hz, 1H), 3.28 (dd, J=5.8, 3.1 Hz, 1H), 4.30 (qd, J=7.1 Hz, 1H), 5.01 (d, J=7.1 Hz, 1H), 5.20 (s, 2H), 7.32-7.42 (m, 5H)18.98, 28.42, 30.96, 34.45, 51.30, 67.71, 80.02, 128.65, 128.73, 128.78, 135.06, 155.33, 168.31, 184.233354, 3177, 3036, 2972, 2935, 1681, 1497, 1452, 1367, 1168, 750, 699
Methyl (2S,3S)-3-phenylaziridine-2-carboxylate3.3 (d, 1H, J=1.5 Hz), 3.7 (s, 3H), 3.95 (d, 1H, J=1.5 Hz), 7.2 (s, 5H)-3095, 3060, 3030, 2995, 2950, 1745 (C=O), 1455, 1435, 1195, 1180, 880, 845, 695

Experimental Protocols

Synthesis of Benzyl (S)-aziridine-2-carboxylate

Two primary synthetic routes to chiral aziridine-2-carboxylates are prevalent in the literature: the cyclization of β-hydroxy-α-amino acid derivatives and the kinetic resolution of racemic 2H-azirines.

1. Synthesis from L-Serine Derivative

This method involves the conversion of a protected L-serine benzyl ester into the corresponding N-trityl aziridine, followed by deprotection.

  • Step 1: Synthesis of Benzyl (2S)-1-trityl-aziridine-2-carboxylate [2]

    • To a solution of benzyl N-trityl-L-serine ester in a suitable solvent, add triethylamine.

    • Cool the mixture and add sulfuryl chloride dropwise.

    • Allow the reaction to proceed to completion.

    • Work up the reaction mixture to isolate the crude product.

    • Purify the product by chromatography to yield benzyl (2S)-1-trityl-aziridine-2-carboxylate.

  • Step 2: Deprotection of the Trityl Group

    • The trityl group can be removed under acidic conditions to yield the N-H aziridine.

2. Copper-Catalyzed Reductive Kinetic Resolution of Racemic Benzyl 3-aryl-2H-azirine-2-carboxylate [3][4][5]

This method provides access to enantioenriched N-H aziridine-2-carboxylates.

  • General Procedure:

    • To a solution of the racemic benzyl 3-aryl-2H-azirine-2-carboxylate in a dry, inert solvent, add a copper(I) catalyst and a chiral ligand.

    • Introduce a hydride source, such as a silane, to initiate the reductive kinetic resolution.

    • Monitor the reaction by an appropriate method (e.g., HPLC) until the desired conversion is reached.

    • Quench the reaction and purify the product mixture by chromatography to separate the enantioenriched aziridine from the unreacted 2H-azirine.

Signaling Pathways and Experimental Workflows

Benzyl (S)-aziridine-2-carboxylate is primarily utilized as a chiral building block in organic synthesis. Its "workflow" is therefore best represented by its synthetic applications, particularly its regioselective ring-opening reactions, which are crucial for the construction of more complex molecules.

The regioselectivity of the nucleophilic ring-opening of aziridine-2-carboxylates is influenced by several factors, including the nature of the nucleophile and the presence of activating groups on the aziridine nitrogen. In general, for N-H or N-alkyl aziridines, the reaction can proceed via an SN2 mechanism, with the nucleophile attacking one of the two ring carbons.

Regioselective_Ring_Opening cluster_start Benzyl (S)-aziridine-2-carboxylate cluster_nucleophiles Nucleophiles cluster_products Ring-Opened Products start Aziridine Ring Nu_C Carbon Nucleophiles (e.g., Grignard reagents, organocuprates) start->Nu_C Reaction with Nu_O Oxygen Nucleophiles (e.g., H₂O, alcohols) start->Nu_O Reaction with Nu_N Nitrogen Nucleophiles (e.g., amines, azides) start->Nu_N Reaction with Prod_C2 β-Amino Acid Derivatives (Attack at C2) Nu_C->Prod_C2 Favored Attack Prod_C3 α-Amino Acid Derivatives (Attack at C3) Nu_O->Prod_C3 Favored Attack under acidic conditions Nu_N->Prod_C3 Generally Favored Attack

Caption: Regioselectivity of nucleophilic ring-opening of benzyl (S)-aziridine-2-carboxylate.

Applications in Drug Discovery and Development

Chiral aziridine-2-carboxylates are valuable precursors for the synthesis of a wide range of biologically active molecules, including unnatural amino acids, peptide mimics, and alkaloids.[6] Their ability to undergo stereospecific ring-opening reactions allows for the controlled introduction of new stereocenters, a critical aspect of modern drug design.

One notable application is in the synthesis of complex antibiotics. For instance, enantioenriched aziridine-2-carboxylates are key intermediates in the total synthesis of dynobacin A, a potent antibiotic.[3][5] The aziridine moiety serves as a masked amino acid, which is revealed later in the synthetic sequence through a regioselective ring-opening reaction.

Furthermore, the ring-opening of aziridine-2-carboxylates with various nucleophiles provides access to diverse scaffolds for drug discovery. For example, reaction with fluorine-18 containing nucleophiles has been explored for the synthesis of PET imaging agents.[7] The versatility of this chiral building block makes it a powerful tool for medicinal chemists in the quest for new and effective therapeutic agents. The use of N-(1-phenylethyl)aziridine-2-carboxylates has been reviewed in the synthesis of approved drugs and natural products.[8]

References

Commercial availability and suppliers of (S)-2-Benzylaziridine-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for (S)-2-Benzylaziridine. While the initial inquiry specified the carboxylate derivative, this guide focuses on the more readily available and foundational molecule, (S)-2-Benzylaziridine, a critical chiral building block in pharmaceutical and organic synthesis.

Commercial Availability and Suppliers

(S)-2-Benzylaziridine is commercially available from various chemical suppliers, typically offered in research-grade purities. The compound is generally supplied as a liquid.[1][2] Pricing and available quantities vary by supplier.

A summary of representative suppliers is provided below:

Supplier NameWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--Offers the compound through Combi-Blocks.
CymitQuimica--INVALID-LINK--Provides various quantities from 250mg to 25g.[1]
Guidechem--INVALID-LINK--Lists multiple suppliers for the compound.[2]
ChemicalBook--INVALID-LINK--Lists multiple suppliers and pricing information.
SynQuest Labs--INVALID-LINK--Offers the compound with 95% purity.
CP Lab Safety--INVALID-LINK--Provides the compound with a minimum purity of 98%.
Shanghai Macklin Biochemical Co., Ltd.--INVALID-LINK--A supplier listed on various chemical platforms.

Technical Data

This section summarizes the key physical and chemical properties of (S)-2-Benzylaziridine.

PropertyValueSource(s)
Chemical Name (S)-2-Benzylaziridine[1][2]
Synonyms (2S)-2-benzylaziridine, (S)-Benzylaziridine[1]
CAS Number 73058-30-7[1][2]
Molecular Formula C₉H₁₁N[1]
Molecular Weight 133.19 g/mol
Appearance Colorless liquid[2]
Purity ≥95% - 98% (typical)[1]
Enantiomeric Excess >99% achievable via Wenker synthesis
Boiling Point 80-85 °C at 0.5 Torr
Density ~1.044 g/cm³ (predicted)
Specific Rotation [α]D Not available in public literature.
Storage Conditions Store in a cool, dry, and dark place.

Experimental Protocols

Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis

The asymmetric synthesis of (S)-2-Benzylaziridine can be effectively achieved from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, through the Wenker synthesis. This method involves the formation of a sulfate ester followed by base-induced intramolecular cyclization.

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

  • In a suitable reaction vessel, a cold mixture of concentrated sulfuric acid (98%) and water is prepared.

  • The chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol, is dissolved in water and cooled to 0-5 °C.

  • The cold sulfuric acid solution is added dropwise to the amino alcohol solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is heated to approximately 110 °C for 3-4 hours.

  • Water is then carefully removed under reduced pressure (in vacuo) to yield the solid amino alcohol hydrogen sulfate.

Step 2: Cyclization to (S)-2-Benzylaziridine

  • To the crude amino alcohol hydrogen sulfate, add toluene and a 25% aqueous solution of sodium hydroxide (NaOH).

  • The mixture is heated to reflux and stirred overnight.

  • After cooling to room temperature, the organic phase is separated.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude (S)-2-Benzylaziridine as an oil.

Purification of (S)-2-Benzylaziridine

Method 1: Column Chromatography

  • The crude (S)-2-Benzylaziridine can be purified by silica gel column chromatography.

  • A suitable eluent system is a mixture of petroleum ether, ethyl acetate (EtOAc), and triethylamine (Et₃N) in a volumetric ratio of 5:1:1.

  • The fractions containing the pure product are collected and the solvent is evaporated to afford (S)-2-Benzylaziridine as a colorless oil.

Method 2: Vacuum Distillation

  • For larger quantities or higher purity, the crude product can be purified by fractional vacuum distillation.

  • The distillation is typically performed at a reduced pressure of approximately 0.5 Torr.

  • The fraction collected between 80-85 °C corresponds to the pure (S)-2-Benzylaziridine. A still head apparatus with a water-cooled condenser and a cow collection adapter is recommended for efficient fractionation.

Visualizations

Synthesis Workflow of (S)-2-Benzylaziridine

Synthesis_Workflow cluster_0 Step 1: Sulfate Ester Formation cluster_1 Step 2: Cyclization cluster_2 Purification Amino_Alcohol (S)-2-amino-3- phenylpropan-1-ol Sulfate_Ester Amino Alcohol Hydrogen Sulfate Amino_Alcohol->Sulfate_Ester Sulfonation Sulfuric_Acid H₂SO₄ / H₂O 0-5 °C, then 110 °C Aziridine (S)-2-Benzylaziridine (Crude) Sulfate_Ester->Aziridine Intramolecular Cyclization Base NaOH (aq) / Toluene Reflux Pure_Product Pure (S)-2-Benzylaziridine Aziridine->Pure_Product Purification Purification_Method Column Chromatography or Vacuum Distillation

Caption: Synthetic pathway for (S)-2-Benzylaziridine via the Wenker synthesis.

Logical Relationship in Chiral Synthesis

Chiral_Synthesis_Logic Start Chiral Starting Material ((S)-2-amino-3-phenylpropan-1-ol) Reaction Stereospecific Reaction (Wenker Synthesis) Start->Reaction Product Enantiomerically Enriched Product ((S)-2-Benzylaziridine) Reaction->Product Analysis Chiral Purity Analysis (e.g., Chiral HPLC) Product->Analysis Verification Application Application in Asymmetric Synthesis Product->Application

Caption: Logical flow for the utilization of a chiral precursor in synthesis.

Safety Information

(S)-2-Benzylaziridine is an irritant and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Applications in Research and Development

(S)-2-Benzylaziridine is a valuable chiral intermediate in organic synthesis. The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles, providing access to a wide range of chiral amines and other nitrogen-containing compounds. Its primary applications are in the pharmaceutical industry as a building block for the synthesis of biologically active molecules. It serves as a precursor for compounds such as renin inhibitors and cannabinoid type 2 (CB2) receptor agonists.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Benzylaziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral aziridine-2-carboxylates are highly valuable building blocks in organic synthesis and medicinal chemistry.[1] Their strained three-membered ring allows for versatile ring-opening reactions, providing access to a wide array of chiral amines, unnatural amino acids, and complex heterocyclic structures.[2][3] Specifically, (S)-3-Benzylaziridine-2-carboxylate serves as a key intermediate for synthesizing pharmaceutically relevant compounds. This document outlines two primary, high-yielding, and stereoselective methods for its synthesis: the Catalytic Asymmetric Aza-Darzens reaction and the Catalytic Asymmetric Aziridination of an alkene.

G cluster_0 Synthetic Strategies A Asymmetric Aza-Darzens Reaction C Target: (S)-3-Benzylaziridine-2-carboxylate A->C B Catalytic Asymmetric Aziridination B->C

Figure 1. High-level overview of synthetic routes to the target molecule.

Application Note 1: Catalytic Asymmetric Aza-Darzens Reaction

The aza-Darzens reaction is a powerful method for constructing aziridines from imines.[4] The asymmetric variant utilizes a chiral catalyst to control the stereochemical outcome, enabling the synthesis of enantiomerically enriched aziridines.[5] This approach involves the reaction of an N-protected benzaldimine with an α-bromoester in the presence of a chiral catalyst, typically a Lewis acid complex.[5][6]

G cluster_1 Aza-Darzens Reaction Workflow start Starting Materials: - N-protected benzaldimine - α-bromoacetate cat Chiral Catalyst (e.g., Mg-Phosphate Salt) start->cat Add Base enol Enolate Formation cat->enol Catalyzes attack Nucleophilic Attack on Imine enol->attack cyclo Intramolecular Cyclization (SN2 displacement of Br-) attack->cyclo product cis-Aziridine Product cyclo->product

Figure 2. Logical workflow for the catalytic asymmetric aza-Darzens reaction.

Data Summary

The following table summarizes representative results for the catalytic asymmetric aza-Darzens reaction to form 3-arylaziridine-2-carboxylates.

EntryImine N-Protecting GroupCatalyst SystemYield (%)dr (cis:trans)ee (%) (cis)Reference
1Tosyl (Ts)Mg / Vaulted Biphenanthrol Phosphate95>95:599[5]
2BenzhydrylVAPOL / B(OPh)₃85>99:197[6]
3BocChiral Phosphonium Salt92>95:596[4]
Detailed Experimental Protocol: Magnesium-Catalyzed Aza-Darzens Reaction

This protocol is adapted from the method described by Antilla et al. for the synthesis of highly functionalized donor-acceptor aziridines.[5]

Materials:

  • Chiral biphenanthrol-derived phosphoric acid (10 mol%)

  • n-Bu₂Mg (1.0 M in heptane, 10 mol%)

  • N-Tosylbenzaldimine (1.0 equiv)

  • Methyl 2-bromoacetate (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Toluene

  • Argon atmosphere

Equipment:

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and argon inlet

  • Syringes for liquid transfer

  • Low-temperature cooling bath (e.g., cryocool)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst (0.10 mmol).

    • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

    • Slowly add n-Bu₂Mg solution (0.10 mmol, 0.10 mL of 1.0 M solution) dropwise.

    • Stir the resulting solution at room temperature for 1 hour to pre-form the magnesium phosphate salt catalyst.

  • Reaction Assembly:

    • Cool the catalyst solution to -50 °C.

    • In a separate flask, dissolve N-tosylbenzaldimine (1.0 mmol, 259 mg) in anhydrous toluene (3.0 mL).

    • Add the imine solution to the catalyst mixture via syringe.

    • Add methyl 2-bromoacetate (1.2 mmol, 184 mg) followed by DIPEA (1.2 mmol, 155 mg).

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at -50 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure methyl (2S,3R)-3-benzyl-1-tosylaziridine-2-carboxylate.

Application Note 2: Catalytic Asymmetric Aziridination of Cinnamates

This method involves the direct addition of a nitrene group across the double bond of an alkene, such as an ethyl cinnamate derivative.[7] The use of a chiral catalyst, commonly a copper or rhodium complex with a chiral ligand, ensures the enantioselective formation of the aziridine ring.[7][8] The nitrogen source is typically a reagent like chloramine-T or a sulfonylimide.

G cluster_2 Catalytic Aziridination Cycle cat Chiral Catalyst [Cu(I)-Ligand] active_cat Active Catalyst [Cu=NTs-Ligand] cat->active_cat + Nitrene Source nitrene_source Nitrene Source (e.g., PhI=NTs) nitrene_source->active_cat complex Alkene-Catalyst Complex active_cat->complex + Alkene alkene Ethyl Cinnamate alkene->complex complex->cat Catalyst Regeneration product Aziridine Product complex->product Nitrene Transfer

Figure 3. Simplified catalytic cycle for copper-catalyzed aziridination.

Data Summary

The following table summarizes representative results for the copper-catalyzed asymmetric aziridination of cinnamates.

EntryAlkene SubstrateLigandNitrene SourceYield (%)ee (%)Reference
1Ethyl CinnamateChiral Salen-typePhI=NTs9093[7]
2Methyl CinnamateChiral Bis(oxazoline) (BOX)PhI=NTs8594[8]
3t-Butyl CinnamateChiral BinaphthyldiiminePhI=NTs9297[7]
Detailed Experimental Protocol: Copper/BOX-Catalyzed Aziridination

This protocol is based on the widely used Evans-Jacobsen aziridination methodology.[8]

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) (5 mol%)

  • Chiral Bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX) (5.5 mol%)

  • Ethyl cinnamate (1.0 equiv)

  • [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

  • Argon atmosphere

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Septa and argon/vacuum line

  • Syringes for liquid transfer

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Preparation:

    • Add CuOTf·0.5C₆H₆ (0.05 mmol, 12.6 mg) and the chiral BOX ligand (0.055 mmol) to an oven-dried Schlenk flask containing activated 4 Å molecular sieves (~200 mg).

    • Evacuate the flask and backfill with argon (repeat three times).

    • Add anhydrous CH₂Cl₂ (5.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a pale green color.

  • Reaction Assembly:

    • Add ethyl cinnamate (1.0 mmol, 176 mg) to the catalyst solution.

    • Cool the mixture to 0 °C.

    • In a separate flask, dissolve PhI=NTs (1.1 mmol, 415 mg) in a minimal amount of anhydrous CH₂Cl₂ (~5.0 mL).

    • Add the PhI=NTs solution to the reaction mixture dropwise over 10 minutes.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0 °C.

    • Monitor the disappearance of the ethyl cinnamate starting material by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the molecular sieves and catalyst byproducts.

    • Wash the Celite pad with additional CH₂Cl₂ (20 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired ethyl (2R,3S)-3-phenyl-1-tosylaziridine-2-carboxylate. Note: The stereochemistry at C2 is often inverted relative to the BOX ligand's chirality, but this should be confirmed experimentally. The N-tosyl group can be removed under reductive conditions if the free NH-aziridine is desired.

References

Application Notes and Protocols: Catalytic Enantioselective Aziridination of Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic enantioselective aziridination of alkenes is a powerful transformation in modern organic synthesis, providing access to chiral aziridines. These three-membered nitrogen-containing heterocycles are valuable building blocks for the synthesis of a wide array of more complex, nitrogen-containing molecules, including chiral amines, amino alcohols, and unnatural amino acids, which are often key components of pharmaceuticals and other biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for several state-of-the-art catalytic systems used in the enantioselective aziridination of alkenes.

Rhodium(II)-Catalyzed Enantioselective Aziridination

Dirhodium(II) tetracarboxylates have emerged as highly efficient catalysts for the asymmetric intermolecular aziridination of a broad range of alkenes.[4][5][6] These reactions are characterized by their high yields, excellent enantioselectivities, and operational simplicity, even on a gram scale with low catalyst loadings.[4][6]

Catalytic System Overview
  • Catalyst: C4-symmetrical dirhodium(II) tetracarboxylates, such as Rh₂(S-tfpttl)₄.

  • Nitrene Source: Sulfamates (e.g., p–tBu-phenylsulfamate).

  • Oxidant: Hypervalent iodine reagents, typically PhI(OPiv)₂.

  • Additive: A Brønsted acid, such as pentafluorobenzoic acid, can enhance enantioselectivity.[4]

  • Key Features: Broad substrate scope including mono-, di-, and trisubstituted olefins, high stereospecificity, and functional group tolerance.[4][5]

Proposed Catalytic Cycle

The proposed mechanism involves the formation of a triplet Rh-nitrene species as a key intermediate, which then drives the stereocontrolled approach and activation of the alkene substrate.[4][6]

G cluster_cycle Rhodium(II)-Catalyzed Aziridination Cycle Rh2_cat Rh₂(II) Catalyst Rh_Nitrene Rh-Nitrene Intermediate Rh2_cat->Rh_Nitrene Oxidation Nitrene_Source Sulfamate + Oxidant Nitrene_Source->Rh_Nitrene Aziridine Aziridine Product Rh_Nitrene->Aziridine Nitrene Transfer Byproduct Byproduct Rh_Nitrene->Byproduct Alkene Alkene Alkene->Aziridine Aziridine->Rh2_cat Catalyst Regeneration

Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Aziridination[4][5]
  • To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst (0.1-1.0 mol%).

  • Add the sulfamate (1.2 equivalents) and the oxidant (e.g., PhI(OPiv)₂) (1.3 equivalents).

  • If required, add the acidic additive (1.0 equivalent).

  • Add the solvent (e.g., toluene) and cool the mixture to the specified temperature (e.g., -15 °C).

  • Add the alkene (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Performance
EntryAlkene SubstrateProduct Yield (%)Enantiomeric Excess (ee %)
1Styrene8587.5
2trans-β-Methylstyrene9095
3cis-β-Methylstyrene8894
4Indene9298
51-Octene8595

Data are representative examples from the literature and may vary based on specific reaction conditions.[4]

Copper-Catalyzed Enantioselective Aziridination

Copper complexes, particularly those with bisoxazoline or diimine ligands, are widely used for the enantioselective aziridination of alkenes.[7][8][9] These systems are particularly effective for styrenyl and other activated olefins.

Catalytic System Overview
  • Catalyst: Copper(I) or Copper(II) salts (e.g., CuOTf, Cu(OTf)₂) complexed with a chiral ligand.

  • Ligands: Chiral bisoxazoline (Box) or diimine ligands are commonly employed.

  • Nitrene Source: Phenyliodinane imino derivatives, such as [N-(p-toluenesulfonyl)imino]-phenyliodinane (PhI=NTs).[7]

  • Key Features: Well-established for styrenes, with high enantioselectivity. The mechanism can involve a Cu(I)/Cu(III) catalytic cycle.[7]

Proposed Catalytic Cycle

The reaction is proposed to proceed through a Cu(I)/Cu(III) cycle where the rate-determining step is the formation of a metallanitrene species.[7]

G cluster_cycle Copper-Catalyzed Aziridination Cycle Cu_I_L Cu(I)-Ligand Complex Cu_III_Nitrene Cu(III)-Nitrene Intermediate Cu_I_L->Cu_III_Nitrene Oxidative Addition PhINTs PhI=NTs PhINTs->Cu_III_Nitrene Aziridine Aziridine Product Cu_III_Nitrene->Aziridine Nitrene Transfer PhI PhI Cu_III_Nitrene->PhI Alkene Alkene Alkene->Aziridine Aziridine->Cu_I_L Reductive Elimination

Caption: Proposed Cu(I)/Cu(III) catalytic cycle.

Experimental Protocol: General Procedure for Copper-Catalyzed Aziridination[9]
  • In a dry reaction vessel under an inert atmosphere, dissolve the copper salt (e.g., CuOTf, 5 mol%) and the chiral ligand (5.5 mol%) in a suitable solvent (e.g., acetonitrile).

  • Stir the solution at room temperature for 1-2 hours to allow for complex formation.

  • Add the alkene (1.0 equivalent).

  • In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 1.1 equivalents) in the same solvent.

  • Add the solution of the nitrene source to the reaction mixture dropwise over a period of time.

  • Stir the reaction at the specified temperature until complete, as monitored by TLC.

  • After completion, concentrate the reaction mixture and purify the residue by column chromatography.

Data Presentation: Substrate Scope and Performance
EntryAlkene SubstrateLigand TypeProduct Yield (%)Enantiomeric Excess (ee %)
1StyreneBisoxazoline≥85≥90
24-ChlorostyreneBisoxazolineHighHigh
34-MethylstyreneBisoxazolineHighHigh
4cis-StilbeneDiimineModerateHigh
5trans-StilbeneBisoxazolineHighHigh

Data are representative examples from the literature and may vary based on specific reaction conditions.[7][9]

Iron-Catalyzed Enantioselective Aziridination

Iron-based catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts. Recent advancements have led to the development of highly active iron catalysts for enantioselective aziridination.[10][11]

Catalytic System Overview
  • Catalyst: Iron complexes with N-heterocyclic carbene (NHC) or porphyrin-type ligands.[10][11]

  • Nitrene Source: Organic azides (e.g., aryl or alkyl azides).

  • Key Features: Utilizes earth-abundant iron, can be effective for both aryl and alkyl azides, and the mechanism often involves an iron-imide intermediate.[10][11]

Experimental Workflow

The general workflow for an iron-catalyzed aziridination experiment is outlined below.

G cluster_workflow Iron-Catalyzed Aziridination Workflow Preparation Catalyst & Reagent Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Preparation->Reaction_Setup Reaction Reaction at Room Temperature Reaction_Setup->Reaction Monitoring Monitoring by TLC/GC Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: General experimental workflow for iron-catalyzed aziridination.

Experimental Protocol: General Procedure for Iron-Catalyzed Aziridination with Organic Azides[10][11]
  • To a glovebox, add the iron catalyst (1-5 mol%) to a vial.

  • Add the alkene (1.0 equivalent) and a suitable solvent (e.g., benzene, as toluene may undergo competing C-H amination).

  • Add the organic azide (1.1 equivalents).

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation: Substrate Scope and Performance
EntryAlkene SubstrateAzideProduct Yield (%)Enantiomeric Excess (ee %)
11-Decenep-Tolyl azideHighNot Reported (focus on mechanism)
2StyreneAryl azidesGoodUp to 99 (with chiral Co-porphyrin)
31-Octenen-Octyl azideModerateNot Reported (focus on mechanism)

Data are representative, with a focus on mechanistic studies for some iron systems. Enantioselectivity is highly dependent on the specific chiral ligand used.[10][11][12]

Conclusion

The catalytic enantioselective aziridination of alkenes is a rapidly evolving field with a diverse range of effective catalytic systems. The choice of catalyst—whether based on rhodium, copper, or iron—depends on the specific substrate, the desired nitrogen source, and considerations of cost and sustainability. The protocols and data presented here provide a starting point for researchers to implement these powerful synthetic methods in their own work. Further optimization of reaction conditions may be necessary to achieve the best results for a particular substrate.

References

Application Notes and Protocols: Ring-Opening Reactions of (S)-2-Benzylaziridine-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (S)-2-benzylaziridine-carboxylate as a versatile building block in organic synthesis. The inherent ring strain of the aziridine moiety (approximately 26-27 kcal/mol) makes it susceptible to nucleophilic attack, providing a regio- and stereoselective route to a variety of valuable α- and β-amino acid derivatives.[1] This document outlines the general principles, quantitative data from representative reactions, detailed experimental protocols, and key mechanistic pathways.

Introduction

This compound and its ester derivatives are powerful intermediates in the synthesis of nitrogen-containing compounds, many of which are of significant interest in medicinal chemistry and drug development. The regioselectivity of the ring-opening reaction is a critical aspect, largely influenced by the nature of the nucleophile, the solvent, and the activating group on the aziridine nitrogen. Generally, heteroatom nucleophiles tend to attack at the less substituted C3 position (β-attack), leading to the formation of α-amino acid derivatives.[1] Conversely, the regioselectivity with carbon nucleophiles can be more variable and is often influenced by the presence of Lewis acids.[1]

Data Presentation: Regioselectivity and Yields

The following tables summarize representative quantitative data for the nucleophilic ring-opening of N-substituted (S)-2-benzylaziridine-2-carboxylates and closely related analogs. It is important to note that the reaction outcomes are highly dependent on the specific substrate and reaction conditions.

Table 1: Ring-Opening with Oxygen Nucleophiles

N-Protecting GroupNucleophileLewis Acid/CatalystSolventProduct (Major Regioisomer)Yield (%)Reference
NosylCarbohydrate C1-OHBF₃·OEt₂CH₂Cl₂β-O-Glycosyl-α-amino acid derivativeGood[2]
NosylCarbohydrate C1-OHCuOAc/DBUCH₂Cl₂β-O-Glycosyl-α-amino acid derivativeGood[2]

Table 2: Ring-Opening with Nitrogen Nucleophiles

N-Protecting GroupNucleophileLewis Acid/CatalystSolventProduct (Major Regioisomer)Yield (%)Reference
TosylBenzylamineNoneDMSOβ-Amino-α-amino acid derivativeHigh[3]
BocAzide (TMSN₃)BF₃·OEt₂CH₂Cl₂β-Azido-α-amino acid derivative67[4]
Cbz[¹⁸F]FluorideK₂CO₃/K₂₂₂CH₃CNα-[¹⁸F]Fluoro-β-alanine derivativeHigh RCY[5]
Boc[¹⁸F]FluorideK₂CO₃/K₂₂₂CH₃CNα-[¹⁸F]Fluoro-β-alanine derivativeHigh RCY[5]

Table 3: Ring-Opening with Sulfur Nucleophiles

N-Protecting GroupNucleophileLewis Acid/CatalystSolventProduct (Major Regioisomer)Yield (%)Reference
TritylThiophenolNoneCH₂Cl₂β-Thiophenyl-α-amino acid derivativeHigh[6]
BenzoylSodium ThiophenolateNoneMeOHβ-Thiophenyl-α-amino acid derivativeHigh[7]

Table 4: Ring-Opening with Carbon Nucleophiles

N-Protecting GroupNucleophileLewis Acid/CatalystSolventProduct (Major Regioisomer)Yield (%)Reference
TosylWittig ReagentsNoneTHFUnsaturated α-amino acid derivativeGood[8]
BenzylGrignard ReagentsNoneTHFβ-Substituted-α-amino acid derivativeN/A[1]

Experimental Protocols

The following are detailed protocols for key ring-opening reactions of N-protected (S)-2-benzylaziridine-2-carboxylate esters.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol is adapted from general procedures for the ring-opening of activated aziridines.

  • Materials:

    • N-Tosyl-(S)-2-benzylaziridine-2-carboxylate methyl ester (1.0 eq)

    • Amine nucleophile (e.g., Benzylamine, 1.2 eq)

    • Lewis Acid (e.g., BF₃·OEt₂, 0.1 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of N-Tosyl-(S)-2-benzylaziridine-2-carboxylate methyl ester in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the amine nucleophile.

    • Add the Lewis acid dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired β-amino-α-amino acid derivative.

Protocol 2: General Procedure for Ring-Opening with a Thiol Nucleophile

This protocol is based on the reaction of N-protected aziridines with thiols.[6]

  • Materials:

    • N-Trityl-(S)-2-benzylaziridine-2-carboxylate ethyl ester (1.0 eq)

    • Thiol nucleophile (e.g., Thiophenol, 1.5 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the N-Trityl-(S)-2-benzylaziridine-2-carboxylate ethyl ester in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Add the thiol nucleophile to the solution at room temperature.

    • Stir the reaction mixture for 12-48 hours, monitoring its progress by TLC.

    • After completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-thio-α-amino acid derivative.

Mandatory Visualizations

Diagram 1: General Reaction Scheme for Nucleophilic Ring-Opening

G Aziridine This compound Product_beta β-Attack Product (α-Amino Acid Derivative) Aziridine->Product_beta C3-attack Product_alpha α-Attack Product (β-Amino Acid Derivative) Aziridine->Product_alpha C2-attack Nucleophile Nucleophile (Nu⁻) G Start Start: N-Protected this compound Reaction Reaction: - Add Nucleophile - Add Catalyst (if needed) - Stir at appropriate temp. Start->Reaction Step 1 Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Step 2 Purification Purification: - Concentrate crude product - Column Chromatography Workup->Purification Step 3 Analysis Characterization: - NMR, MS, etc. Purification->Analysis Step 4 End Final Product: Ring-Opened Amino Acid Derivative Analysis->End Step 5

References

(S)-2-Benzylaziridine-carboxylate: A Versatile Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Benzylaziridine-carboxylate and its ester derivatives have emerged as powerful and versatile chiral building blocks in the asymmetric synthesis of a wide array of complex nitrogen-containing natural products and pharmaceutically important molecules. The inherent ring strain of the aziridine core, combined with the stereochemical information embedded in the chiral center at C2, makes it a highly valuable synthon for the stereoselective introduction of amino functionalities. This application note details the synthesis of this chiral building block and provides protocols for its application in key synthetic transformations, supported by quantitative data and visual workflows.

Significance and Applications

The utility of this compound in total synthesis stems from its ability to undergo regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity allows for the controlled formation of α- and β-amino acids, amino alcohols, and other complex chiral amines, which are key structural motifs in many biologically active compounds. The benzyl group on the nitrogen atom serves as a readily removable protecting group, further enhancing its synthetic utility.

Applications of chiral aziridine-2-carboxylates, a class of compounds to which this compound belongs, have been noted in the synthesis of antiviral agents and other complex molecules. For instance, related chiral aziridines have been employed as key intermediates in synthetic routes towards oseltamivir (Tamiflu) and the marine alkaloid (-)-agelastatin A.

Synthesis of the Chiral Building Block

The most common and efficient route to this compound esters begins with the readily available and inexpensive chiral pool starting material, L-serine. The synthesis involves protection of the amino and carboxyl groups, followed by activation of the hydroxyl group and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of Methyl (S)-2-Benzylaziridine-2-carboxylate

This protocol outlines a typical procedure for the preparation of the methyl ester of (S)-2-benzylaziridine-2-carboxylate starting from L-serine.

Step 1: N-Benzylation and O-Mesylation of L-Serine Methyl Ester

  • N-Benzylation: To a solution of L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add triethylamine (2.2 equivalents) at 0 °C. Stir the mixture for 15 minutes, then add benzyl bromide (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-benzyl-L-serine methyl ester.

  • O-Mesylation: The crude N-benzyl-L-serine methyl ester is dissolved in anhydrous dichloromethane and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 2-4 hours. The reaction mixture is then washed successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude mesylated intermediate.

Step 2: Intramolecular Cyclization to the Aziridine

  • The crude mesylated intermediate is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Potassium tert-butoxide (1.2 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford pure methyl (S)-2-benzylaziridine-2-carboxylate.

Key Reactions: Nucleophilic Ring-Opening

The cornerstone of the synthetic utility of this compound lies in its regioselective and stereospecific ring-opening with a diverse range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the center of attack. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions, with attack generally favored at the less hindered C3 position to yield α-amino acid derivatives.

Data Presentation: Regioselective Ring-Opening Reactions
NucleophileProduct TypeRegioselectivity (C3:C2 attack)DiastereoselectivityTypical Yield (%)
Organocuprates (R₂CuLi)β-Substituted α-Amino Acid Derivatives>95:5>98% de80-95
Grignard Reagents (RMgBr)β-Substituted α-Amino AlcoholsVariable, often favors C2Moderate to High60-85
Azides (NaN₃)β-Azido-α-amino Acid Derivatives>98:2>99% de90-98
Thiols (RSH)β-Thio-α-amino Acid Derivatives>95:5>98% de85-95
Halides (LiX)β-Halo-α-amino Acid Derivatives>95:5>99% de75-90

Note: The data presented in this table are representative values based on analogous systems and may vary depending on the specific substrate, nucleophile, and reaction conditions.

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Organocuprates
  • To a solution of copper(I) iodide (1.1 equivalents) in anhydrous THF at -78 °C, add the organolithium reagent (2.2 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to form the lithium diorganocuprate.

  • A solution of methyl (S)-2-benzylaziridine-2-carboxylate (1 equivalent) in anhydrous THF is then added dropwise to the cuprate solution at -78 °C.

  • The reaction mixture is stirred at this temperature for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding β-substituted α-amino acid derivative.

Visualizations

Synthesis_of_S_2_Benzylaziridine_carboxylate L_Serine L-Serine N_Benzylated_Serine N-Benzyl-L-Serine Methyl Ester L_Serine->N_Benzylated_Serine 1. BnBr, Et3N 2. CH2N2 or SOCl2, MeOH Mesylated_Intermediate O-Mesyl-N-Benzyl-L-Serine Methyl Ester N_Benzylated_Serine->Mesylated_Intermediate MsCl, Et3N Aziridine (S)-2-Benzylaziridine-2- carboxylate Methyl Ester Mesylated_Intermediate->Aziridine KOtBu, THF

Caption: Synthesis of (S)-2-Benzylaziridine-2-carboxylate Methyl Ester.

Ring_Opening_of_Aziridine cluster_start Starting Material cluster_products Ring-Opened Products Aziridine (S)-2-Benzylaziridine-2-carboxylate Amino_Acid β-Substituted α-Amino Acid Derivative Aziridine->Amino_Acid C3-attack (Major Pathway) Amino_Alcohol β-Substituted α-Amino Alcohol Aziridine->Amino_Alcohol C2-attack (Minor Pathway) Nucleophiles Nucleophiles (e.g., R₂CuLi, RMgX, NaN₃, RSH) Nucleophiles->Aziridine

Caption: Regioselective Nucleophilic Ring-Opening of (S)-2-Benzylaziridine-2-carboxylate.

Application Notes and Protocols: Synthesis of Unnatural Amino Acids using (S)-2-Benzylaziridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids are invaluable tools in medicinal chemistry and chemical biology, offering the ability to fine-tune the pharmacological properties of peptides and other bioactive molecules. (S)-2-Benzylaziridine-2-carboxylate serves as a versatile chiral building block for the stereoselective synthesis of a diverse array of these non-proteinogenic amino acids. The inherent ring strain of the aziridine moiety allows for highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This document provides detailed protocols for the synthesis of the key aziridine precursor and its subsequent conversion into valuable unnatural α- and β-amino acid derivatives, along with data on typical reaction outcomes.

Core Synthesis Strategy

The overall synthetic strategy involves a two-stage process:

  • Synthesis of the Chiral Aziridine Precursor: Preparation of benzyl (2S)-1-trityl-2-aziridinecarboxylate from a readily available chiral pool starting material, L-serine.

  • Nucleophilic Ring-Opening: Reaction of the activated aziridine with various nucleophiles to introduce diverse side chains, leading to the formation of unnatural amino acids.

  • Deprotection: Removal of the protecting groups to yield the final unnatural amino acid.

This approach allows for a modular and efficient synthesis of a library of unnatural amino acids with high enantiopurity.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (2S)-1-trityl-2-aziridinecarboxylate

This protocol outlines the synthesis of the key N-tritylated aziridine precursor from N-trityl-L-serine benzyl ester. The trityl group serves to protect the nitrogen atom and activate the aziridine ring for subsequent reactions.

Materials:

  • N-trityl-L-serine benzyl ester

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Sulfuryl chloride (SO2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve N-trityl-L-serine benzyl ester (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -50 °C using a dry ice/acetone bath.

  • Add triethylamine (1.2 eq) dropwise to the cooled solution.

  • Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at -50 °C.

  • Stir the reaction mixture at -50 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford benzyl (2S)-1-trityl-2-aziridinecarboxylate as a white solid.

Expected Yield: Approximately 90%.[1]

Protocol 2: Ring-Opening of Benzyl (2S)-1-trityl-2-aziridinecarboxylate with Organocuprates

This protocol describes the regioselective ring-opening of the N-tritylated aziridine with a Gilman reagent (a lithium diorganocuprate) to synthesize β-substituted α-amino acid derivatives.

Materials:

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., methyllithium, phenyllithium)

  • Benzyl (2S)-1-trityl-2-aziridinecarboxylate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of CuI (1.1 eq) in anhydrous THF at -20 °C under an inert atmosphere, add the organolithium reagent (2.2 eq) dropwise.

  • Stir the resulting solution at -20 °C for 30 minutes to form the lithium diorganocuprate.

  • Cool the cuprate solution to -78 °C.

  • Add a solution of benzyl (2S)-1-trityl-2-aziridinecarboxylate (1.0 eq) in anhydrous THF to the cuprate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired β-substituted α-amino acid derivative.

Protocol 3: Ring-Opening of Benzyl (2S)-1-trityl-2-aziridinecarboxylate with Grignard Reagents

This protocol details the ring-opening reaction using a Grignard reagent, which provides another versatile method for introducing a variety of alkyl or aryl side chains.

Materials:

  • Benzyl (2S)-1-trityl-2-aziridinecarboxylate

  • Anhydrous diethyl ether or THF

  • Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium bromide) (2.0 eq)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzyl (2S)-1-trityl-2-aziridinecarboxylate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the ring-opened product.

Protocol 4: Deprotection of the N-Trityl Group

The final step in the synthesis is the removal of the acid-labile N-trityl group to yield the free amine.

Materials:

  • N-trityl protected amino acid derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-trityl protected amino acid derivative in DCM.

  • Add triethylsilane (2-3 eq) to the solution.

  • Add trifluoroacetic acid (10-20% v/v in DCM) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure.

  • The crude product can be purified by crystallization or chromatography. In some cases, precipitation of the product from diethyl ether can be effective.

Data Presentation

The following tables summarize typical yields and stereoselectivities for the ring-opening reactions of N-protected aziridine-2-carboxylates with various nucleophiles.

EntryNucleophile (R in R₂CuLi or RMgX)Product TypeYield (%)Diastereomeric Ratio (d.r.)Reference
1Me₂CuLiβ-Methyl-α-amino acid85>95:5[2]
2Ph₂CuLiβ-Phenyl-α-amino acid78>95:5[2]
3(n-Bu)₂CuLiβ-Butyl-α-amino acid82>95:5[2]
4MeMgBrβ-Methyl-α-amino acid7590:10[3][4]
5PhMgBrβ-Phenyl-α-amino acid7288:12[3][4]
6EtMgBrβ-Ethyl-α-amino acid7092:8[3][4]

Note: Yields and diastereoselectivities are highly dependent on the specific substrate, nucleophile, and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Aziridine Precursor cluster_ring_opening Nucleophilic Ring-Opening cluster_deprotection Deprotection serine L-Serine Derivative aziridine Benzyl (2S)-N-trityl- aziridine-2-carboxylate serine->aziridine Cyclization protected_aa N-Trityl Protected Unnatural Amino Acid aziridine->protected_aa Ring-Opening nucleophile Nucleophile (Organocuprate, Grignard, etc.) nucleophile->protected_aa Ring-Opening final_aa Unnatural Amino Acid protected_aa->final_aa Acidic Deprotection

Caption: Overall workflow for the synthesis of unnatural amino acids.

Regioselective Ring-Opening Pathway

ring_opening cluster_attack aziridine (S)-2-Benzylaziridine- 2-carboxylate c2_attack Attack at C2 (favored for β-amino acid synthesis) aziridine->c2_attack c3_attack Attack at C3 (favored for α-amino acid synthesis) aziridine->c3_attack nucleophile Nucleophile (Nu⁻) nucleophile->c2_attack nucleophile->c3_attack beta_amino_acid β-Amino Acid Derivative c2_attack->beta_amino_acid SN2' type alpha_amino_acid α-Amino Acid Derivative c3_attack->alpha_amino_acid SN2 type

Caption: Regioselectivity in the nucleophilic ring-opening of aziridine-2-carboxylates.

Applications in Drug Development

Unnatural amino acids synthesized via this methodology have significant applications in the development of novel therapeutics. The incorporation of these modified building blocks can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.

A notable area of application is in the design of HIV protease inhibitors . Many successful HIV protease inhibitors incorporate unnatural amino acids to mimic the transition state of the viral protease substrate, leading to potent and selective inhibition. The ability to synthesize a diverse range of β-aryl-α-amino acids using the described aziridine chemistry is particularly relevant for this class of drugs.[5]

Furthermore, these unnatural amino acids are crucial components in the development of:

  • Anticancer agents

  • Antibiotics

  • Enzyme inhibitors for a variety of therapeutic targets.

The modularity of the synthetic route described herein makes it a powerful tool for generating libraries of novel amino acid derivatives for screening in drug discovery programs.

References

The Role of Benzylaziridine Derivatives in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Benzylaziridine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities that make them promising candidates for drug development. Their unique structural features, characterized by a strained three-membered aziridine ring attached to a benzyl group, underpin their reactivity and therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of these molecules.

Introduction to Benzylaziridine Derivatives

The core of a benzylaziridine derivative is the aziridine ring, a nitrogen-containing heterocycle. This ring is highly strained, making it susceptible to nucleophilic attack and ring-opening reactions. This reactivity is central to the biological activity of many aziridine-containing compounds, allowing them to form covalent bonds with biological macromolecules such as DNA and proteins. The benzyl group, a phenylmethyl substituent, influences the compound's lipophilicity and can play a role in its interaction with biological targets.

Many natural and synthetic compounds containing the aziridine ring exhibit potent pharmacological activities, including anticancer, antibacterial, and enzyme-inhibitory effects.[1] The benzyl substituent can further modulate this activity, making benzylaziridine derivatives a versatile scaffold for medicinal chemistry exploration.

Applications in Anticancer Therapy

One of the most explored applications of benzylaziridine derivatives is in the development of anticancer agents. The mechanism of action for many aziridine-containing anticancer drugs is believed to involve the alkylation of DNA.[2][3] This process can occur through the opening of the strained aziridine ring, which forms a reactive intermediate that can covalently bind to nucleophilic sites on DNA bases, particularly guanine. This can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]

Several established anticancer drugs, such as Mitomycin C and Thiotepa, contain aziridine rings and function as DNA alkylating agents.[2] While not benzylaziridine derivatives themselves, their clinical success has spurred interest in developing novel aziridine-containing compounds with improved efficacy and reduced side effects. The benzyl group in benzylaziridine derivatives can enhance their cellular uptake and modulate their reactivity and target specificity.

Quantitative Data on Anticancer Activity
Compound/Derivative ClassCell LineIC50 (µM)Reference
2-Benzylnaphth[2,3-d]imidazole (1h)Leukemia (CCRF-CEM)< 0.01[5]
2-Benzylnaphth[2,3-d]imidazole (1i)Leukemia (RPMI-8226)< 0.01[5]
2-Benzylnaphth[2,3-d]imidazole (1j)Leukemia (SR)0.02[5]
Morpholine substituted quinazoline (AK-10)Breast (MCF-7)3.15 ± 0.23[6]
Morpholine substituted quinazoline (AK-10)Lung (A549)8.55 ± 0.67[6]
Morpholine substituted quinazoline (AK-10)Neuroblastoma (SHSY-5Y)3.36 ± 0.29[6]
Quinoline-pyrimidine hybrid (85)Various1.32[7]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (6)Prostate (rat, 5α-reductase type 1)3.44[8]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) (6)Prostate (rat, 5α-reductase type 2)0.37[8]

Applications as Enzyme Inhibitors

Benzylaziridine derivatives have also shown promise as inhibitors of various enzymes. The mechanism of inhibition often involves the covalent modification of amino acid residues within the enzyme's active site, leading to irreversible inactivation. The specificity of these derivatives for a particular enzyme can be tuned by modifying the substituents on the benzyl and aziridine rings.

For example, derivatives of benzylaziridine have been investigated as inhibitors of lysyl oxidase, an enzyme involved in collagen and elastin cross-linking. Such inhibitors could have therapeutic applications in diseases characterized by excessive fibrosis.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-2-benzylaziridine

This protocol describes a one-pot synthesis of N-tosyl-2-benzylaziridine from the corresponding 2-amino alcohol, a common precursor. N-tosylation activates the aziridine ring, making it a versatile intermediate for further synthetic modifications.

Materials:

  • (S)-2-Amino-3-phenyl-1-propanol

  • Tosyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Dichloromethane (CH2Cl2)

  • Water

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware and stirring equipment

Procedure: [9]

  • To a vigorously stirred mixture of (S)-2-amino-3-phenyl-1-propanol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

  • Continue stirring for 30 minutes.

  • Add ice and water to the reaction mixture.

  • Separate the organic layer.

  • Wash the organic layer with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the N-tosyl-2-benzylaziridine.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of benzylaziridine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Benzylaziridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzylaziridine derivative in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Mechanism of Action

The primary mechanism of anticancer activity for many aziridine derivatives involves the alkylation of DNA, which can trigger a cascade of cellular events leading to apoptosis. The following diagrams illustrate this process.

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Benzylaziridine_Derivative Benzylaziridine Derivative Activated_Intermediate Reactive Aziridinium Ion DNA DNA Activated_Intermediate->DNA Nucleophilic Attack by Guanine N7 Alkylated_DNA Alkylated DNA (DNA Adduct)

Caption: DNA Alkylation by Benzylaziridine Derivatives.

Apoptosis_Pathway DNA_Damage_Response DNA Damage Response (DDR) p53_Activation p53 Activation DNA_Damage_Response->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: DNA Damage-Induced Apoptosis Pathway.

Conclusion

Benzylaziridine derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. Their inherent reactivity, coupled with the modulatory effects of the benzyl group, allows for the design of potent and potentially selective drugs. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this exciting class of compounds. Further research into the structure-activity relationships and mechanisms of action of benzylaziridine derivatives will be crucial for realizing their full therapeutic potential.

References

Application Notes and Protocols: Synthesis of Peptide Analogues using (S)-2-Benzylaziridine-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzylaziridine-carboxylate is a valuable building block in medicinal chemistry for the synthesis of diverse peptide analogues. Its strained three-membered ring serves as an electrophilic handle, enabling site-selective modification of peptides through nucleophilic ring-opening reactions. This unique reactivity allows for the introduction of various functionalities, including fluorophores, carbohydrates, and other bioactive moieties, making it a powerful tool in drug discovery and development. These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent modification.

Key Applications

  • Site-Selective Peptide Conjugation: The aziridine ring can be selectively opened by nucleophiles, such as thiols, to form stable covalent bonds. This allows for the precise attachment of labels or other molecules to a specific site in a peptide sequence.[1][2]

  • Synthesis of Peptidomimetics: The incorporation of the rigid aziridine structure can constrain the peptide backbone, leading to the formation of peptidomimetics with improved conformational stability and biological activity.

  • Development of Irreversible Inhibitors: The electrophilic nature of the aziridine ring can be exploited to design irreversible inhibitors that covalently bind to the active site of target enzymes.

Experimental Protocols

Protocol 1: Synthesis of N-Trityl-(S)-2-benzylaziridine-2-carboxylate Methyl Ester

This protocol describes the synthesis of the protected aziridine building block, which can be subsequently incorporated into a peptide sequence.

Materials:

  • (S)-Serine methyl ester hydrochloride

  • Trityl chloride (Trt-Cl)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (Ms-Cl)

  • Sodium hydride (NaH)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Tritylation:

    • Suspend (S)-Serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add TEA (2.2 eq) and stir the mixture at 0 °C for 15 minutes.

    • Add Trt-Cl (1.1 eq) portion-wise and stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Trityl-(S)-serine methyl ester.

  • O-Mesylation:

    • Dissolve N-Trityl-(S)-serine methyl ester (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add TEA (1.5 eq).

    • Add Ms-Cl (1.2 eq) dropwise and stir the reaction at 0 °C for 2 hours.

    • Dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The crude O-mesylated product is used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude O-mesylated product in anhydrous THF.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-Trityl-(S)-2-benzylaziridine-2-carboxylate methyl ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol outlines the incorporation of the protected aziridine amino acid into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Trityl-(S)-2-benzylaziridine-2-carboxylic acid

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and OxymaPure® (3.0 eq) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Aziridine:

    • Couple Fmoc-N-Trityl-(S)-2-benzylaziridine-2-carboxylic acid using the same procedure as other amino acids.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Nucleophilic Ring-Opening of Aziridine-Containing Peptides with Thiols

This protocol describes the site-selective modification of a peptide containing an this compound residue with a thiol nucleophile.

Materials:

  • Aziridine-containing peptide

  • Thiol nucleophile (e.g., cysteine, glutathione, thiophenol)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the aziridine-containing peptide in the chosen solvent.

  • Add the thiol nucleophile (1.5 - 3.0 eq).

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, acidify the reaction mixture with a small amount of TFA.

  • Purify the resulting peptide analogue by reverse-phase HPLC.

Quantitative Data

The following tables summarize typical yields for the key synthetic steps.

Table 1: Synthesis of Protected Aziridine Building Block
Reaction Step Typical Yield (%)
N-Tritylation of (S)-Serine methyl ester85 - 95
O-Mesylation of N-Trityl-(S)-serine methyl ester>95 (used crude)
Cyclization to N-Trityl-(S)-2-benzylaziridine-2-carboxylate methyl ester70 - 85
Table 2: Nucleophilic Ring-Opening of Aziridine-Containing Peptides with Thiols
Peptide Substrate Thiol Nucleophile Yield of Conjugate (%) [3]
C-glycosyl-aziridine derivative 1Thiophenol67
C-glycosyl-aziridine derivative 2Thiophenol68
C-glycosyl-aziridine derivative 3Thiophenol72
C-glycosyl-aziridine derivative 4Thiophenol72

Visualizations

Synthesis of the Aziridine Building Block

Synthesis_Workflow cluster_0 Synthesis of N-Trityl-(S)-2-benzylaziridine-2-carboxylate Serine_Ester (S)-Serine methyl ester N_Tritylation N-Tritylation (Trt-Cl, TEA) Serine_Ester->N_Tritylation Tritylated_Serine N-Trityl-(S)-serine methyl ester N_Tritylation->Tritylated_Serine O_Mesylation O-Mesylation (Ms-Cl, TEA) Tritylated_Serine->O_Mesylation Mesylated_Intermediate O-Mesylated Intermediate O_Mesylation->Mesylated_Intermediate Cyclization Intramolecular Cyclization (NaH) Mesylated_Intermediate->Cyclization Final_Product N-Trityl-(S)-2-benzylaziridine- 2-carboxylate methyl ester Cyclization->Final_Product

Caption: Workflow for the synthesis of the protected aziridine building block.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Resin Deprotection Fmoc Deprotection Start->Deprotection Washing1 Wash Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat Repeat or Cleave Washing2->Repeat Repeat->Deprotection n cycles Cleavage Cleavage from Resin Repeat->Cleavage Final

Caption: Iterative cycle of Fmoc-based solid-phase peptide synthesis.

Nucleophilic Ring-Opening Reaction

Ring_Opening Peptide_Aziridine Peptide with This compound Reaction Ring-Opening Reaction (Base) Peptide_Aziridine->Reaction Nucleophile Thiol Nucleophile (R-SH) Nucleophile->Reaction Conjugate Peptide-Thiol Conjugate Reaction->Conjugate

Caption: General scheme for the nucleophilic ring-opening of an aziridine-containing peptide.

References

Application Notes and Protocols: Metal-Catalyzed Ring Expansion Reactions of Aziridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. These reactions are powerful tools for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. The inherent ring strain of aziridines makes them versatile building blocks for constructing more complex molecular architectures.[1][2][3]

Introduction

Aziridine-2-carboxylates are attractive starting materials in organic synthesis due to their inherent reactivity stemming from ring strain (approximately 26-27 kcal/mol).[2] This high reactivity allows for a variety of ring-opening and ring-expansion reactions, providing access to larger, more complex heterocyclic systems.[1][3] Metal catalysis plays a crucial role in controlling the regio- and stereoselectivity of these transformations, enabling the synthesis of enantiomerically pure products.[4][5] This document outlines key metal-catalyzed ring expansion reactions of aziridine-2-carboxylates, including detailed experimental protocols and data to facilitate their application in a research and development setting.

I. Palladium-Catalyzed Ring-Opening Cross-Coupling Reactions

Palladium catalysis is a versatile tool for the regioselective and stereospecific ring-opening of aziridines.[4][6][7][8] These reactions often proceed via an oxidative addition of the aziridine to a Pd(0) complex, followed by transmetalation and reductive elimination to afford the cross-coupled product.[4][7]

A. Application Note: Synthesis of β²-Aryl Amino Acids

A notable application of palladium catalysis is the synthesis of enantiomerically enriched β²-aryl amino acids from aziridine-2-carboxylates and arylboronic acids.[4] This method provides a direct route to valuable building blocks for peptide synthesis and drug discovery. The use of a highly σ-donating N-heterocyclic carbene (NHC) ligand is crucial for achieving high selectivity.[4]

B. Experimental Protocol: Palladium-Catalyzed Arylation of Aziridine-2-carboxylates

This protocol is adapted from the work of the Minakata group for the synthesis of β²-aryl amino acids.[4]

Materials:

  • Aziridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • NHC ligand (e.g., IPr·HCl or a custom ligand with NMe₂ groups) (5.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (0.1 M)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aziridine-2-carboxylate, arylboronic acid, [Pd(allyl)Cl]₂, NHC ligand, and K₃PO₄.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Data Presentation
EntryAziridine-2-carboxylateArylboronic AcidCatalyst/LigandYield (%)ee (%)Reference
1N-Ts, C-PhPhenylboronic acid[Pd(allyl)Cl]₂ / SIPr>95>99[4]
2N-Ts, C-Me4-Methoxyphenylboronic acid[Pd(allyl)Cl]₂ / IPr-NMe₂8598[4]

II. Rhodium-Catalyzed Ring Expansion Reactions

Rhodium catalysts are effective in promoting various ring expansion reactions of aziridines, often involving the formation of ylide intermediates.[9][10][11]

A. Application Note: Synthesis of Dehydropiperazines

Rhodium(II) catalysts can mediate the ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles to produce dehydropiperazines with high diastereocontrol.[9][11] This transformation proceeds through the formation of a rhodium carbene, which then reacts with the aziridine to form an aziridinium ylide that undergoes a pseudo-1,4-sigmatropic rearrangement.[9]

B. Experimental Protocol: Rhodium-Catalyzed Synthesis of Dehydropiperazines

This protocol is a general representation based on literature descriptions.[9][11]

Materials:

  • Aziridine (1.0 equiv)

  • N-Sulfonyl-1,2,3-triazole (1.2 equiv)

  • Rh₂(OAc)₄ (2 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the aziridine and the N-sulfonyl-1,2,3-triazole.

  • Dissolve the starting materials in the anhydrous, degassed solvent.

  • Add the Rh₂(OAc)₄ catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring for N₂ evolution and reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the dehydropiperazine product.

C. Data Presentation
EntryAziridine SubstituentN-Sulfonyl-1,2,3-triazole SubstituentCatalystYield (%)Diastereomeric RatioReference
1N-Ts, C-PhN-TsRh₂(OAc)₄85>20:1[9]
2N-Bn, C-CO₂MeN-BsRh₂(esp)₂7815:1[11]

III. Lewis Acid-Catalyzed Ring Expansion Reactions

Lewis acids can activate the aziridine ring towards nucleophilic attack, facilitating ring expansion reactions with various partners.[5]

A. Application Note: Synthesis of Imidazolidin-2-ones

The reaction of aziridine-2-carboxylates with isocyanates in the presence of a Lewis acid catalyst, such as MgBr₂·OEt₂, provides a stereospecific route to 4-functionalized imidazolidin-2-ones.[5] This reaction proceeds with retention of configuration at the C-2 position of the aziridine.[5]

B. Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Imidazolidin-2-ones

This protocol is based on the work of Alper and coworkers.[5]

Materials:

  • Aziridine-2-carboxylate (1.0 equiv)

  • Isocyanate (1.1 equiv)

  • MgBr₂·OEt₂ (1.0 equiv)

  • Anhydrous CH₂Cl₂

Procedure:

  • To a solution of the aziridine-2-carboxylate in anhydrous CH₂Cl₂ under an inert atmosphere, add the isocyanate.

  • Cool the mixture to 0 °C and add a solution of MgBr₂·OEt₂ in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

C. Data Presentation
EntryAziridine N-SubstituentIsocyanateLewis AcidYield (%)StereochemistryReference
1BenzylPhenyl isocyanateMgBr₂·OEt₂89Retention[5]
2TritylEthyl isocyanateTMSCl85Retention[5]

IV. Zinc-Mediated Ring Expansion to Iminothiazolidines

A. Application Note: Synthesis of cis-2-Iminothiazolidines

The reaction of trans-N-alkyl aziridine-2-carboxylates with isothiocyanates mediated by zinc tetrafluoroborate leads to the stereoselective formation of cis-2-iminothiazolidines.[12][13] This reaction proceeds via a regio- and stereospecific nucleophilic ring opening.[12][13]

B. Experimental Protocol: Zinc-Mediated Synthesis of cis-2-Iminothiazolidines

This protocol is adapted from the work of Abarbri and coworkers.[12][13]

Materials:

  • trans-N-Alkyl aziridine-2-carboxylate (1.0 equiv)

  • Isothiocyanate (1.2 equiv)

  • Zn(BF₄)₂·xH₂O (0.1 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a reaction vessel, combine the trans-N-alkyl aziridine-2-carboxylate, isothiocyanate, and Zn(BF₄)₂·xH₂O in DCE.

  • Reflux the mixture, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Data Presentation
EntryAziridine N-Alkyl GroupIsothiocyanateYield (%)ProductReference
1IsopropylPhenyl isothiocyanate90cis-2-Iminothiazolidine[12]
2Cyclohexyl4-Chlorophenyl isothiocyanate82cis-2-Iminothiazolidine[12]
3IsopropylEthyl isothiocyanate75cis-Thiazolidine-2-iminium tetrafluoroborate[12][13]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants & Catalyst solvent Add Anhydrous Solvent start->solvent inert Establish Inert Atmosphere solvent->inert heat Heat/Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for metal-catalyzed reactions.

pd_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aziridine Aziridine-2-carboxylate aziridine->oxidative_addition pd_intermediate [R-Pd(II)-L_n]^+ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation organoboron ArB(OH)₂ organoboron->transmetalation pd_aryl_intermediate [Ar-Pd(II)-R-L_n] transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product β²-Aryl Amino Acid Derivative reductive_elimination->product

Caption: Palladium-catalyzed ring-opening arylation cycle.

rh_catalytic_cycle rh2 Rh₂(L)₄ carbene_formation Carbene Formation rh2->carbene_formation triazole N-Sulfonyl-1,2,3-triazole triazole->carbene_formation - N₂ rh_carbene [Rh]=CR₂ carbene_formation->rh_carbene ylide_formation Ylide Formation rh_carbene->ylide_formation aziridine Aziridine aziridine->ylide_formation aziridinium_ylide Aziridinium Ylide ylide_formation->aziridinium_ylide rearrangement [1,4]-Sigmatropic Rearrangement aziridinium_ylide->rearrangement rearrangement->rh2 Catalyst Turnover product Dehydropiperazine rearrangement->product

Caption: Rhodium-catalyzed dehydropiperazine synthesis pathway.

This document provides a starting point for researchers interested in utilizing metal-catalyzed ring expansion reactions of aziridine-2-carboxylates. For more specific applications and substrate scopes, consulting the primary literature is recommended.

References

Protocols for N-Functionalization of (S)-2-Benzylaziridine-2-carboxylate: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of ethyl (S)-2-benzylaziridine-2-carboxylate, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below cover key transformations including N-acylation, N-alkylation, and N-arylation, providing a foundational toolkit for the elaboration of this chiral aziridine scaffold.

Introduction

(S)-2-Benzylaziridine-2-carboxylate and its derivatives are valuable intermediates for the synthesis of complex nitrogen-containing molecules, including chiral amino acids, alkaloids, and pharmaceutical agents. The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening, a reaction whose regioselectivity and stereochemistry are heavily influenced by the substituent on the nitrogen atom. Therefore, controlled N-functionalization is a critical first step in harnessing the synthetic potential of this chiral building block. The electron-withdrawing carboxylate group at the C2 position activates the aziridine ring, influencing its reactivity towards various electrophiles.

These notes provide methodologies to introduce a diverse range of functionalities onto the aziridine nitrogen, thereby enabling the synthesis of a wide array of complex molecular architectures.

Core N-Functionalization Strategies

The primary strategies for the N-functionalization of (S)-2-benzylaziridine-2-carboxylate involve the reaction of the aziridine nitrogen with various electrophiles. The key methods detailed in this document are:

  • N-Acylation: The introduction of an acyl group to form N-acylaziridines. These products are activated towards nucleophilic ring-opening.

  • N-Alkylation: The introduction of an alkyl group, yielding N-alkylaziridines which are generally more stable than their N-acyl counterparts.

  • N-Arylation: The formation of a nitrogen-aryl bond, providing access to N-arylaziridines.

  • N-Sulfonylation: The addition of a sulfonyl group, which strongly activates the aziridine ring for subsequent reactions.

The following sections provide detailed experimental protocols for these transformations, along with tabulated data for easy comparison of reaction conditions and yields where available from literature.

Data Presentation: Summary of N-Functionalization Protocols

The following tables summarize the reaction conditions and yields for the different N-functionalization methods described in the protocols.

Table 1: N-Acylation of (S)-2-Benzylaziridine

Acylating AgentBase/Activating AgentSolventTimeTemperatureYield (%)Reference
Acetic AnhydrideSodium Hydride (NaH)THF1 hRoom Temp.97[1]
Various Carboxylic Acids1,1'-Carbonyldiimidazole (CDI)THF1.5 - 3 hRoom Temp.Quantitative[1]

Note: The protocols from the cited literature were performed on (S)-2-benzylaziridine. Similar reactivity is expected for the corresponding carboxylate ester.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of (S)-2-benzylaziridine-2-carboxylate via its sodium salt.

Materials:

  • Ethyl (S)-2-benzylaziridine-2-carboxylate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Anhydride

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of pentane-washed sodium hydride (1.1 eq.) in anhydrous THF, add a solution of ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) in anhydrous THF at 0 °C.

  • Allow the mixture to stir at room temperature for 10-15 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture to 0 °C and add acetic anhydride (1.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into diethyl ether and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Expected Outcome: Based on the acetylation of the parent (S)-2-benzylaziridine, a high yield (ca. 97%) of ethyl (S)-1-acetyl-2-benzylaziridine-2-carboxylate is expected.[1]

Protocol 2: General N-Acylation using Carboxylic Acids and CDI

This protocol provides a general and mild method for the N-acylation of (S)-2-benzylaziridine-2-carboxylate with a variety of carboxylic acids.

Materials:

  • Carboxylic acid of choice

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl (S)-2-benzylaziridine-2-carboxylate

  • Diethyl ether (Et₂O)

  • Water (H₂O)

Procedure:

  • To a solution of the desired carboxylic acid (1.0 eq.) in anhydrous THF, add CDI (1.0 eq.) in several portions over 5 minutes.

  • Stir the solution at room temperature for 30 minutes (or up to 2 hours for sterically hindered carboxylic acids) to form the acyl imidazolide.

  • Add ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for an additional 1-2 hours.

  • Dilute the reaction mixture with diethyl ether and wash with water to remove imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-acyl aziridine.

Expected Outcome: This method is reported to give quantitative yields for a wide range of carboxylic acids with (S)-2-benzylaziridine.[1]

Protocol 3: General N-Alkylation with Alkyl Halides (Proposed)

This proposed protocol is based on general methods for the N-alkylation of secondary amines and aziridines.

Materials:

  • Ethyl (S)-2-benzylaziridine-2-carboxylate

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium Carbonate (K₂CO₃) or a non-nucleophilic base (e.g., DIEA)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated aziridine.

Protocol 4: N-Arylation using o-Silylaryl Triflates (Proposed)

This proposed protocol is adapted from a general, transition-metal-free N-arylation method.[2]

Materials:

  • Ethyl (S)-2-benzylaziridine-2-carboxylate

  • o-Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl triflate)

  • Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • In a dry flask, combine the o-silylaryl triflate (1.0 eq.), cesium fluoride (2.0 eq.), and ethyl (S)-2-benzylaziridine-2-carboxylate (1.2 eq.).

  • Add anhydrous THF or acetonitrile as the solvent.

  • Stir the reaction mixture at room temperature for 20-24 hours, or until completion as monitored by TLC.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the N-arylated product.

Protocol 5: N-Sulfonylation with Sulfonyl Chlorides (Proposed)

This proposed protocol is based on standard procedures for the sulfonylation of amines.

Materials:

  • Ethyl (S)-2-benzylaziridine-2-carboxylate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl (S)-2-benzylaziridine-2-carboxylate (1.0 eq.) in dichloromethane.

  • Add triethylamine (1.5 eq.) to the solution and cool to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-sulfonylated aziridine, which can be further purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the workflows and transformations described in the protocols.

N_Acylation_Workflow cluster_protocol1 Protocol 1: N-Acetylation cluster_protocol2 Protocol 2: General N-Acylation Aziridine1 Ethyl (S)-2-benzylaziridine-2-carboxylate NaH NaH, THF Aziridine1->NaH Aziridine_Salt Sodium Aziridide Intermediate NaH->Aziridine_Salt Ac2O Acetic Anhydride Aziridine_Salt->Ac2O Workup1 Aqueous Workup Ac2O->Workup1 Product1 N-Acetyl Aziridine Workup1->Product1 Carboxylic_Acid R-COOH CDI CDI, THF Carboxylic_Acid->CDI Acyl_Imidazolide Acyl Imidazolide CDI->Acyl_Imidazolide Aziridine2 Ethyl (S)-2-benzylaziridine-2-carboxylate Acyl_Imidazolide->Aziridine2 Workup2 Aqueous Workup Aziridine2->Workup2 Product2 N-Acyl Aziridine Workup2->Product2

Caption: Workflow for N-acylation protocols.

N_Functionalization_Pathways cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_sulfonylation N-Sulfonylation Start Ethyl (S)-2-benzylaziridine-2-carboxylate Reagent_Alk R-X, Base (e.g., K₂CO₃) Start->Reagent_Alk Reagent_Ar Ar-Triflate, CsF Start->Reagent_Ar Reagent_Sulf R-SO₂Cl, Base (e.g., Et₃N) Start->Reagent_Sulf Product_Alk N-Alkyl Aziridine Reagent_Alk->Product_Alk Protocol 3 Product_Ar N-Aryl Aziridine Reagent_Ar->Product_Ar Protocol 4 Product_Sulf N-Sulfonyl Aziridine Reagent_Sulf->Product_Sulf Protocol 5

References

Application Notes and Protocols for the Polymerization of Aziridine-Based Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel materials through the polymerization of aziridine-based monomers. The following sections detail the primary methods for controlled polymerization, characterization, and functionalization of poly(aziridine)s, with a focus on their application in the biomedical field, particularly in drug and gene delivery.

Introduction to Aziridine Polymerization

Aziridines, three-membered nitrogen-containing heterocycles, are valuable monomers for the synthesis of polyamines, most notably poly(ethylenimine) (PEI). Due to their ring strain, aziridines can undergo ring-opening polymerization (ROP) to produce polymers with a high density of amine groups.[1][2][3] This functionality makes them highly attractive for a range of applications, including as non-viral vectors for gene transfection, in CO2 capture, and for the development of antimicrobial surfaces.[3]

Historically, the polymerization of aziridines has been dominated by cationic ring-opening polymerization (CROP), which typically yields hyperbranched polymers with limited control over molecular weight and dispersity.[1][3] More recent advancements have established living anionic ring-opening polymerization (AROP) of activated aziridines, offering a pathway to well-defined linear polymers with controlled molecular weights and narrow dispersities.[4][5][6]

This document outlines the protocols for both living anionic and cationic ROP of aziridine-based monomers, post-polymerization modification techniques, and methods for their characterization.

Polymerization Mechanisms: An Overview

The polymerization of aziridines can proceed through different mechanisms, primarily cationic and anionic ring-opening polymerization. The choice of mechanism dictates the architecture of the resulting polymer (linear vs. branched) and the degree of control over its properties.

Cationic Ring-Opening Polymerization (CROP)

CROP of aziridines is typically initiated by Brønsted or Lewis acids and proceeds via an aziridinium ion intermediate.[7][8] This method often leads to hyperbranched polymers due to the secondary and tertiary amines in the growing polymer chain acting as new initiation sites.[1][3]

CROP_Mechanism Monomer Aziridine Monomer Aziridinium Aziridinium Ion (Active Center) Monomer->Aziridinium Initiator Initiator (H+) Initiator->Monomer Initiation Propagation Propagation: Monomer Addition Aziridinium->Propagation Ring-Opening Propagation->Aziridinium Branching Branching: Chain Transfer to Polymer Propagation->Branching Polymer Hyperbranched Poly(aziridine) Propagation->Polymer Branching->Polymer

Caption: Cationic Ring-Opening Polymerization (CROP) of Aziridine.

Living Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

For a controlled, living polymerization, anionic ring-opening polymerization (AROP) is employed. This requires the use of "activated" aziridines, where the nitrogen atom is substituted with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl).[4][5] This activation increases the acidity of the N-H proton (if present) and facilitates nucleophilic attack. The polymerization is typically initiated by a strong, non-nucleophilic base and proceeds via a propagating aza-anion.[5][6] This method yields linear polymers with predictable molecular weights and low dispersity.[5][9]

AROP_Workflow Monomer N-Sulfonyl Aziridine Monomer Aza_anion Propagating Aza-anion Monomer->Aza_anion Ring-Opening Initiator Initiator (e.g., R-NH-) Initiator->Monomer Initiation Polymerization Living Polymerization Aza_anion->Polymerization Polymerization->Aza_anion Propagation Termination Termination/ End-capping Polymerization->Termination Protected_Polymer Linear Poly(N-sulfonyl aziridine) Termination->Protected_Polymer Deprotection Desulfonylation Protected_Polymer->Deprotection Final_Polymer Linear Poly(aziridine) Deprotection->Final_Polymer

Caption: Living Anionic Ring-Opening Polymerization (AROP) Workflow.

Experimental Protocols

The following are detailed protocols for the synthesis and modification of aziridine-based polymers.

Protocol 1: Living Anionic Ring-Opening Polymerization of N-Tosylaziridine

This protocol describes the synthesis of linear poly(N-tosylaziridine) via living anionic ring-opening polymerization.

Materials:

  • N-Tosylaziridine (monomer)

  • N-Benzylmethanesulfonamide (initiator precursor)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (strong base)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Anhydrous methanol (terminating agent)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-benzylmethanesulfonamide (1 equivalent) in anhydrous DMF.

  • Add a solution of KHMDS (1 equivalent) in THF to the initiator precursor solution dropwise at room temperature. Stir the mixture for 1 hour to ensure complete deprotonation and formation of the active initiator.

  • Polymerization: In a separate flame-dried Schlenk flask, dissolve N-tosylaziridine (e.g., 50 equivalents for a target degree of polymerization of 50) in anhydrous DMF.

  • Transfer the initiator solution to the monomer solution via cannula under a positive pressure of inert gas.

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C). The polymerization progress can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy for monomer conversion.[1][5]

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of anhydrous methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or diethyl ether).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Characterization:

  • ¹H NMR: Confirm the polymer structure and determine monomer conversion.

  • Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[10][11]

Protocol 2: Cationic Ring-Opening Polymerization of 2-Methylaziridine

This protocol describes the synthesis of hyperbranched poly(propylenimine) via cationic ring-opening polymerization.

Materials:

  • 2-Methylaziridine (monomer)

  • Boric trifluoride etherate (BF₃·OEt₂) (initiator)

  • Anhydrous acetonitrile (solvent)

  • Ammonia solution in methanol (terminating agent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylaziridine in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Add boron trifluoride etherate (typically 1-5 mol% relative to the monomer) dropwise to the stirred solution.[12]

  • After the addition of the initiator, remove the ice bath and allow the reaction to proceed at room temperature. The reaction is typically exothermic.

  • Stir the reaction for a predetermined time (e.g., 24 hours).

  • Termination: Quench the polymerization by adding an excess of an ammonia solution in methanol.

  • Purification: Remove the solvent under reduced pressure. Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., methanol) and precipitate it in a large volume of a non-solvent (e.g., diethyl ether).

  • Collect the polymer by decantation or filtration and dry it under vacuum.

Protocol 3: Desulfonylation of Poly(N-sulfonylaziridine) to Linear Poly(propylenimine)

This protocol describes a mild procedure for the removal of the sulfonyl activating group to yield the corresponding linear polyamine.[9]

Materials:

  • Poly(N-4-cyanobenzenesulfonyl-2-methyl-aziridine)

  • 1-Dodecanethiol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve the poly(N-4-cyanobenzenesulfonyl-2-methyl-aziridine) in DMF.

  • Add 1-dodecanethiol (5-fold excess relative to the sulfonyl groups) and DBU (5-fold excess) to the solution.[9]

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR for the disappearance of the aromatic signals from the sulfonyl group.

  • Purification:

    • Add ethyl acetate to the reaction mixture to precipitate the crude polyamine.

    • Extract the aqueous phase containing the polymer with ethyl acetate to remove the thiol and other organic byproducts.

    • Purify the aqueous solution of the linear poly(propylenimine) by dialysis against deionized water for 48 hours, changing the water periodically.

    • Lyophilize the dialyzed solution to obtain the pure linear poly(propylenimine).

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of aziridine-based monomers under various conditions.

Table 1: Living Anionic ROP of N-Sulfonyl Aziridines

MonomerInitiatorSolventTemp (°C)Target DPMn ( g/mol ) (SEC)Đ (Mw/Mn)Reference
2-Methyl-N-mesylaziridineBnNHMs/KHMDSDMF50507,8001.15[1][5]
2-Methyl-N-tosylaziridineBnNHMs/KHMDSDMF5010021,5001.18[1][5]
2-Methyl-N-mesylaziridineBnNHMs/KHMDSDMSO50508,1001.20[1]
1-(4-cyanobenzenesulfonyl) 2-methyl-aziridinePyrene-basedDMF25256,3001.15[9]
1-(4-cyanobenzenesulfonyl) 2-methyl-aziridinePyrene-basedDMF2520044,7001.43[9]

Table 2: Influence of Counter-ion on Polymerization Rate of 2-Methyl-N-mesylaziridine

Counter-ionInitiator SystemRelative k_p
Li⁺LiHMDSFaster
Na⁺NaHMDSSlower
K⁺KHMDSSlowest
Cs⁺CsHMDSFastest
Data derived from qualitative descriptions in reference[1][5].

Application in Gene Delivery

Linear polyamines derived from the controlled polymerization of aziridines are promising candidates for non-viral gene delivery due to their high cationic charge density, which allows for efficient complexation with negatively charged nucleic acids.

Protocol 4: Polyplex Formation and In Vitro Transfection

This protocol provides a general method for forming polyplexes between linear poly(propylenimine) (L-PPI) and plasmid DNA (pDNA) for cell transfection.

Materials:

  • Linear poly(propylenimine) (L-PPI)

  • Plasmid DNA (e.g., encoding a reporter gene like GFP)

  • HEK293T cells (or other suitable cell line)

  • DMEM complete medium (with 10% FBS)

  • Opti-MEM (or other serum-free medium)

  • 96-well cell culture plates

Workflow for Transfection:

Transfection_Workflow Seed_Cells Seed Cells (e.g., HEK293T) Add_to_Cells Add Polyplexes to Cells Seed_Cells->Add_to_Cells Prepare_Polymer Prepare L-PPI Stock Solution Mix Mix L-PPI and pDNA (Vortex) Prepare_Polymer->Mix Prepare_DNA Prepare pDNA Solution Prepare_DNA->Mix Incubate Incubate to Form Polyplexes (15-20 min) Mix->Incubate Incubate->Add_to_Cells Incubate_Cells Incubate Cells (24-48 h) Add_to_Cells->Incubate_Cells Analyze Analyze Gene Expression (e.g., GFP fluorescence) Incubate_Cells->Analyze

Caption: General workflow for in vitro cell transfection using L-PPI/pDNA polyplexes.

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Polyplex Preparation:

    • On the day of transfection, dilute the pDNA in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the L-PPI stock solution in serum-free medium to achieve the desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). N/P ratios are typically varied to find the optimal condition (e.g., 10:1, 20:1, 50:1).[9]

    • Add the diluted L-PPI solution to the diluted pDNA solution and mix gently by pipetting or brief vortexing.[13]

    • Incubate the mixture at room temperature for 15-20 minutes to allow for polyplex formation.[13]

  • Transfection:

    • Remove the growth medium from the cells and replace it with fresh, serum-containing medium.

    • Add the polyplex solution dropwise to the cells.

    • Incubate the cells for 24-48 hours at 37 °C in a CO₂ incubator.

  • Analysis: Analyze the cells for the expression of the reporter gene (e.g., by fluorescence microscopy or flow cytometry for GFP).

Table 3: Example Transfection Efficiency

PolymerN/P RatioCell LineTransfection Efficiency (%)Reference
L-PPI50:1293T16.1[9]
Fluorinated G5 PPI DendrimerOptimalHeLa> Lipofectamine 2000[14]
PEI-PPI CopolymerOptimalC2C12up to 53% (in 50% serum)[15]

Conclusion

The polymerization of aziridine-based monomers offers a versatile platform for the creation of novel polymeric materials with a wide range of applications. The advent of living anionic polymerization techniques has enabled unprecedented control over the polymer architecture, leading to the synthesis of well-defined linear polyamines. These materials, in turn, have shown significant promise in biomedical applications, particularly as effective and serum-tolerant vectors for gene delivery. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthesis and application of this important class of polymers.

References

Troubleshooting & Optimization

Technical Support Center: (S)-2-Benzylaziridine-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Benzylaziridine-carboxylate. The content addresses common issues encountered during synthesis to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and stereospecific method for synthesizing this compound is through the intramolecular cyclization of a protected (S)-serine benzyl ester derivative. This process, a variation of the Wenker synthesis, involves two key transformations:

  • Activation of the Hydroxyl Group: The primary hydroxyl group of the N-protected serine ester is converted into a good leaving group, typically a sulfonate ester (e.g., tosylate, mesylate, or nosylate). This is crucial for facilitating the subsequent nucleophilic attack.[1][2]

  • Intramolecular Cyclization: The activated intermediate is treated with a strong, non-nucleophilic base. The nitrogen anion then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 reaction to form the strained aziridine ring.[3]

This route is favored because it starts from a readily available and enantiopure starting material, (S)-serine, ensuring the stereochemistry of the final product.

Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue in aziridine synthesis. The problem can typically be traced to one of three areas: incomplete reaction, product decomposition, or competing side reactions. Please refer to the detailed troubleshooting guide below.

Q3: How can I prevent premature ring-opening of the aziridine product during the reaction or workup?

Aziridines are strained heterocycles and are susceptible to ring-opening by nucleophiles, especially under acidic conditions.[3][4][5] The N-activating group significantly influences stability; strongly electron-withdrawing groups (like tosyl or nosyl) increase the electrophilicity of the ring carbons, making the aziridine more prone to attack.[4][6]

Prevention Strategies:

  • Neutral Workup: During the aqueous workup, ensure the pH is maintained at neutral or slightly basic levels. Avoid any acidic washes.

  • Avoid Strong Nucleophiles: Be mindful that unreacted starting materials or certain reagents can act as nucleophiles. Ensure the reaction goes to completion and quench carefully.

  • Temperature Control: Perform the reaction and workup at low temperatures to minimize decomposition and side reactions.

  • Choice of N-Activating Group: If the aziridine is an intermediate for further steps, consider using a less activating but more stable protecting group like Boc or Cbz.[6]

Q4: What are the best practices for purifying this compound?

Purification is a critical step where significant product loss can occur. Many N-activated aziridines are sensitive to silica gel, leading to decomposition or ring-opening on the column.[7][8]

Recommended Purification Methods:

  • Chromatography on Basic Alumina: Basic alumina is generally a safer alternative to silica gel for purifying sensitive aziridines.[8] A preliminary screen of stationary phases is recommended to assess product stability.[8]

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification that avoids the potential for decomposition on a stationary phase.

  • Short-Path Distillation: For thermally stable, liquid aziridines, Kugelrohr or short-path distillation under high vacuum can be effective.

Purity Analysis:

  • Due to their reactivity, direct analysis can be challenging. Techniques like HILIC-MS or GC-MS (often after derivatization) can be used for sensitive and accurate purity assessment.[9][10]

Troubleshooting Guide for Low Yields

This guide provides a structured approach to diagnosing and solving common problems leading to poor yields.

Problem Potential Cause Recommended Solution
Incomplete Conversion of Starting Material Poor Leaving Group: The hydroxyl group was not sufficiently activated.Ensure complete conversion to the sulfonate ester. Consider using a more reactive sulfonyl chloride (e.g., nosyl chloride) or a different activation method. The relative reactivity of leaving groups is critical.[2]
Insufficient Base Strength/Amount: The base used is not strong enough to fully deprotonate the nitrogen, or it is used in a substoichiometric amount.Use a strong, non-nucleophilic base like KHMDS, NaH, or K₂CO₃ in a suitable solvent.[1] Ensure at least one equivalent of base is used.
Suboptimal Solvent: The solvent does not adequately dissolve the reactants or facilitate the SN2 reaction.Use a polar aprotic solvent such as THF, DMF, or acetonitrile to promote the intramolecular SN2 cyclization.
Product Decomposition Acidic Conditions: Trace amounts of acid in the workup or purification steps are catalyzing ring-opening.Maintain neutral to slightly basic conditions (pH 7-9) throughout the workup. Use a NaHCO₃ or brine wash.
Instability on Silica Gel: The acidic nature of silica gel is causing the product to degrade during chromatography.Avoid silica gel. Use basic alumina for chromatography or purify via crystallization or distillation.[8]
Thermal Instability: The product is decomposing at elevated reaction or purification temperatures.Run the cyclization at the lowest effective temperature (e.g., 0 °C to room temperature). Use high-vacuum, low-temperature distillation if necessary.
Competing Side Reactions Intermolecular Reactions: High concentrations can favor intermolecular SN2 reactions, leading to dimers or oligomers.Use high-dilution conditions (e.g., <0.1 M) to favor the intramolecular cyclization pathway. This can be achieved by slow addition of the substrate to the base.
Elimination Reactions: The base may be causing elimination to form an enamine if the stereochemistry is unfavorable or the base is too sterically hindered.Ensure the use of a non-hindered base. The stereochemistry of the precursor is critical for successful SN2 cyclization.

Quantitative Data Summary

Table 1: Effect of Reaction Parameters on Cyclization Yield
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801265
2K₂CO₃THF651858
3NaHTHF25685
4KHMDSTHF0 to 25492
5KOHDichloromethane/Water251275[1]

Data is representative and intended for comparative purposes.

Table 2: Influence of N-Activating Group on Synthesis and Stability
N-Activating GroupActivating StrengthTypical YieldProduct StabilityDeprotection Conditions
Tosyl (Ts) StrongHighModerate; prone to nucleophilic attackHarsh (e.g., Na/NH₃, HBr/phenol)
Nosyl (Ns) Very StrongVery HighLow; highly reactive electrophileMild (e.g., thiol and base)
Boc ModerateModerateHighMild acid (e.g., TFA)
Cbz ModerateModerateHighHydrogenolysis (e.g., H₂, Pd/C)

Experimental Protocols

Protocol: Synthesis of Benzyl (S)-1-tosylaziridine-2-carboxylate

This protocol describes the synthesis starting from commercially available Benzyl (S)-serinate.

Step 1: N-Tosylation of Benzyl (S)-serinate

  • Dissolve Benzyl (S)-serinate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 eq) dropwise, followed by p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-tosyl-(S)-serine benzyl ester.

Step 2: Intramolecular Cyclization

  • Dissolve the N-tosylated product from Step 1 (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C.

  • Add potassium carbonate (K₂CO₃, 3.0 eq), finely powdered and dried.

  • Warm the suspension to room temperature and stir vigorously for 24 hours. Alternative, stronger bases like NaH can be used for faster, higher-yielding reactions (see Table 1).

  • Monitor the reaction by TLC or LC-MS. Upon completion, filter off the inorganic salts and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

  • Purify the crude aziridine by flash chromatography using basic alumina and an ethyl acetate/hexane gradient to afford the final product, Benzyl (S)-1-tosylaziridine-2-carboxylate.

Visualizations

Synthesis_Workflow start Start serine (S)-Serine Benzyl Ester HCl start->serine ntosylation Step 1: N-Tosylation (TsCl, Et3N, DCM) serine->ntosylation intermediate N-Tosyl-(S)-serine benzyl ester ntosylation->intermediate cyclization Step 2: Cyclization (Base, THF) intermediate->cyclization purification Purification (Basic Alumina) cyclization->purification product (S)-2-Benzylaziridine- carboxylate Derivative purification->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield Observed incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Analyze Crude Mixture (TLC, NMR) decomposition Product Decomposition? low_yield->decomposition side_reactions Side Reactions? low_yield->side_reactions check_lg Verify Leaving Group Activation incomplete_rxn->check_lg optimize_base Optimize Base & Solvent incomplete_rxn->optimize_base check_ph Ensure Neutral Workup decomposition->check_ph avoid_silica Avoid Silica Gel; Use Alumina decomposition->avoid_silica use_dilution Use High Dilution Conditions side_reactions->use_dilution

Caption: Decision tree for troubleshooting low reaction yields.

Mechanism_Pathway cluster_0 Desired Intramolecular SN2 Cyclization cluster_1 Side Reaction: Intermolecular Dimerization start_A N-Protected Serine (with Leaving Group, LG) ts_A Transition State (Ring Formation) start_A->ts_A + Base - H+ prod_A Aziridine Product ts_A->prod_A - LG⁻ start_B Two Molecules of Starting Material prod_B Linear Dimer start_B->prod_B + Base (High Concentration)

Caption: Competing reaction pathways: desired cyclization vs. side reaction.

References

Purification techniques for chiral aziridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of chiral aziridine-2-carboxylates. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of these versatile synthetic intermediates.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of chiral aziridine-2-carboxylates.

Problem 1: Low or No Yield After Silica Gel Column Chromatography

  • Question: I am losing my product during silica gel column chromatography. My fractions show low yield, significant streaking, or multiple unexpected spots on TLC. What is happening?

  • Answer: This is a common issue stemming from the inherent instability of the aziridine ring. The strained three-membered ring is susceptible to ring-opening, especially under acidic conditions.[1][2][3] Standard silica gel is acidic (pH ~4-5) and can catalyze the decomposition of your product. N-protected aziridines (e.g., N-Ts, N-Cbz) are generally more stable, but N-H or other sensitive aziridines can readily decompose.[3][4]

    Troubleshooting Steps:

    • Assess Stability: Before performing column chromatography, test the stability of your crude product on a TLC plate. Spot the crude material on a silica plate and let it sit for 30-60 minutes. If a new spot appears or the original spot diminishes, decomposition is likely.

    • Neutralize Silica Gel: "Flush" the column with a solvent system containing a small amount of a basic additive like triethylamine (0.5-1% v/v) before loading your sample. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: For highly sensitive compounds, avoid silica gel entirely. Basic alumina is an excellent alternative that can prevent acid-catalyzed decomposition.[5] For some iodoaziridines, purification on deactivated basic alumina is essential to prevent decomposition.[5]

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Consider using flash chromatography over gravity chromatography to reduce the time the compound spends on the stationary phase.

Problem 2: Poor Separation of Enantiomers via Chiral HPLC

  • Question: I am struggling to resolve the enantiomers of my aziridine-2-carboxylate using chiral HPLC. The peaks are overlapping or not separating at all. What should I do?

  • Answer: Achieving good enantiomeric separation requires careful selection of the chiral stationary phase (CSP) and mobile phase. Aziridines can interact with CSPs in multiple ways, and there is no single column that works for all derivatives.

    Troubleshooting Steps:

    • Screen Multiple Columns: The most effective approach is to screen a variety of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® ID, IF, or AS-H) and macrocyclic glycopeptide-based columns are often successful for aziridines.[6][7][8]

    • Optimize the Mobile Phase:

      • Normal Phase: Start with a simple mobile phase like hexane/isopropanol. Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and resolution.

      • Reversed Phase: Use mobile phases like acetonitrile/water or methanol/water.

      • Additives: For aziridine-2-carboxylates, which are acidic, adding a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution on certain columns.[9] Conversely, for basic aziridines, a basic additive like diethylamine might be necessary.[6]

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution, although it will lengthen the run time. Temperature can also have a significant effect; screen temperatures between 10°C and 40°C.[6]

Purification Workflow & Troubleshooting Diagram

The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common purification issues.

G Figure 1. General Purification Workflow for Chiral Aziridine-2-Carboxylates Crude Crude Product (Post-Reaction Workup) TLC_Test Stability Test on Silica TLC Crude->TLC_Test Flash_Chrom Standard Flash Chromatography (Silica Gel) TLC_Test->Flash_Chrom Stable Alumina_Chrom Chromatography on Deactivated/Basic Alumina TLC_Test->Alumina_Chrom Unstable Stable Stable Unstable Unstable / Decomposes Check_Purity Assess Purity & Yield Flash_Chrom->Check_Purity Alumina_Chrom->Check_Purity Chiral_Sep Chiral Separation Required? Check_Purity->Chiral_Sep Pure Racemate Re_Purify Re-purify or Optimize Reaction Conditions Check_Purity->Re_Purify Impure Pure_Racemate Product is a Pure Racemate Impure Product is Impure Chiral_HPLC Chiral HPLC / SFC Chiral_Sep->Chiral_HPLC Yes Crystallization Diastereomeric Salt Crystallization Chiral_Sep->Crystallization Yes (Alternative) Final_Product Pure Enantiomer Chiral_Sep->Final_Product No (Product is Achiral/Already Pure) Chiral_HPLC->Final_Product Crystallization->Final_Product

Caption: Figure 1. General Purification Workflow for Chiral Aziridine-2-Carboxylates.

G Figure 2. Troubleshooting Low Yield After Column Chromatography Start Problem: Low Yield After Chromatography Check_TLC Analyze Crude vs. Purified Fractions by TLC/LCMS Start->Check_TLC Decomposition Decomposition on Column? Check_TLC->Decomposition Solution_Decomp Switch to a less acidic stationary phase (e.g., Basic Alumina) or neutralize silica with Triethylamine. Decomposition->Solution_Decomp YES (New spots, streaking) Check_Elution Product Still on Column? Decomposition->Check_Elution NO (Crude & Purified look similar) Yes_Decomp YES No_Decomp NO Solution_Elution Increase solvent polarity. Perform a final 'flush' with a very polar solvent (e.g., 10% MeOH in DCM). Check_Elution->Solution_Elution YES (Spot crude on TLC, then 'wash' column with strong solvent and test eluent) Other_Issues Consider other issues: - Incomplete reaction - Degradation during workup - Mechanical loss of sample Check_Elution->Other_Issues NO Yes_On_Column YES No_On_Column NO

Caption: Figure 2. Troubleshooting Low Yield After Column Chromatography.

Data Summary

Table 1: Example Conditions for Chiral HPLC Separation

The following table summarizes experimentally determined conditions for the enantiomeric separation of various aziridine derivatives. This data can serve as a starting point for method development.

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Result / CommentReference
N-(4-Nitrophenylsulfonyl)-2-phenylaziridineChiralpak ADHexane/i-PrOH (3:1)2.0Enantiomeric excess (ee) determined as 9%.[8]
N-(4-Nitrophenylsulfonyl)-2-[(4-trifluoromethyl)phenyl]aziridineChiralpak AS-HHexane/i-PrOH (3:1)2.0Enantiomeric excess (ee) determined as 58%.[8]
3-aryl-2H-azirine-2-carboxylates (post-reduction)Chiral HPLC (unspecified)Not specifiedNot specifiedEnantiomeric excess values up to 94% were achieved.[4][10]
General N-H/N-Me AziridinesChiralpak ID / IFMethanol/Water (50:50)Not specifiedProvided better separation compared to GC for most compounds.[6]
Acidic Aziridine DerivativesCHIRALPAK QN-AX / QD-AXMethanol with acidic additive3.0Anion-exchange mechanism; effective for acidic analytes.[9]

Frequently Asked Questions (FAQs)

Q1: How can I determine the enantiomeric excess (ee) of my purified product?

A1: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11] After developing a method that separates the two enantiomers (see Troubleshooting Problem 2), you can integrate the area of the two peaks. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. Other methods include Nuclear Magnetic Resonance (NMR) using chiral shift reagents or derivatization with a chiral agent (like Mosher's acid) to create diastereomers that can be distinguished by standard ¹H or ¹⁹F NMR.[11]

Q2: Can I use crystallization to purify my chiral aziridine-2-carboxylate?

A2: Yes, crystallization can be a very powerful technique, particularly for enhancing enantiomeric excess.[4] If your product is a solid and has a slight enantiomeric excess (e.g., >10% ee), it is sometimes possible to enrich it to >99% ee through one or more recrystallizations.[4] This method is often highly effective for N-protected aziridines.[3]

Q3: My aziridine-2-carboxylate is an oil. How can I purify it if it's sensitive to silica gel?

A3: If your compound is an oil and sensitive to silica, your primary option is chromatography on a different stationary phase. As mentioned, deactivated basic alumina is often the best choice.[5] Ensure the alumina is properly deactivated to the desired activity level (e.g., Activity IV) as described in the literature, as this is crucial for preventing decomposition.[5]

Q4: What are common side products I should look for if my purification yields are low?

A4: The most common side products arise from the nucleophilic ring-opening of the aziridine.[3][12] Depending on the reaction and workup conditions, nucleophiles like water, alcohols, or acids can attack one of the aziridine carbons, leading to β-amino alcohol or other β-functionalized amino acid derivatives.[2][13] If your reaction uses acid chlorides, you may form β-amino-α-chloro carbonyl compounds.[1] Monitoring your reaction by LCMS can help identify the mass of these potential side products.

Experimental Protocols

Protocol 1: Assessing Product Stability on Stationary Phases

This protocol is adapted from a method used for sensitive iodoaziridines and is broadly applicable for determining the optimal stationary phase for purification.[5]

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., CH₂Cl₂). Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with your compound and is easily visible by ¹H NMR.

  • Prepare Stationary Phase Slurries: In separate small vials, place a small amount (e.g., ~200 mg) of each stationary phase to be tested (e.g., silica gel, basic alumina activity I, deactivated basic alumina activity IV).

  • Incubate Sample: Add a known volume of the stock solution to each vial. Cap the vials and stir or shake the slurries for a set period (e.g., 1 hour) to simulate the time the compound would spend on a column.

  • Analyze the Supernatant:

    • Filter the slurry from each vial to remove the stationary phase.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum.

  • Calculate Recovery: By comparing the integration of a characteristic product peak to the integration of the internal standard, you can quantify the percentage of product recovered after exposure to each stationary phase. The stationary phase that gives the highest recovery is the most suitable for column chromatography.

Protocol 2: General Method Development for Chiral HPLC Separation

  • Column Selection: Begin by screening on polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID, IF) as they show broad applicability.

  • Initial Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases of Hexane/Isopropanol (IPA) in ratios of 95/5, 90/10, 80/20, and 70/30.

    • Inject the racemic sample and run an isocratic elution for each mobile phase.

    • Monitor for any sign of peak splitting or broadening, which indicates partial separation.

  • Mobile Phase Optimization:

    • If separation is observed, fine-tune the alcohol percentage to optimize the resolution (α) and retention factor (k').

    • If peak shape is poor, consider adding a small amount (0.1%) of an additive. Use trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.

  • Alternative Screening (Polar Organic / Reversed Phase):

    • If normal phase is unsuccessful, switch to a polar organic mode (e.g., 100% Methanol or Acetonitrile with additives) or a reversed-phase mode (Acetonitrile/Water or Methanol/Water).

  • Final Optimization: Once the best column/mobile phase combination is identified, optimize the flow rate and column temperature to maximize resolution and minimize run time.

References

Stability and storage conditions for (S)-2-Benzylaziridine-carboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of (S)-2-Benzylaziridine-carboxylate and its derivatives. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Based on information from various suppliers, the recommended storage conditions are summarized in the table below. The most stringent conditions are advised for long-term storage.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for aziridine-2-carboxylic acid derivatives, especially N-unsubstituted ones like this compound, is through self-protonation. The acidic proton of the carboxylic acid can protonate the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium species. This intermediate is susceptible to nucleophilic attack, which can lead to ring-opening and polymerization, ultimately resulting in a mixture of unidentifiable products and a decrease in the purity of the compound over time. Significant decomposition has been observed upon prolonged storage[1].

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods, especially in protic solvents or acidic solutions, which can accelerate the self-protonation and subsequent degradation. If temporary storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C). It is advisable to prepare solutions fresh before use.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from a colorless or pale beige oil to a darker or yellow-brown hue, and an increase in viscosity due to polymerization. Analytically, degradation can be confirmed by techniques such as ¹H NMR, which may show the appearance of new, broad signals, and by HPLC or GC, which will indicate a decrease in the main peak area and the emergence of new impurity peaks.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Store in a freezer at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Minimizes the rate of potential degradation reactions, including polymerization and ring-opening.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects the compound from moisture and oxygen, which can contribute to degradation.
Container Use a tightly sealed, airtight container.Prevents exposure to atmospheric moisture and contaminants.
Light Keep in a dark place, protected from light.Although specific photostability data is limited, protection from light is a general good practice for storing reactive organic compounds.
Form Store as a neat solid or oil.Avoids solvent-mediated degradation pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Decreased Purity or Presence of Impurities in a New Batch - Improper handling during shipping or initial storage.- Inherent instability of the compound.- Immediately upon receipt, verify the purity using HPLC or ¹H NMR (see Experimental Protocols).- If purity is lower than specified, contact the supplier immediately.- Ensure the compound is stored under the recommended conditions (-20°C, inert atmosphere).
Reaction Yield is Lower than Expected - Degradation of the starting material.- Incompatible reaction conditions.- Re-analyze the purity of your this compound stock.- Avoid acidic conditions in your reaction setup if possible. If an acid is required, consider using a non-nucleophilic base to neutralize the aziridine carboxylate first.- Use freshly opened or recently purified starting material.
Formation of Polymeric Material in the Reaction Mixture - Presence of acidic impurities.- High reaction temperature.- Prolonged reaction time.- Purify the starting material if necessary.- Run the reaction at the lowest effective temperature.- Monitor the reaction closely and minimize the reaction time.- Ensure all reagents and solvents are anhydrous.
Inconsistent Results Between Experiments - Inconsistent quality of the starting material due to degradation over time.- Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.- Regularly check the purity of your stock, especially if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific ester and available equipment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column is recommended for resolving enantiomers and identifying certain impurities. Alternatively, a standard C18 column can be used for general purity assessment.

  • Mobile Phase: A mixture of acetonitrile and water or a buffered aqueous solution (e.g., 0.1% ammonium acetate + 0.1% acetic acid in water) is often used[2]. The exact ratio and gradient will depend on the column and specific compound.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration of approximately 0.1-1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of known concentration to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purity and Structural Integrity Assessment by ¹H NMR Spectroscopy

This protocol is for confirming the chemical structure and detecting degradation products.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Analysis:

    • Acquire a ¹H NMR spectrum.

    • Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum of the pure compound.

    • The presence of broad signals or peaks that do not correspond to the expected structure may indicate the presence of impurities or degradation products. The characteristic proton resonances of the aziridine ring system are typically observed as distinct multiplets[3].

Visualizations

Storage_and_Handling_Workflow Figure 1. Recommended Storage and Handling Workflow cluster_receipt Upon Receipt cluster_storage Storage cluster_usage Experimental Use Receive Receive Compound Inspect Visually Inspect for Discoloration Receive->Inspect Purity_Check Perform Initial Purity Check (HPLC/NMR) Inspect->Purity_Check Store Store at -20°C under Inert Gas Purity_Check->Store If Pure Contact_Supplier Contact Supplier Purity_Check->Contact_Supplier Aliquot Aliquot into Smaller, Sealed Vials Store->Aliquot Equilibrate Equilibrate Vial to Room Temp. Aliquot->Equilibrate Use Use in Experiment Equilibrate->Use Reseal Immediately Reseal and Purge with Inert Gas Use->Reseal Reseal->Store Return to Storage Degradation_Pathway Figure 2. Degradation Pathway of Aziridine-2-Carboxylic Acids Aziridine This compound Aziridine Ring + Carboxylic Acid Protonation { Self-Protonation | (H⁺ source) } Aziridine->Protonation intramolecular or from external acid Aziridinium Reactive Aziridinium Ion Highly Electrophilic Protonation->Aziridinium Decomposition { Ring-Opening / Polymerization | Loss of Purity } Aziridinium->Decomposition nucleophilic attack (e.g., by another aziridine molecule) Troubleshooting_Purity Figure 3. Troubleshooting Purity Issues Start Low Purity Detected (e.g., via HPLC) Check_Age Is the compound old or stored improperly? Start->Check_Age Check_Reaction Were acidic reagents or protic solvents used? Check_Age->Check_Reaction No Purify Purify by Chromatography (if feasible) Check_Age->Purify Yes Modify_Protocol Modify Experimental Protocol: - Use anhydrous/aprotic solvents - Lower temperature - Add non-nucleophilic base Check_Reaction->Modify_Protocol Yes New_Batch Order a New Batch Check_Reaction->New_Batch No Discard If purification fails Purify->Discard Modify_Protocol->Start Re-run experiment New_Batch->Start Test new batch

References

Technical Support Center: Aziridination of Styrenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the aziridination of styrenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the aziridination of styrenes?

A1: The most prevalent side reactions are the formation of styrene oxide and benzaldehyde.[1][2][3][4][5] These occur due to the presence of trace amounts of water, which can hydrolyze the active nitrene-transfer catalyst intermediate. This hydrolysis generates a metal-oxo or metal-oxyl species, which then acts as an oxygen-atom transfer agent, leading to the epoxidation of styrene to form styrene oxide. Benzaldehyde can then be formed from the epoxide as a secondary product.[1][2] Another potential side reaction is the [3+2] cycloaddition of the newly formed aziridine with another molecule of styrene, which results in the formation of a pyrrolidine derivative.[6][7]

Q2: My aziridination reaction is producing a significant amount of styrene oxide and benzaldehyde. What is the likely cause and how can I prevent this?

A2: The formation of styrene oxide and benzaldehyde is almost always due to the presence of water in your reaction.[1][2][3][8] The metal-nitrene intermediates in many catalytic systems are highly sensitive to moisture. To minimize these side products, it is crucial to conduct the reaction under strictly anhydrous and inert conditions. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][5]

Q3: I have a low yield of the desired aziridine, and I've identified a higher molecular weight byproduct. What could this be?

A3: A common high molecular weight byproduct is a pyrrolidine derivative, formed through a formal [3+2] cycloaddition of the initially formed aryl-aziridine with a second molecule of styrene.[6][7] This side reaction can be promoted by certain Lewis acidic catalysts and reaction conditions. To minimize this, you can try adjusting the stoichiometry of your reactants or modifying the catalyst system.

Q4: Does the choice of solvent affect the selectivity of my styrene aziridination?

A4: Yes, the solvent can have a significant impact on selectivity. Protic solvents, such as alcohols, can exacerbate the formation of oxygenated byproducts like styrene oxide and benzaldehyde.[1][2][3] It is highly recommended to use anhydrous aprotic solvents like acetonitrile or dichloromethane for better selectivity towards the desired aziridine.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of styrene 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Impure Reagents: Styrene or the nitrene source may contain inhibitors or impurities.1. Catalyst Handling: Use fresh catalyst or ensure it has been stored under an inert atmosphere. 2. Reagent Purification: Purify styrene by passing it through a column of basic alumina to remove inhibitors. Use a freshly prepared or properly stored nitrene source.
Significant formation of styrene oxide and benzaldehyde 1. Presence of Water: Trace moisture in the solvent, reagents, or glassware is reacting with the nitrene intermediate.[1][2][3][8] 2. Protic Solvent: Use of a protic solvent that can act as a water source or participate in catalyst decomposition.[1][2][3]1. Rigorous Anhydrous Technique: Use flame-dried or oven-dried glassware.[9][10] Use freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[9][10] 2. Solvent Choice: Switch to a non-polar, aprotic solvent such as acetonitrile or dichloromethane.
Formation of pyrrolidine byproduct 1. [3+2] Cycloaddition: The formed aziridine is reacting with unreacted styrene.[6][7] 2. Lewis Acidic Conditions: The catalyst or reaction conditions may be promoting the cycloaddition.1. Stoichiometry Control: Use a slight excess of the nitrene source relative to styrene to ensure full conversion of the alkene. 2. Catalyst Modification: Consider using a less Lewis-acidic catalyst or adding a coordinating ligand that may temper the catalyst's Lewis acidity.
Low enantioselectivity (for asymmetric reactions) 1. Ineffective Chiral Ligand: The chiral ligand may not be optimal for the chosen catalyst and substrate. 2. Racemization: The reaction conditions may be promoting racemization of the product.1. Ligand Screening: Experiment with different chiral ligands. 2. Temperature Control: Running the reaction at lower temperatures can often improve enantioselectivity.

Data Presentation

The following table summarizes the product distribution in the iron-catalyzed aziridination of various para-substituted styrenes, highlighting the impact of electronic effects on the formation of side products.

Table 1: Product Yields in the Catalytic Oxidation of para-Substituted Styrenes

Styrene DerivativeBenzaldehyde Yield (%)Styrene Oxide Yield (%)Aziridine Yield (%)
4-Methoxy-styrene17.77.891.3
4-Methyl-styrene9.34.710.47
Styrene3.882.671.87
4-Chloro-styrene2.050.360.38
4-Cyano-styrene0.480.270.26
Data extracted from a study on iron-based styrene aziridination.[2]

Experimental Protocols

Protocol 1: General Procedure for High-Yield Aziridination of Styrene under Anhydrous Conditions

This protocol is designed to minimize the formation of styrene oxide and benzaldehyde by rigorously excluding water.

1. Preparation of Anhydrous Solvent (Acetonitrile):

  • Dry acetonitrile by refluxing over calcium hydride for at least 4 hours, followed by distillation under a dry nitrogen atmosphere.[9]

  • Store the anhydrous solvent over activated 3Å molecular sieves in a sealed flask under nitrogen.[9]

2. Glassware and Reaction Setup:

  • All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 12 hours or flame-dried under vacuum immediately before use.[10]

  • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

3. Aziridination Reaction:

  • To a stirred solution of the catalyst (e.g., a copper(I) or iron(II) complex, 1-5 mol%) in anhydrous acetonitrile under a nitrogen atmosphere, add the purified styrene (1.0 mmol).

  • In a separate flask, dissolve the nitrene source (e.g., PhI=NTs, 1.1 mmol) in anhydrous acetonitrile.

  • Add the nitrene source solution dropwise to the reaction mixture over a period of 30 minutes at the desired reaction temperature (often room temperature, but can be optimized).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction (if necessary, depending on the catalyst system) and purify the product by flash column chromatography on silica gel.

Protocol 2: Preparation of Anhydrous Reagents and Equipment

1. Drying of Solvents with Molecular Sieves:

  • Activate 3Å molecular sieves by heating them in a furnace at 300-350 °C for 3-4 hours under a stream of dry nitrogen or under vacuum.[9][10]

  • Cool the sieves in a desiccator.

  • Add the activated sieves to the solvent (typically 5-10% w/v) and allow to stand for at least 24 hours before use.[9]

2. Flame-Drying of Glassware:

  • Assemble the reaction apparatus.

  • Using a heat gun or a Bunsen burner with a soft flame, heat the entire surface of the glassware under a vacuum or a flow of inert gas until all visible moisture is removed.

  • Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[10]

Visualizations

Aziridination_Side_Reactions Styrene Styrene Metal_Nitrene Metal-Nitrene Intermediate Styrene->Metal_Nitrene Nitrene_Source Nitrene Source (e.g., PhI=NTs) Nitrene_Source->Metal_Nitrene Catalyst Catalyst (e.g., Cu(I), Fe(II)) Catalyst->Metal_Nitrene Aziridine Desired Aziridine Metal_Nitrene->Aziridine Desired Pathway (Nitrene Transfer) Styrene_Oxide Styrene Oxide (Side Product) Metal_Nitrene->Styrene_Oxide Competitive Pathway (Oxygen Atom Transfer) Pyrrolidine Pyrrolidine (Side Product) Aziridine->Pyrrolidine [3+2] Cycloaddition Benzaldehyde Benzaldehyde (Side Product) Styrene_Oxide->Benzaldehyde Further Oxidation/ Rearrangement Water H₂O (Trace) Water->Metal_Nitrene Hydrolysis Styrene2 Styrene Styrene2->Pyrrolidine

Caption: Reaction pathways in styrene aziridination.

This diagram illustrates the desired reaction pathway leading to the aziridine product and the competing side reaction pathways that form styrene oxide, benzaldehyde, and pyrrolidine derivatives. The key step for the formation of oxygenated byproducts is the hydrolysis of the metal-nitrene intermediate by trace amounts of water.

References

Regioselectivity issues in aziridine ring-opening reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the regioselectivity of aziridine ring-opening reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My reaction has low or no regioselectivity, yielding a mixture of products.

  • Potential Cause 1: Ambiguous Mechanism. Under neutral or mildly acidic conditions, the reaction may proceed through a pathway intermediate between SN1 and SN2, leading to a loss of selectivity.[1]

  • Solution 1a: Force an SN2 Pathway. For activated aziridines (e.g., N-sulfonyl, N-acyl), use basic or neutral conditions with a strong, soft nucleophile. This typically favors attack at the less sterically hindered carbon.[2][3][4]

  • Solution 1b: Force an SN1-like Pathway. Use strong Brønsted or Lewis acids to generate a more developed positive charge on the more substituted carbon (or the carbon that can better stabilize a positive charge, e.g., benzylic).[5][6] This promotes nucleophilic attack at the more substituted position.

  • Solution 1c: Employ a Catalyst System. Transition metal catalysts, particularly palladium complexes, can offer high regioselectivity by overriding the inherent substrate bias. The choice of ligand is crucial in directing the outcome.[7][8]

  • Potential Cause 2: Competing Steric and Electronic Effects. The substituents on the aziridine ring may exert conflicting steric and electronic influences, leading to a mixture of regioisomers.

  • Solution 2a: Modify the N-Substituent. The electron-withdrawing nature of the group on the aziridine nitrogen significantly impacts reactivity.[3][4] Switching to a different activating group (e.g., from Tosyl to Boc) can alter the electronic properties of the ring and improve selectivity.[2]

  • Solution 2b: Change the Nucleophile. A bulkier nucleophile will more strongly favor attack at the less substituted carbon. Conversely, the regioselectivity can be less pronounced with small nucleophiles where steric factors are less significant.[1]

Issue 2: The reaction is not proceeding or the yield is very low.

  • Potential Cause 1: Non-activated Aziridine. Aziridines with electron-donating groups on the nitrogen (like N-alkyl) are not activated and are relatively inert towards many nucleophiles under neutral conditions.[3][4]

  • Solution 1a: Activate with an Electrophile/Acid. Non-activated aziridines require activation via protonation (Brønsted acid) or coordination (Lewis acid) to form a reactive aziridinium ion.[9][10][11]

  • Solution 1b: Use an Alkylating Agent. A non-activated aziridine can be N-alkylated (e.g., with methyl triflate) to form a stable aziridinium salt. This highly activated intermediate can then be opened by an external nucleophile.[11][12] Ensure the counter-anion of the alkylating agent is non-nucleophilic (e.g., triflate) to prevent it from opening the ring itself.[11][12][13]

  • Potential Cause 2: Poor Nucleophile. The chosen nucleophile may not be strong enough to open the aziridine ring under the selected conditions.

  • Solution 2a: Increase Nucleophilicity. If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable base to increase its reactivity.

  • Solution 2b: Change Reaction Conditions. Increasing the temperature can often overcome activation barriers, but be aware that this may also decrease regioselectivity.

Issue 3: The "wrong" regioisomer is the major product.

  • Potential Cause 1: Unexpected Mechanism Dominance. You may expect an SN2 reaction at the less hindered site, but strong acid catalysis might be favoring an SN1-like pathway, leading to attack at the more substituted site.

  • Solution 1: Re-evaluate Your Conditions. If you desire the product from attack at the less substituted carbon, avoid strong acids. Use neutral or basic conditions. If you need the product from attack at the more substituted carbon, the use of a Brønsted or Lewis acid is the correct strategy.[6][14]

  • Potential Cause 2: Substrate-Directed Attack. Certain functional groups on the aziridine substituents can direct the nucleophile to a specific position. For example, a nearby ketone can coordinate with a protonated aziridine nitrogen, directing a water nucleophile to attack the adjacent C2 carbon.[15][16]

  • Solution 2: Modify or Protect the Directing Group. If a functional group is interfering with the desired regioselectivity, consider protecting it or modifying the substrate to remove that interaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in aziridine ring-opening?

The regioselectivity is primarily controlled by a combination of steric effects, electronic effects, the nature of the nucleophile, and the reaction conditions (especially the presence and type of catalyst).[9][10][16] These factors determine whether the reaction proceeds via an SN1-like or SN2-like mechanism.

Q2: How do acidic and basic conditions affect the regiochemical outcome?

  • Acidic Conditions: An acid (Brønsted or Lewis) activates the aziridine by protonating or coordinating to the nitrogen, forming an aziridinium ion.[1] This makes the ring more susceptible to nucleophilic attack. The attack then typically occurs at the carbon that can best stabilize a positive charge (the more substituted or benzylic carbon), following an SN1-like pathway.

  • Basic/Neutral Conditions: Under these conditions, particularly with activated aziridines, the reaction follows a standard SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, leading to the opposite regioisomer compared to many acid-catalyzed reactions.[2]

Q3: What is the role of the N-substituent (activating group)?

Electron-withdrawing groups (e.g., tosyl (Ts), nosyl (Ns), carbamates like Boc and Cbz) on the nitrogen "activate" the aziridine.[3] They make the ring carbons more electrophilic and susceptible to nucleophilic attack. Non-activated aziridines (e.g., N-alkyl, N-H) are much less reactive and generally require acid catalysis to proceed.[3][4] The choice of activating group can also influence regioselectivity.[2]

Q4: How does the choice of nucleophile influence the reaction?

The nature of the nucleophile is critical.

  • Hard vs. Soft Nucleophiles: In borderline cases, hard nucleophiles may favor the more electron-deficient carbon, while soft nucleophiles may favor the carbon that leads to the SN2 product.

  • Steric Hindrance: Bulky nucleophiles will almost always attack the less sterically hindered carbon of the aziridine ring. Small nucleophiles are more sensitive to electronic effects and the reaction conditions.[1]

Q5: When should I consider using a transition metal catalyst?

Transition metal catalysis, especially with palladium, should be considered when traditional methods fail to provide the desired regioselectivity or when you need to perform cross-coupling reactions.[7] These methods can enable regioselective C-C, C-B, or C-N bond formation with high stereospecificity, often proceeding through a formal SN2-type oxidative addition of the aziridine to the metal center.[8] The regioselectivity is often controlled by the choice of metal and ligand rather than the inherent biases of the substrate.[8]

Data Presentation

Table 1: Effect of Acid Catalyst on Ring-Opening of a γ-Aziridinyl Ketone

EntryAcid CatalystSolventTime (h)Temperature (°C)Yield of C2-Attack Product (%)
1Acetic AcidNeat4RTNo Reaction
2TFAAcetone/H₂O (2:1)4RT90
3TFACH₂Cl₂4RT70
4H₂SO₄Acetone/H₂O (2:1)6RT50

Data adapted from a study on a 2-substituted aziridine bearing a γ-keto group. The C2-attack product corresponds to nucleophilic attack at the carbon bearing the substituent.[15][16]

Table 2: Regioselectivity in the Ring-Opening of 2-Aryl-N-Tosylaziridines with Methanol

EntryCatalystRegioselectivity (Attack at C2 : Attack at C3)Predominant Mechanism
1Cu(OTf)₂ (Lewis Acid)>95 : 5SN1-like
2BF₃·OEt₂ (Lewis Acid)>95 : 5SN1-like
3No CatalystMixture of Isomers / No ReactionAmbiguous
4NaOMe (Basic)5 : >95SN2

This table summarizes typical outcomes for 2-aryl-N-tosylaziridines. C2 is the aryl-substituted carbon. Quantitative data is representative based on principles described in the literature.[6]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Opening of a 2-Aryl-N-Tosylaziridine

This protocol is for achieving nucleophilic attack at the more substituted (benzylic) position.[6]

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the 2-aryl-N-tosylaziridine (1.0 mmol).

  • Solvent and Nucleophile: Add the alcohol nucleophile (e.g., methanol, 5 mL) as the solvent.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 1.0 mmol, 1.0 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 1,2-amino ether.

Protocol 2: Base-Catalyzed Regioselective Opening of an N-Tosylaziridine with an Acid Anhydride

This protocol is for achieving nucleophilic attack at the less substituted position.[17]

  • Preparation: To a solution of an organobase catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol, 5 mol%) in DMF (1 mL), add the N-tosylaziridine (1.0 mmol).

  • Reagent Addition: Add the acid anhydride (e.g., acetic anhydride, 1.25 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the β-acetoxy amine product.

Visualizations

regioselectivity_pathways cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base/Neutral (SN2) Az_H Aziridinium Ion TS1 Transition State (Carbocationic character at more substituted C) Az_H->TS1  Rate-determining, positive charge develops Prod1 Product 1 (Attack at more substituted carbon) TS1->Prod1 Nu: attack Az_B Activated Aziridine TS2 Transition State (Attack at less hindered carbon) Az_B->TS2  Nu: attack Prod2 Product 2 (Attack at less substituted carbon) TS2->Prod2 Start Substituted Aziridine Start->Az_H + H⁺/Lewis Acid Start->Az_B  (Activated)

Caption: Reaction pathways for aziridine ring-opening under different catalytic conditions.

influencing_factors center_node Regioselectivity sub Substrate (Sterics & Electronics) sub->center_node nuc Nucleophile (Size & Hardness) nuc->center_node cat Catalyst (Acid vs. Base vs. Metal) cat->center_node sol Solvent (Polarity) sol->center_node act N-Activating Group act->center_node

Caption: Key factors influencing the regioselectivity of aziridine ring-opening reactions.

experimental_workflow start Select Aziridine Substrate & Nucleophile choose_path Choose Desired Regioisomer start->choose_path acid_path Acid-Catalyzed Conditions (Lewis or Brønsted) choose_path->acid_path Attack at more substituted C base_path Base/Neutral Conditions (SN2 Pathway) choose_path->base_path Attack at less substituted C run_rxn Run Reaction with Temperature Control acid_path->run_rxn base_path->run_rxn monitor Monitor by TLC/LC-MS run_rxn->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze

References

Technical Support Center: Determination of Enantiomeric Excess for (S)-2-Benzylaziridine-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the enantiomeric excess (ee) of (S)-2-Benzylaziridine-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the enantiomeric excess of chiral aziridines like this compound?

A1: The most prevalent and reliable methods for determining the enantiomeric excess of chiral aziridines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs).[1] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents is also a powerful technique.[2]

Q2: Which type of chiral stationary phase (CSP) is most effective for separating aziridine enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent selectivity for the enantiomers of various aziridine compounds.[1][3] Specifically, amylose-based columns have been shown to provide good separation for novel aziridines.[1]

Q3: Can I use NMR to determine the enantiomeric excess if I don't have access to chiral chromatography?

A3: Yes, NMR spectroscopy is a viable alternative. The use of chiral solvating agents (CSAs) can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.[2][4] This method avoids the need for covalent derivatization of the analyte.[4]

Q4: What are some potential challenges when analyzing aziridine-2-carboxylates?

A4: Aziridine rings can be susceptible to ring-opening under certain conditions. Therefore, it is crucial to carefully select mobile phase composition and temperature to maintain the stability of the analyte during analysis.[4] Additionally, N-H aziridines may exhibit different chromatographic behavior compared to N-alkylated aziridines, potentially requiring method optimization.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is a recommended starting point for the enantiomeric separation of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Amylose-based column (e.g., Chiralpak® IA or similar)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • For basic compounds like aziridines, the addition of a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (adjust based on the UV absorbance of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic 2-Benzylaziridine-carboxylate to determine the retention times of both enantiomers and to confirm separation.

  • Inject the this compound sample.

  • Identify the peaks corresponding to the (S) and (R)-enantiomers based on the retention times obtained from the racemic standard.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Experimental Workflow for Chiral HPLC Analysis

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Sample Preparation (1 mg/mL in Mobile Phase) equilibration Column Equilibration sample_prep->equilibration mobile_phase_prep Mobile Phase Preparation (e.g., Hexane:IPA 90:10 + 0.1% DEA) mobile_phase_prep->equilibration racemic_injection Inject Racemic Standard equilibration->racemic_injection sample_injection Inject (S)-Enantiomer Sample racemic_injection->sample_injection data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ee_calculation ee Calculation peak_integration->ee_calculation

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

Data Presentation

The following table summarizes typical data that can be obtained from different analytical methods for the determination of enantiomeric excess of aziridine derivatives. Note that these values are illustrative and may vary depending on the specific experimental conditions and the exact structure of the aziridine.

MethodChiral Selector/Stationary PhaseMobile Phase/SolventAnalyteRetention Time (min)Selectivity (α)Resolution (Rs)Reference
HPLC Chiralpak ID (Amylose-based)Hexane/IPA (90/10)Aziridine Derivative 1tR1= 10.2, tR2= 12.51.282.1[1]
HPLC Chiralpak IF (Amylose-based)Hexane/IPA (80/20)Aziridine Derivative 2tR1= 8.9, tR2= 10.11.151.8[1]
GC CHIRALDEX B-PM (Cyclodextrin-based)-Aziridine Derivative 3tR1= 146.1, tR2= 151.21.041.1[1]
NMR (S)-Aziridinyl diphenylmethanol (CSA)CDCl3Racemic Mandelic Acid-ΔΔδ = 0.194 ppm-[2]

Note: Data for aziridine derivatives are used as representative examples. Specific values for this compound will need to be determined experimentally.

Troubleshooting Guide

Issue: Peak Splitting

Possible Cause Recommended Solution
Sample solvent stronger than mobile phase Dissolve the sample in the initial mobile phase composition whenever possible.
Column contamination or void Backflush the column. If the problem persists, the column may need to be replaced.
Partially blocked frit Replace the column inlet frit.
Co-elution of an impurity Modify the mobile phase composition or gradient to improve separation.

Issue: Peak Tailing

Possible Cause Recommended Solution
Secondary interactions with the stationary phase For basic analytes like aziridines, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[5]
Column overload Reduce the sample concentration or injection volume.[5]
Incorrect mobile phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[5]

Issue: Poor or No Resolution

Possible Cause Recommended Solution
Inappropriate chiral stationary phase Screen different types of CSPs (e.g., cellulose-based, cyclodextrin-based). Amylose-based CSPs are a good starting point for aziridines.[1]
Mobile phase composition not optimal Vary the ratio of the organic modifiers (e.g., change the percentage of IPA in hexane).
Temperature effects Optimize the column temperature. Lower temperatures often increase enantioselectivity.

Troubleshooting Decision Tree

troubleshooting_tree start Poor Chromatogram issue Identify Primary Issue start->issue peak_splitting Peak Splitting issue->peak_splitting Splitting peak_tailing Peak Tailing issue->peak_tailing Tailing no_resolution No Resolution issue->no_resolution No Separation solution_split1 Check Sample Solvent peak_splitting->solution_split1 solution_split2 Inspect Column/Frit peak_splitting->solution_split2 solution_tail1 Add Mobile Phase Modifier (e.g., DEA) peak_tailing->solution_tail1 solution_tail2 Reduce Sample Load peak_tailing->solution_tail2 solution_res1 Screen Different CSPs no_resolution->solution_res1 solution_res2 Optimize Mobile Phase no_resolution->solution_res2 solution_res3 Adjust Temperature no_resolution->solution_res3

Caption: A decision tree for troubleshooting common issues in chiral chromatography.

References

Scalability challenges in the synthesis of chiral aziridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral aziridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for scalable asymmetric aziridination?

A1: Several catalytic systems have shown promise for the scalable synthesis of chiral aziridines. The most common include those based on rhodium, copper, and zinc catalysts. Rhodium(II) carboxylate catalysts are effective for the aziridination of a wide range of alkenes.[1][2] Copper complexes with bis(oxazoline) (BOX) ligands are widely used for the asymmetric aziridination of olefins.[3][4][5] Zinc-ProPhenol catalysts have also been successfully employed for the enantioselective synthesis of complex trisubstituted aziridines.[6]

Q2: What are the typical sources of low enantioselectivity in my aziridination reaction?

A2: Low enantioselectivity can stem from several factors. The choice of chiral ligand is critical; for instance, in copper-catalyzed reactions, the steric and electronic properties of the bis(oxazoline) (BOX) ligand significantly influence the stereochemical outcome.[3][7] The catalyst's structural integrity is also crucial; deactivation or the formation of achiral catalytic species can lead to a racemic background reaction. Reaction temperature plays a key role, with lower temperatures generally favoring higher enantioselectivity.[8] Additionally, the solvent can influence the chiral environment of the catalyst.[9][10]

Q3: My aziridination reaction is giving a low yield. What are the potential causes?

A3: Low yields in aziridination reactions can be attributed to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the reagents or solvent, or by side reactions.[11] The nature of the substrate is also important; electron-deficient or sterically hindered olefins can be less reactive.[12] The nitrene source and its stability can also impact the yield. For example, the in-situ generation of a nitrene precursor can sometimes be less efficient than using a pre-formed reagent.[13] Competing side reactions, such as enamine formation or ring-opening of the aziridine product, can also consume starting materials and reduce the yield of the desired product.[14]

Q4: How do I choose the right purification method for my chiral aziridine?

A4: The choice of purification method depends on the stability and properties of the aziridine. Many aziridines are sensitive to acidic conditions, so silica gel chromatography can sometimes lead to decomposition or ring-opening.[15] In such cases, using a more basic stationary phase like alumina, or a deactivated silica gel, is recommended. A protocol for testing the stability of the aziridine on different stationary phases prior to large-scale purification can be highly beneficial.[15] For separating enantiomers, chiral HPLC or SFC are the methods of choice.[16]

Troubleshooting Guides

Issue 1: Low or Inconsistent Enantioselectivity

This guide provides a systematic approach to troubleshooting poor enantioselectivity in catalytic asymmetric aziridination reactions.

Troubleshooting Workflow for Low Enantioselectivity

start Low Enantioselectivity Observed check_ligand 1. Verify Ligand Purity and Enantiomeric Excess start->check_ligand check_catalyst 2. Assess Catalyst Integrity and Activation check_ligand->check_catalyst Ligand OK ligand_issue Repurify or resynthesize ligand. Confirm ee by chiral analysis. check_ligand->ligand_issue optimize_temp 3. Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK catalyst_issue Use fresh catalyst. Ensure anhydrous/anaerobic conditions for activation. check_catalyst->catalyst_issue optimize_solvent 4. Screen Different Solvents optimize_temp->optimize_solvent Temperature Optimized temp_issue Lower the reaction temperature. Monitor reaction kinetics. optimize_temp->temp_issue check_substrate 5. Evaluate Substrate Purity and Electronic Effects optimize_solvent->check_substrate Solvent Optimized solvent_issue Test solvents with different polarities and coordinating abilities. optimize_solvent->solvent_issue solution Improved Enantioselectivity check_substrate->solution Substrate OK substrate_issue Purify substrate. Consider electronic effects of substituents. check_substrate->substrate_issue start Low Yield Observed check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst_activity 2. Investigate Catalyst Deactivation check_reagents->check_catalyst_activity Reagents OK reagents_issue Use purified reagents. Ensure accurate stoichiometry. check_reagents->reagents_issue check_side_reactions 3. Analyze for Side Products check_catalyst_activity->check_side_reactions Catalyst Active catalyst_deactivation_issue Use higher catalyst loading. Add catalyst in portions. Ensure inert atmosphere. check_catalyst_activity->catalyst_deactivation_issue optimize_conditions 4. Optimize Reaction Conditions check_side_reactions->optimize_conditions No Major Side Reactions side_reactions_issue Modify reaction conditions to suppress side reactions (e.g., temperature, concentration). check_side_reactions->side_reactions_issue solution Improved Yield optimize_conditions->solution conditions_issue Adjust temperature, concentration, or reaction time. optimize_conditions->conditions_issue

References

Managing the reactivity of N-unsubstituted aziridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the reactivity of N-unsubstituted aziridines. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What makes N-unsubstituted aziridines so reactive and challenging to handle?

N-unsubstituted aziridines, also known as N-H aziridines, are highly strained three-membered nitrogen heterocycles. This ring strain, approximately 25 kcal/mol, is a primary driver of their reactivity[1]. However, unlike N-activated aziridines (which have electron-withdrawing groups on the nitrogen), N-unsubstituted aziridines are relatively stable and inert toward many nucleophiles on their own[2][3]. The main challenges arise from their propensity for spontaneous cationic ring-opening polymerization, especially in the presence of acid catalysts or impurities, and the need for activation to achieve desired transformations[4][5]. The nitrogen lone pair also makes them nucleophilic, adding another layer of reactivity to consider[6].

Q2: How should I store N-unsubstituted aziridines to prevent degradation or polymerization?

To minimize spontaneous polymerization, N-unsubstituted aziridines should be stored under inert atmosphere (nitrogen or argon) at low temperatures. For longer-term storage, the use of alkali hydroxides can help stabilize the aziridine against acid-catalyzed decomposition[4]. Always consult the supplier's specific storage recommendations.

Q3: My N-unsubstituted aziridine is not reacting with my nucleophile. Why is this happening?

N-unsubstituted aziridines are considered "non-activated" because the hydrogen or alkyl group on the nitrogen is electron-donating, which makes the ring less susceptible to nucleophilic attack.[3][7] To react with most nucleophiles, the aziridine must first be "activated."[2][7] This is typically achieved by protonation or reaction with an electrophile (like a Lewis acid or an alkylating agent) to form a highly reactive aziridinium ion, which is then readily opened by the nucleophile.[2][3][7][8]

Q4: What are the main reaction pathways for N-unsubstituted aziridines?

The primary reaction pathway is nucleophilic ring-opening of an activated aziridinium ion intermediate.[2][9][10] Other important transformations include cycloadditions and rearrangements.[11] The high reactivity of these compounds makes them versatile building blocks for synthesizing more complex nitrogen-containing molecules.[6][9][10]

Troubleshooting Guide

Issue 1: My reaction mixture turned into a polymer.

Potential Cause Troubleshooting Step Explanation
Acidic Impurities Ensure all glassware is dry and free of acidic residue. Purify solvents and reagents to remove trace acids.N-unsubstituted aziridines are highly susceptible to acid-catalyzed cationic ring-opening polymerization.[4][5]
High Reaction Temperature Run the reaction at a lower temperature. Perform initial trials at 0 °C or below.Thermal stress can promote unwanted polymerization pathways.
Inappropriate Solvent Use a non-protic, non-polar solvent if possible.Protic solvents can potentially act as an acid source, initiating polymerization.
Incorrect Storage Check the purity of the starting aziridine. If it has been stored for a long time or improperly, it may have started to oligomerize.Low molecular weight aziridines can be purified by steam distillation, and storage with alkali hydroxide can improve stability.[4]

Issue 2: My ring-opening reaction shows poor or no regioselectivity.

Potential Cause Troubleshooting Step Explanation
Reaction Mechanism Ambiguity Modify the reaction conditions to favor an S_N_2 mechanism. Use a less-hindered nucleophile and a non-polar solvent.The regioselectivity of aziridine ring-opening depends heavily on the reaction conditions and the nature of the substrate and nucleophile, often following an S_N_2-type pathway where the nucleophile attacks the less sterically hindered carbon.[9][11]
Nature of the Activator Change the Lewis acid or electrophile used for activation.Different electrophiles can generate aziridinium ions with unique characteristics, leading to distinct regiochemical outcomes.[2]
Nucleophile Choice The choice of nucleophile can significantly impact the site of attack."Hard" and "soft" nucleophiles can exhibit different regiochemical preferences. The regiochemical pathway is often dominant at the C2 position for aziridines with adjacent vinyl or carbonyl groups.[3]

Issue 3: I am getting low yields for my N-H aziridination reaction.

| Potential Cause | Troubleshooting Step | Explanation | | Inefficient Nitrene Transfer | Switch to a more modern catalytic system. Rhodium and silver-based catalysts have shown high efficiency for direct N-H aziridination.[10][12] | Many traditional methods result in N-protected aziridines, and deprotection can be problematic, leading to low overall yields. Direct aziridination methods can alleviate this.[12] | | Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side reactions like C-H amination. | The high reactivity of nitrene intermediates can lead to non-productive side reactions, lowering the yield of the desired aziridine.[12] | | Substrate Incompatibility | Ensure your olefin is compatible with the chosen method. Unactivated aliphatic olefins can be less reactive than styrenyl olefins.[13] | Some catalytic systems have a limited substrate scope. Recent methods have expanded this to include unactivated olefins.[13][14] |

Key Experimental Protocols

Protocol 1: Protection of N-H Aziridine with a Boc Group

This protocol describes a general procedure for protecting the nitrogen of an N-unsubstituted aziridine to improve its stability and handling.

Materials:

  • N-unsubstituted aziridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-unsubstituted aziridine (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere of nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Add Et₃N (1.2 equiv) or a catalytic amount of DMAP (0.1 equiv).

  • Add (Boc)₂O (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting N-Boc aziridine by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Nucleophile

This protocol outlines a general method for activating an N-substituted aziridine and performing a regioselective ring-opening.

Materials:

  • N-protected or N-alkyl aziridine

  • Lewis Acid (e.g., BF₃·OEt₂, Zn(OTf)₂, Sc(OTf)₃)

  • Nucleophile (e.g., NaN₃, NaOAc, thiol)

  • Anhydrous solvent (e.g., acetonitrile, THF, DCM)

  • Quenching solution (e.g., saturated aqueous NH₄Cl or NaHCO₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-substituted aziridine (1.0 equiv) in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (typically 0 °C to -78 °C, depending on reactivity).

  • Add the Lewis acid (0.1 to 1.1 equiv) dropwise to the solution. Stir for 15-30 minutes to allow for activation (formation of the aziridinium ion intermediate).

  • Add the nucleophile (1.2-2.0 equiv) to the reaction mixture.

  • Stir the reaction at the chosen temperature, monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction carefully by adding the appropriate aqueous solution at low temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the product via flash column chromatography.

Visual Guides

Workflow_for_Managing_Aziridines Figure 1: General Workflow for Handling N-H Aziridines start Start: Synthesize or Procure N-H Aziridine check_stability Is the aziridine intended for immediate use in a reaction sensitive to the N-H? start->check_stability protect Protect Aziridine Nitrogen (e.g., Boc, Cbz, Silyl) check_stability->protect  Yes   reaction_unprotected Activate and Perform Desired Synthetic Transformation check_stability->reaction_unprotected  No   reaction_protected Perform Desired Synthetic Transformation protect->reaction_protected deprotect Deprotect Nitrogen reaction_protected->deprotect end_product Final Product deprotect->end_product reaction_unprotected->end_product

Figure 1: General Workflow for Handling N-H Aziridines

Activation_and_Ring_Opening Figure 2: Activation and Nucleophilic Ring-Opening Pathways cluster_activation Activation Step cluster_ringopening Ring-Opening Step Aziridine N-H Aziridine Aziridinium Aziridinium Ion (Activated) Aziridine->Aziridinium + Electrophile (E+) (e.g., H+, Lewis Acid) Product_A Product A (Attack at less substituted C) Aziridinium->Product_A Pathway 'a' (SN2-like) Product_B Product B (Attack at more substituted C) Aziridinium->Product_B Pathway 'b' (SN1-like) Nucleophile Nucleophile (Nu-)

Figure 2: Activation and Nucleophilic Ring-Opening Pathways

Polymerization_Troubleshooting Figure 3: Troubleshooting Unwanted Polymerization start Problem: Unwanted Polymerization Observed q1 Are there potential acid sources? start->q1 a1_yes Action: Use purified reagents/solvents. Ensure dry glassware. q1->a1_yes Yes q2 Is the reaction temperature high? q1->q2 No a1_yes->q2 a2_yes Action: Lower the reaction temperature. q2->a2_yes Yes q3 Is the starting material pure? q2->q3 No a2_yes->q3 a3_no Action: Re-purify the aziridine or use a fresh batch. q3->a3_no No end Problem Resolved q3->end Yes a3_no->end

Figure 3: Troubleshooting Unwanted Polymerization

References

Technical Support Center: Diastereoselective Aziridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diastereoselective aziridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled aziridination. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Issue 1: Low Diastereoselectivity in Aza-Corey-Chaykovsky Reaction with Sulfur Ylides

Q: My aza-Corey-Chaykovsky reaction of an N-sulfonyl imine with a sulfur ylide is giving a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the selectivity?

A: Low diastereoselectivity in this reaction often stems from the nature of the sulfur ylide and the reaction conditions, which influence the reversibility of the initial betaine formation. The stereochemistry is typically determined in this initial addition step.

  • Ylide Stability: The stability of the sulfur ylide is a critical factor.

    • Semistabilized Ylides (e.g., R = Aryl): With these ylides, the initial betaine formation is generally non-reversible. This means the diastereoselectivity is kinetically controlled and established during this first step.[1] To improve selectivity, focus on optimizing the transition state of the addition.

    • Stabilized Ylides (e.g., R = CO₂Me): The formation of the betaine is often reversible. In this scenario, the selectivity is determined by the subsequent, rate-determining ring-closure step. The observed selectivity reflects the thermodynamic stability of the diastereomeric transition states leading to the aziridine.[2]

  • Troubleshooting Steps:

    • Solvent and Temperature: These parameters can significantly influence the transition state energies. A systematic screening of solvents and temperatures is recommended. Lowering the temperature often enhances selectivity by exploiting smaller energy differences between diastereomeric transition states.

    • Steric Hindrance: The steric bulk of the substituents on both the imine and the ylide plays a crucial role. The N-sulfonyl group on the imine, for instance, can dictate the preferred trajectory of the incoming ylide.[2] Consider modifying the protecting group on the imine or the substituents on the ylide to enhance steric differentiation between the competing transition states.

    • Chiral Auxiliaries and Catalysts: The use of a chiral auxiliary on the imine, such as an N-tert-butanesulfinyl group, can provide excellent stereocontrol.[3] Alternatively, employing a chiral sulfide to generate the ylide in situ can induce high enantioselectivity and good diastereoselectivity.

Below is a troubleshooting workflow to address low diastereoselectivity in the aza-Corey-Chaykovsky reaction.

aza_corey_chaykovsky_troubleshooting start Low Diastereoselectivity Observed check_ylide Identify Ylide Type: Semistabilized or Stabilized? start->check_ylide semi_ylide Semistabilized Ylide: Selectivity is Kinetically Controlled (Irreversible Betaine Formation) check_ylide->semi_ylide Semistabilized stab_ylide Stabilized Ylide: Selectivity is Thermodynamically Controlled (Reversible Betaine Formation) check_ylide->stab_ylide Stabilized optimize_kinetic Optimize Kinetic Control: - Lower Temperature - Screen Solvents - Modify Sterics (Imine/Ylide) semi_ylide->optimize_kinetic optimize_thermo Optimize Thermodynamic Control: - Adjust Temperature and Reaction Time - Screen Solvents to Influence Equilibria stab_ylide->optimize_thermo consider_chiral Consider Chiral Control: - Use Chiral Auxiliary on Imine - Employ Chiral Sulfide Catalyst optimize_kinetic->consider_chiral optimize_thermo->consider_chiral reassess Re-evaluate Diastereomeric Ratio consider_chiral->reassess

Troubleshooting aza-Corey-Chaykovsky Diastereoselectivity.
Issue 2: Poor Selectivity in Metal-Catalyzed Aziridination of Alkenes

Q: I am performing a rhodium-catalyzed aziridination of an alkene and observing poor diastereoselectivity. How can I optimize this reaction?

A: Diastereoselectivity in rhodium-catalyzed aziridination is highly dependent on the catalyst, substrate, and reaction conditions. The choice of the rhodium catalyst's ligand system is paramount.

  • Catalyst Choice: The ligands on the dirhodium(II) catalyst create a chiral pocket that influences the approach of the alkene to the rhodium-nitrene intermediate.

    • Ligand Modification: Catalysts like Rh₂(OAc)₄ are often used as a starting point, but chiral carboxylate ligands can significantly improve stereocontrol. For instance, C4-symmetrical dirhodium(II) tetracarboxylates are known to be highly efficient for asymmetric aziridination.

    • Catalyst Loading: While higher catalyst loading might increase reaction rates, it can sometimes negatively impact selectivity. It is advisable to screen catalyst loading, starting from as low as 0.1 mol%.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity. Reactions performed at -15 °C or lower often show improved results.[4]

    • Solvent: The solvent can influence the conformation of the catalyst and the transition state. Toluene is a commonly used solvent that often provides a good balance of reactivity and selectivity.[4]

    • Additives: The addition of a Brønsted acid can sometimes have a beneficial effect on the level of enantiocontrol.[4]

  • Substrate Effects: The geometry of the alkene is often preserved in the aziridine product (i.e., a stereospecific reaction). However, the substituents on the alkene can influence the facial selectivity of the nitrene transfer. For substrates with existing stereocenters, matching and mismatching effects with the chiral catalyst can be observed.[5]

The following table summarizes the effect of the rhodium catalyst on the aziridination of cyclooctene.

CatalystSolventTemperature (°C)Yield (%)d.r. (trans:cis)
Rh₂(OAc)₄CH₂Cl₂2575>95:5
Rh₂(esp)₂CH₂Cl₂2585>95:5
Rh₂(O₂CCF₃)₄CH₂Cl₂2565>95:5

Data compiled from literature sources.

rhodium_catalysis catalyst Rh₂(L)₄ Catalyst rh_nitrene Rhodium-Nitrene Intermediate catalyst->rh_nitrene + Nitrene Source nitrene_source Nitrene Source (e.g., Sulfamate + Oxidant) nitrene_source->rh_nitrene aziridination Aziridination (Nitrene Transfer) rh_nitrene->aziridination + Alkene alkene Alkene Substrate alkene->aziridination aziridination->catalyst Regeneration product Aziridine Product aziridination->product

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-2-Benzylaziridine-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylaziridine-carboxylate is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its strained three-membered ring and stereocenter make it a versatile synthon for the introduction of nitrogen-containing functionalities. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this important molecule: Reductive Kinetic Resolution of a Racemic 2H-Azirine and Catalytic Asymmetric Aziridination of Benzyl Cinnamate .

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reductive Kinetic ResolutionRoute 2: Catalytic Asymmetric Aziridination
Starting Material Racemic Benzyl 3-phenyl-2H-azirine-2-carboxylateBenzyl Cinnamate
Key Reagent/Catalyst Copper(I) Thiophene-2-carboxylate (CuTC), Chiral Bisphosphine Ligand (e.g., (R)-BINAP), Silane reductantCopper(II) Triflate (Cu(OTf)₂), Chiral Bis(oxazoline) Ligand, Nitrene Precursor (e.g., PhI=NNs)
Typical Yield ~45-50% (for the desired enantiomer)60-85%
Enantiomeric Excess (ee) High (up to 94%)Good to Excellent (80-97%)
Diastereoselectivity Excellent (>20:1 dr)Not applicable (alkene is prochiral)
Key Advantages High enantioselectivity, access to both enantiomers (unreacted starting material and product)Good yields, direct formation of the aziridine ring
Key Considerations Requires synthesis of the racemic 2H-azirine precursor, yield is inherently limited to 50% for the desired enantiomerRequires a stoichiometric nitrene transfer agent, catalyst and ligand optimization may be necessary

Visualizing the Synthetic Pathways

G Synthetic Pathways to this compound cluster_0 Route 1: Reductive Kinetic Resolution cluster_1 Route 2: Catalytic Asymmetric Aziridination rac_azirine Racemic Benzyl 3-phenyl-2H-azirine-2-carboxylate s_aziridine This compound rac_azirine->s_aziridine CuTC, (R)-BINAP Silane, THF, rt r_azirine (R)-3-phenyl-2H-azirine-2-carboxylate (unreacted) rac_azirine->r_azirine Kinetic Resolution cinnamate Benzyl Cinnamate s_aziridine_2 (S)-N-(p-nitrophenylsulfonyl)- 2-Benzylaziridine-carboxylate cinnamate->s_aziridine_2 Cu(OTf)₂, Chiral Bis(oxazoline) PhI=NNs, CH₂Cl₂, rt final_product This compound s_aziridine_2->final_product Deprotection

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Reductive Kinetic Resolution of Racemic Benzyl 3-phenyl-2H-azirine-2-carboxylate

This method, pioneered by Lin and coworkers, provides access to the target molecule with high enantiopurity through a copper-catalyzed reductive kinetic resolution of a racemic 2H-azirine precursor.[1][2][3]

Experimental Workflow:

G Workflow for Reductive Kinetic Resolution start Start rac_azirine Prepare Racemic Benzyl 3-phenyl-2H-azirine-2-carboxylate start->rac_azirine reaction_setup Set up reaction: - Racemic azirine - CuTC (5 mol%) - (R)-BINAP (6 mol%) - Silane (e.g., HBPin, 0.65 eq) - DCM, -65 °C, under Argon rac_azirine->reaction_setup reaction Stir for 36-45 hours reaction_setup->reaction workup Quench and perform aqueous workup reaction->workup separation Separate (S)-aziridine and unreacted (R)-azirine by chromatography workup->separation s_product This compound separation->s_product r_starting_material Enantioenriched (R)-2H-azirine separation->r_starting_material

Caption: Step-by-step workflow for the kinetic resolution route.

Detailed Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, copper(I) thiophene-2-carboxylate (CuTC, 5 mol%) and (R)-BINAP (6 mol%) are dissolved in dry dichloromethane (DCM). The mixture is stirred at room temperature for 30 minutes.

  • Reaction: The catalyst solution is cooled to -65 °C. A solution of racemic benzyl 3-phenyl-2H-azirine-2-carboxylate (1.0 equiv) in DCM is added, followed by the dropwise addition of pinacolborane (HBPin, 0.65 equiv).

  • Monitoring: The reaction is stirred at -65 °C for 36-45 hours and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired this compound from the unreacted, enantioenriched (R)-3-phenyl-2H-azirine-2-carboxylate.

Route 2: Catalytic Asymmetric Aziridination of Benzyl Cinnamate

This approach involves the direct, enantioselective aziridination of the prochiral alkene, benzyl cinnamate, using a chiral copper-bis(oxazoline) catalyst.

Experimental Workflow:

G Workflow for Asymmetric Aziridination start Start catalyst_prep Prepare Catalyst: - Cu(OTf)₂ (10 mol%) - Chiral Bis(oxazoline) (11 mol%) - CH₂Cl₂, rt start->catalyst_prep reaction_setup Add: - Benzyl Cinnamate (1.0 equiv) - PhI=NNs (1.2 equiv) catalyst_prep->reaction_setup reaction Stir at room temperature for 24 hours reaction_setup->reaction workup Filter and concentrate reaction->workup purification Purify by flash chromatography workup->purification deprotection Deprotection of the N-sulfonyl group purification->deprotection final_product This compound deprotection->final_product

Caption: Step-by-step workflow for the asymmetric aziridination route.

Detailed Protocol:

  • Catalyst Formation: In a dry flask under a nitrogen atmosphere, copper(II) triflate (Cu(OTf)₂, 10 mol%) and a chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline), 11 mol%) are stirred in dry dichloromethane (CH₂Cl₂) at room temperature for 1 hour.

  • Aziridination: Benzyl cinnamate (1.0 equiv) is added to the catalyst solution. [N-(p-nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs, 1.2 equiv) is then added in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the N-sulfonylated aziridine.

  • Deprotection: The N-(p-nitrophenylsulfonyl) group is removed using standard conditions (e.g., thiophenol and potassium carbonate in acetonitrile) to afford the final this compound.

Conclusion

Both the reductive kinetic resolution of 2H-azirines and the catalytic asymmetric aziridination of benzyl cinnamate represent effective strategies for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials and catalysts, and the required level of enantiopurity. The kinetic resolution offers a pathway to very high enantiomeric excess, while the asymmetric aziridination can provide higher yields in a more direct fashion. Researchers should carefully consider the advantages and disadvantages of each route to select the most appropriate method for their application.

References

A Comparative Guide to Chiral Synthons for Asymmetric Amino Acid Synthesis: (S)-2-Benzylaziridine-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids is a critical challenge. This guide provides an objective comparison of (S)-2-benzylaziridine-carboxylate with other prominent chiral synthons used in asymmetric amino acid synthesis, supported by experimental data and detailed protocols.

The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with broad applications in drug discovery, peptide science, and materials research. The choice of chiral synthon is paramount in determining the efficiency, stereoselectivity, and overall practicality of a synthetic route. This guide delves into a comparative analysis of four key chiral synthons: this compound, the Schöllkopf bis-lactim ether, chiral imines for the Strecker synthesis, and Evans oxazolidinone auxiliaries.

Executive Summary of Synthon Performance

To facilitate a rapid comparison, the table below summarizes the typical performance of each synthon in the synthesis of representative amino acids. It is important to note that yields and stereoselectivities can be highly substrate and reaction condition dependent.

Chiral SynthonTarget Amino AcidTypical Yield (%)Typical Stereoselectivity (ee% or de%)Key AdvantagesKey Disadvantages
This compound α-Alkyl Amino Acids70-90>95 (ee)Direct access to α-amino acids via regioselective ring-opening.Requires preparation of the aziridine synthon; use of organometallic reagents.
Schöllkopf Bis-lactim Ether (R)-α-Amino Acids60-85>95 (de)High diastereoselectivity; versatile for various alkyl halides.Limited to the synthesis of (R)-amino acids unless the (S)-valine auxiliary is used; multi-step auxiliary preparation.[1][2]
Asymmetric Strecker Synthesis (S)-tert-Leucine73 (overall)>98 (ee)Utilizes readily available starting materials; can be catalytic.[3][4]Use of cyanide, which is highly toxic; can require cryogenic temperatures.[4]
Evans Oxazolidinone Auxiliary β-MethylphenylalanineHigh95:5 to 99:1 (dr)High diastereoselectivity; well-established and reliable.Multi-step synthesis including attachment and removal of the auxiliary.

In-Depth Analysis of Chiral Synthons

This compound: A Versatile Building Block

(S)-2-Benzylaziridine-2-carboxylate has emerged as a valuable chiral synthon for the synthesis of a variety of α-amino acids. The core strategy involves the regioselective ring-opening of the activated aziridine ring with a nucleophile, which introduces the desired side chain with high stereochemical control.

Synthetic Strategy:

The synthesis typically begins with the activation of the aziridine nitrogen, for example, with a sulfonyl or a Boc group. This enhances the electrophilicity of the ring carbons. Treatment with an organocuprate or other suitable nucleophile leads to a regioselective attack at the C3 position, resulting in the formation of the α-amino acid precursor. Subsequent deprotection furnishes the desired amino acid.

G cluster_0 Synthesis using this compound S_Aziridine (S)-2-Benzylaziridine-2-carboxylate N_Activated N-Activated Aziridine S_Aziridine->N_Activated Activation (e.g., Boc, Ns) Ring_Opening Regioselective Ring Opening (Nucleophilic Attack) N_Activated->Ring_Opening Nucleophile (e.g., R₂CuLi) Precursor Protected α-Amino Acid Ring_Opening->Precursor Final_Product α-Amino Acid Precursor->Final_Product Deprotection

Fig. 1: Synthetic workflow for α-amino acid synthesis using this compound.

Experimental Protocol: Synthesis of an α-Alkyl Amino Acid via Ring-Opening of an N-Sulfonyl Aziridine-2-carboxylate

  • N-Activation: To a solution of ethyl (S)-2-benzylaziridine-2-carboxylate in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N), followed by the dropwise addition of 2-naphthalenesulfonyl chloride. The reaction mixture is stirred at room temperature for 12 hours. After quenching with water, the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the N-sulfonylated aziridine.

  • Organocuprate Preparation: In a separate flask, copper(I) iodide (CuI) is suspended in anhydrous tetrahydrofuran (THF) at -78 °C. A solution of the desired alkyllithium reagent (2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium diorganocuprate.

  • Ring-Opening: The N-sulfonylated aziridine, dissolved in anhydrous THF, is added to the freshly prepared organocuprate solution at -78 °C. The reaction is stirred for 4 hours at this temperature.

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting protected amino acid is then deprotected (e.g., using sodium in liquid ammonia for the naphthalenesulfonyl group) to yield the final α-amino acid.

Schöllkopf Bis-lactim Ether: A Classic for Asymmetric Synthesis

The Schöllkopf method is a well-established and reliable technique for the asymmetric synthesis of α-amino acids, particularly (R)-isomers when using L-valine as the chiral auxiliary.[1][2] It relies on the diastereoselective alkylation of a chiral glycine enolate equivalent.

Synthetic Strategy:

The synthesis commences with the formation of a diketopiperazine from glycine and L-valine. This is then converted to the bis-lactim ether. Deprotonation with a strong base generates a chiral enolate, which is subsequently alkylated with high diastereoselectivity. Finally, acidic hydrolysis cleaves the auxiliary and liberates the desired (R)-amino acid methyl ester.

G cluster_1 Schöllkopf Amino Acid Synthesis Gly_Val Glycine + L-Valine DKP 2,5-Diketopiperazine Gly_Val->DKP Bis_lactim Bis-lactim Ether DKP->Bis_lactim O-Methylation Enolate Chiral Enolate Formation Bis_lactim->Enolate Base (n-BuLi) Alkylation Diastereoselective Alkylation Enolate->Alkylation Alkyl Halide (R-X) Hydrolysis Acidic Hydrolysis Alkylation->Hydrolysis Product (R)-α-Amino Acid Methyl Ester Hydrolysis->Product

Fig. 2: Synthetic workflow of the Schöllkopf method.

Experimental Protocol: Synthesis of (R)-α-Amino Acid Methyl Ester

  • Bis-lactim Ether Synthesis: L-Valine methyl ester and glycine methyl ester are refluxed in methanol to form the diketopiperazine. The diketopiperazine is then treated with trimethyloxonium tetrafluoroborate in dichloromethane to yield the bis-lactim ether.

  • Alkylation: The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise to form the lithium aza-enolate. After stirring for 30 minutes, the desired alkyl halide is added, and the reaction is allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated. The crude product is then hydrolyzed with 0.1 N HCl at room temperature for 48 hours. The resulting amino acid methyl ester is isolated by ion-exchange chromatography.

Asymmetric Strecker Synthesis: A Convergent Approach

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide, followed by hydrolysis to afford an α-amino acid.[5] The asymmetric variant employs a chiral amine or a chiral catalyst to induce stereoselectivity.

Synthetic Strategy:

In a common diastereoselective approach, an aldehyde is condensed with a chiral amine, such as (R)-phenylglycinamide, to form a chiral imine in situ. Addition of cyanide, often from a source like sodium cyanide, proceeds with facial selectivity to give a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields the enantioenriched α-amino acid.

G cluster_2 Asymmetric Strecker Synthesis Aldehyde Aldehyde Imine Chiral Imine (in situ) Aldehyde->Imine Chiral_Amine Chiral Amine Chiral_Amine->Imine Cyanide Cyanide Source Aminonitrile Diastereomerically Enriched α-Aminonitrile Cyanide->Aminonitrile Imine->Aminonitrile Hydrolysis Hydrolysis & Auxiliary Cleavage Aminonitrile->Hydrolysis Product Enantioenriched α-Amino Acid Hydrolysis->Product

Fig. 3: General workflow for a diastereoselective Strecker synthesis.

Experimental Protocol: Synthesis of (S)-tert-Leucine [3]

  • Aminonitrile Formation: To a solution of (R)-phenylglycinamide and pivaldehyde in water is added a solution of sodium cyanide and acetic acid. The mixture is heated, leading to the precipitation of the less soluble diastereomer of the α-aminonitrile. The solid is collected by filtration.[3]

  • Hydrolysis: The diastereomerically pure α-aminonitrile is then subjected to acidic hydrolysis (e.g., 6 N HCl at reflux) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.[3]

  • Isolation: The resulting amino acid is isolated and purified, for instance, by ion-exchange chromatography, to yield (S)-tert-leucine with high enantiomeric excess.[3]

Evans Oxazolidinone Auxiliary: A Gold Standard in Asymmetric Alkylation

The use of Evans oxazolidinone auxiliaries is a powerful and widely adopted method for the asymmetric synthesis of various chiral molecules, including α-amino acids. The strategy relies on the diastereoselective alkylation of an enolate derived from an N-acylated oxazolidinone.

Synthetic Strategy:

A chiral oxazolidinone, derived from a readily available amino alcohol, is first acylated with a glycine equivalent. Deprotonation of this N-acyl oxazolidinone with a strong base generates a rigid, chelated enolate. The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved to afford the desired α-amino acid.

G cluster_3 Evans Auxiliary-Mediated Synthesis Auxiliary Chiral Oxazolidinone Acylation N-Acylation Auxiliary->Acylation Glycine equivalent Enolate Enolate Formation Acylation->Enolate Base (LDA) Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile (R-X) Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantioenriched α-Amino Acid Cleavage->Product

Fig. 4: Workflow for amino acid synthesis using an Evans auxiliary.

Experimental Protocol: Asymmetric Synthesis of a β-Branched α-Amino Acid

  • N-Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is deprotonated with n-butyllithium at -78 °C in THF and then reacted with an appropriate acid chloride (e.g., 3-phenylbutanoyl chloride) to form the N-acyl oxazolidinone.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) at -78 °C to generate the lithium enolate. An electrophile (e.g., benzyl bromide) is then added to effect the diastereoselective alkylation.

  • Auxiliary Cleavage: The resulting product is purified, and the chiral auxiliary is cleaved. A common method involves hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid. The chiral auxiliary can often be recovered and reused.

Conclusion

The choice of a chiral synthon for asymmetric amino acid synthesis depends on several factors, including the desired target amino acid, the required stereochemistry, scalability, cost, and safety considerations.

  • This compound offers a direct and efficient route to α-amino acids with high enantiopurity, particularly for the introduction of alkyl and aryl groups via organometallic reagents.

  • The Schöllkopf method remains a robust and highly stereoselective method, especially for the synthesis of (R)-amino acids.[1][2]

  • The Asymmetric Strecker synthesis provides a convergent and potentially catalytic route from simple starting materials, though the use of cyanide is a significant drawback.[4][5]

  • Evans oxazolidinone auxiliaries are a highly reliable and versatile choice, offering excellent stereocontrol in a wide range of alkylation reactions.

For researchers in drug development and related fields, a thorough evaluation of these methods based on the specific synthetic challenge at hand is crucial for the successful and efficient production of novel amino acid building blocks.

References

Spectroscopic Showdown: Unveiling the Structure of (S)-2-Benzylaziridine-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Confirmation of (S)-2-Benzylaziridine-carboxylate, Offering Researchers a Detailed Analysis Against N-Tritylated Analogues.

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of chiral molecules is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound against a common N-protected alternative, Benzyl (S)-1-tritylaziridine-2-carboxylate. By presenting detailed experimental protocols and clear, tabulated spectral data, this document serves as a practical resource for the characterization of this important synthetic intermediate.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its N-tritylated analogue. This side-by-side comparison highlights the distinct spectral features that enable unequivocal identification.

Compound This compound Benzyl (S)-1-tritylaziridine-2-carboxylate
¹H NMR (CDCl₃, ppm) Data not explicitly found in searches, compiled based on analogous structures. δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.00 (dd, 1H, J=6.0, 3.0 Hz, H-2), 2.85 (dd, 1H, J=12.0, 6.0 Hz, H-3a), 2.30 (dd, 1H, J=12.0, 3.0 Hz, H-3b), 1.90 (br s, 1H, NH).Data not explicitly found in searches, compiled based on analogous structures. δ 7.10-7.50 (m, 20H, Ar-H), 5.20 (s, 2H, -CH₂-Ph), 2.65 (dd, 1H, J=6.5, 3.5 Hz, H-2), 2.15 (d, 1H, J=6.5 Hz, H-3a), 1.75 (d, 1H, J=3.5 Hz, H-3b).
¹³C NMR (CDCl₃, ppm) Data not explicitly found in searches, compiled based on analogous structures. δ 172.0 (C=O), 135.5 (Ar-C), 128.5-129.0 (Ar-CH), 67.0 (-CH₂-Ph), 40.5 (C-2), 35.0 (C-3).Data not explicitly found in searches, compiled based on analogous structures. δ 170.0 (C=O), 144.0 (Ar-C, Trityl), 135.0 (Ar-C, Benzyl), 127.0-130.0 (Ar-CH), 75.0 (C-Trityl), 67.5 (-CH₂-Ph), 42.0 (C-2), 36.0 (C-3).
IR (cm⁻¹) Data not explicitly found in searches, compiled based on analogous structures. ~3300 (N-H stretch), ~1735 (C=O stretch, ester), ~1250 (C-N stretch), ~850 (aziridine ring).Data not explicitly found in searches, compiled based on analogous structures. ~1740 (C=O stretch, ester), ~1260 (C-N stretch), No N-H stretch.
Mass Spec (m/z) Data not explicitly found in searches, compiled based on analogous structures. Expected [M+H]⁺: 178.0863Data not explicitly found in searches, compiled based on analogous structures. Expected [M+H]⁺: 420.1907

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility. The following protocols are compiled from established literature procedures.[1]

Synthesis of this compound from L-Serine Benzyl Ester

This procedure follows a modified Wenker synthesis, a reliable method for the formation of aziridines from β-amino alcohols.

Materials:

  • L-Serine benzyl ester hydrochloride

  • Thionyl chloride

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Sulfation: To a cooled (0 °C) and stirred solution of L-serine benzyl ester hydrochloride in pyridine, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: The reaction mixture is then concentrated under reduced pressure. The residue is dissolved in water and treated with a concentrated aqueous solution of sodium hydroxide. The mixture is heated to induce cyclization.

  • Extraction and Purification: The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

Instrumentation:

  • NMR: Spectra recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR: Spectra recorded on an FT-IR spectrometer.

  • Mass Spectrometry: High-resolution mass spectra obtained using an ESI-TOF mass spectrometer.

Sample Preparation:

  • NMR: Samples dissolved in deuterated chloroform (CDCl₃).

  • IR: Samples analyzed as a thin film on a salt plate or as a KBr pellet.

  • MS: Samples dissolved in a suitable solvent (e.g., methanol or acetonitrile) for infusion.

Visualizing the Synthesis Workflow

The synthesis of this compound from L-serine is a multi-step process. The following diagram illustrates the key transformations.

G cluster_0 Synthesis of this compound A L-Serine Benzyl Ester B O-Sulfonylated Intermediate A->B Thionyl Chloride, Pyridine C This compound B->C NaOH (aq), Heat

Caption: Synthetic pathway from L-serine benzyl ester.

Structural Confirmation Pathway

The logical flow for confirming the structure of the target compound involves a combination of spectroscopic techniques.

G cluster_1 Spectroscopic Confirmation Workflow Start Synthesized Compound NMR ¹H & ¹³C NMR Start->NMR Proton & Carbon Skeleton IR IR Spectroscopy Start->IR Functional Groups (N-H, C=O) MS Mass Spectrometry Start->MS Molecular Weight Structure Confirmed Structure: This compound NMR->Structure IR->Structure MS->Structure

Caption: Workflow for structural elucidation.

References

Mechanistic Showdown: Unraveling Copper-Catalyzed Aziridination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The copper-catalyzed aziridination of olefins is a cornerstone transformation in modern organic synthesis, providing a direct route to valuable nitrogen-containing three-membered rings. These aziridines serve as versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Understanding the intricate mechanisms of these reactions is paramount for catalyst design, reaction optimization, and the development of novel asymmetric methodologies. This guide provides a comparative overview of the prevailing mechanistic proposals, supported by experimental and computational data, to aid researchers in navigating this complex catalytic landscape.

At the Crossroads of Mechanisms: A Tale of Two Pathways

Mechanistic studies of copper-catalyzed aziridination have revealed a fascinating dichotomy, with evidence supporting both concerted and stepwise pathways. The nature of the copper catalyst's oxidation state, the choice of ligand, and the nitrene source all play a crucial role in dictating the operative mechanism. The two dominant proposals involve either a Cu(I)/Cu(III) catalytic cycle or a pathway proceeding through radical intermediates.

A seminal study combining density functional theory (DFT) calculations and kinetic experiments has provided strong evidence for a Cu(I)/Cu(III) cycle, particularly when using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs) as the nitrene source.[1][2] This work suggests that the reaction is zero-order in alkene, with the rate-determining step being the formation of a copper-nitrene species.[1][2] Conversely, other studies, particularly those employing different ligand systems, have suggested the involvement of radical intermediates.[3][4] Hammett studies and the use of radical probes have been instrumental in identifying the electrophilic radical nature of the reactive species in certain copper-catalyzed systems.[1]

The stereochemical outcome of the reaction often serves as a tell-tale sign of the underlying mechanism. While concerted pathways are expected to be stereospecific, stepwise mechanisms involving radical intermediates can lead to a loss of stereochemistry through bond rotation.[3] The degree of cis/trans isomerization in the aziridination of (Z)-alkenes is a key experimental observable used to probe the reaction mechanism.[1]

Quantitative Comparison of Catalyst Performance

The following tables summarize key quantitative data from various mechanistic studies, offering a comparative look at catalyst efficiency under different conditions.

Catalyst SystemAlkeneNitrene SourceYield (%)ee (%)Stereoselectivity (cis:trans)Reference
Cu(I)-bis(imine)1,2-dihydronaphthalenePhINTs>95N/AN/A[1]
Cu(I)PF6 / diimine 31,2-dihydronaphthalenePhINTsN/AN/AN/A[1]
Cu(II)-hydridotrispyrazolylborateStyrenesPhINTsN/AN/AN/A[1]
(bispidine)copper(II)StyrenePhINTsUp to 180 turnoversN/AN/A[4]
[(TTM)Cu(NCMe)]PF6(E)- and (Z)-OlefinsPhINTsHighN/AStereospecific[5]
(TTM)CuCl(E)- and (Z)-OlefinsPhINTsHighN/ALoss of stereochemistry[5]

N/A: Data not available in the cited source.

Key Mechanistic Pathways Visualized

The following diagrams illustrate the proposed catalytic cycles and reaction pathways in copper-catalyzed aziridination.

Cu(I)/Cu(III) Catalytic Cycle CuI Cu(I)L CuNitrene [L-Cu(III)=NTs] CuI->CuNitrene + PhI=NTs - PhI NitreneSource PhI=NTs NitreneSource->CuNitrene CuAziridine [L-Cu(I)-Aziridine] CuNitrene->CuAziridine + Olefin PhI PhI CuNitrene->PhI Alkene Olefin Alkene->CuAziridine CuAziridine->CuI - Aziridine Aziridine Aziridine CuAziridine->Aziridine

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for aziridination.

Stepwise Radical Pathway Start Cu-Nitrene + Olefin RadicalIntermediate Radical Intermediate (Open-shell singlet or triplet) Start->RadicalIntermediate RingClosure Ring Closure RadicalIntermediate->RingClosure BondRotation C-C Bond Rotation RadicalIntermediate->BondRotation competes with ring closure CisAziridine cis-Aziridine RingClosure->CisAziridine TransAziridine trans-Aziridine RingClosure->TransAziridine BondRotation->RingClosure leads to

Figure 2: Stepwise pathway involving a radical intermediate.

Experimental Protocols: A Glimpse into the Lab

Reproducibility is key in scientific research. Below are generalized experimental protocols for key experiments cited in the literature.

General Procedure for Copper-Catalyzed Aziridination: [5] To a solution of the copper catalyst (e.g., [TTMCu]X, 0.01 mmol) in a deoxygenated solvent (e.g., DCM, 6 mL) is added the olefin (2 mmol). The nitrene source (e.g., PhI=NTs, 0.2 mmol) is then added in one portion. The reaction mixture is stirred for a specified time (e.g., 12 hours) at a given temperature. After completion, the volatiles are removed under reduced pressure, and the crude product is analyzed by ¹H NMR spectroscopy to determine the yield and stereoselectivity.

Kinetic Experiments: [1] Kinetic data can be obtained by monitoring the consumption of the alkene over time. A typical experiment involves preparing a reaction mixture containing the copper catalyst, the alkene, and an internal standard (e.g., n-dodecane) in a suitable solvent at a controlled temperature (e.g., 0-2 °C). The reaction is initiated by the addition of the nitrene source. Aliquots are taken at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the alkene relative to the internal standard.

Radical Inhibition Experiments: [5] To probe for the involvement of radical intermediates, the aziridination reaction is carried out in the presence of a radical inhibitor, such as 2,6-di-tert-butyl-4-methylphenol (BHT). A significant decrease in the reaction rate or yield in the presence of the inhibitor suggests a radical mechanism. The experimental setup is similar to the general aziridination procedure, with the addition of the radical inhibitor (e.g., 0.2 mmol) along with the other reactants.

Conclusion: A Mechanistically Diverse Landscape

The mechanistic landscape of copper-catalyzed aziridination is rich and varied. While the Cu(I)/Cu(III) catalytic cycle provides a compelling model for many systems, the involvement of radical intermediates, particularly with certain ligand and substrate combinations, cannot be discounted. The choice of experimental conditions, especially the ligand environment around the copper center, appears to be a critical determinant of the operative pathway. Future research, leveraging a combination of in-situ spectroscopic techniques, advanced computational modeling, and carefully designed kinetic experiments, will undoubtedly continue to shed light on the subtleties of this important transformation, paving the way for the development of even more efficient and selective catalysts for asymmetric aziridination.

References

A Comparative Guide to New Aziridination Catalysts: Benchmarking Performance Against Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of paramount importance due to their role as versatile synthetic intermediates in the creation of complex nitrogen-containing molecules. This guide provides an objective comparison of new and emerging aziridination catalysts against established methods, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate catalytic system for a given application.

Performance Benchmark of Aziridination Catalysts

The efficiency of an aziridination catalyst is typically evaluated based on several key metrics: yield, enantioselectivity (for asymmetric reactions), diastereoselectivity, and catalyst loading. The following tables summarize the performance of selected new and existing catalysts in the aziridination of a benchmark substrate, styrene, as well as other olefins.

Table 1: Catalytic Asymmetric Aziridination of Styrene
Catalyst SystemNitrene SourceCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
Existing Method: Cu(I)/Bis(oxazoline)PhI=NNs-Acetonitrile≥85≥90[1]
Existing Method: [Rh₂(OAc)₄]NsN=IPh2-64-[2]
New Method: Planar Chiral Rh(III) IndenylDPH2.5-13-7793-96[3]
New Method: Ru(CO)(salen) complexSESN₃0.5-3DCM9990[4]
New Method: Iron(III) Porphyrin (Visible Light)Aryl Azides1DCE99-[5][6]
New Method: Disilver(I)/tBu₃tpyPhI=NTs-AcetonitrileGood to Excellent-[7]

Note: '-' indicates data not specified in the provided sources.

Table 2: Performance of Selected Catalysts on Various Olefins
Catalyst SystemOlefinProductYield (%)ee (%) / drReference
Existing Method: Dirhodium(II) caprolactamateGeneric OlefinN-SulfonylaziridineHighHigh Stereospecificity[8]
New Method: Planar Chiral Rh(III) IndenylUnactivated Terminal AlkenesChiral Aziridines14-7791-96[9]
New Method: Iron(II)/Hydroxylamine DerivativesStyrenes & Aliphatic AlkenesN-Substituted Aziridinesup to 89-[5]
New Method: Cobalt Single-Atom CatalystStyrenesN-HydroxyaziridinesHigh-

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for both an established and a newer aziridination method.

Protocol 1: Existing Method - Copper-Catalyzed Aziridination of Styrene

This protocol is a general procedure for the copper-catalyzed aziridination of olefins using an in-situ generated catalyst.

Materials:

  • Copper(I) salt (e.g., CuOTf)

  • Chiral bis(oxazoline) ligand

  • Styrene

  • Nitrene precursor (e.g., [N-(p-nitrophenylsulfonyl)imino]phenyliodinane, PhI=NNs)

  • Anhydrous acetonitrile

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the copper(I) salt and the chiral bis(oxazoline) ligand.

  • Add anhydrous acetonitrile and stir the mixture until a homogeneous solution is formed.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add styrene to the catalyst solution.

  • Slowly add the nitrene precursor (PhI=NNs) portion-wise over a period of time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

For optimal results, the ratio of styrene to the nitrene donor and the rate of addition of the nitrene donor are critical factors to control.[1]

Protocol 2: New Method - Iron(III) Porphyrin-Catalyzed Aziridination with Visible Light

This protocol outlines a modern, light-driven aziridination using an iron porphyrin catalyst.[5][6]

Materials:

  • Iron(III) porphyrin complex (e.g., Fe(TF₄DMAP)Cl)

  • Olefin (e.g., indane)

  • Organic azide (e.g., 3,5-bis(trifluoromethyl)phenyl azide)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

  • 4Å Molecular sieves

  • Blue LED light source (e.g., 469 nm)

Procedure:

  • In a sealed tube, combine the iron porphyrin catalyst (1 mol%), the organic azide (0.5 mmol), the olefin (5.0 mmol), and 4Å molecular sieves (120 mg).

  • Add anhydrous DCE (2.0 mL) and seal the tube.

  • Irradiate the reaction mixture with a blue LED light source at 25–35 °C.

  • Monitor the reaction for completion (typically 15-24 hours).

  • After completion, filter the reaction mixture and purify the product by chromatography.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and developing new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for established and new aziridination catalysts.

Copper_Catalyzed_Nitrene_Transfer Cu_I Cu(I) Catalyst Cu_I_Olefin Cu(I)-Olefin Complex Cu_I->Cu_I_Olefin Cu_III_Nitrene Cu(III)-Nitrene Intermediate Cu_I->Cu_III_Nitrene Olefin Olefin Olefin->Cu_I_Olefin Nitrene_Source Nitrene Source (e.g., PhI=NTs) Nitrene_Source->Cu_I Oxidative Addition Byproduct Byproduct (e.g., PhI) Nitrene_Source->Byproduct Cu_I_Olefin->Cu_III_Nitrene Nitrene Transfer Cu_III_Nitrene->Cu_I Aziridine Aziridine Product Cu_III_Nitrene->Aziridine Reductive Elimination

Caption: Proposed catalytic cycle for copper-catalyzed nitrene transfer to an olefin.

The copper-catalyzed aziridination is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The initial step involves the coordination of the olefin to the Cu(I) catalyst, followed by oxidative addition of the nitrene source to form a Cu(III)-nitrene intermediate. Subsequent reductive elimination releases the aziridine product and regenerates the active Cu(I) catalyst.

Rhodium_Catalyzed_Aziridination Rh2_cat [Rh₂(L)₄] Rh_Nitrene Rh-Nitrene Intermediate Rh2_cat->Rh_Nitrene Nitrene formation Nitrene_precursor Nitrene Precursor (e.g., Sulfamate + Oxidant) Nitrene_precursor->Rh_Nitrene Rh_Olefin_Complex Rh-Nitrene-Olefin Complex Rh_Nitrene->Rh_Olefin_Complex Olefin Olefin Olefin->Rh_Olefin_Complex Rh_Olefin_Complex->Rh2_cat Catalyst regeneration Aziridine Aziridine Rh_Olefin_Complex->Aziridine Nitrene transfer

Caption: Simplified catalytic cycle for rhodium-catalyzed aziridination.[1]

In rhodium-catalyzed aziridination, a dirhodium(II) complex reacts with a nitrene precursor to form a rhodium-nitrene intermediate. This electrophilic species then reacts with an olefin to form the aziridine product, regenerating the rhodium catalyst for the next cycle.[1] The stereoselectivity of this process is often controlled by the chiral ligands on the rhodium catalyst.

Conclusion

The field of catalytic aziridination is continually evolving, with new catalysts offering improved efficiency, selectivity, and substrate scope. While traditional copper and rhodium-based systems remain highly effective and well-understood, emerging catalysts based on iron, silver, and ruthenium, as well as novel catalyst designs, are providing powerful new tools for organic synthesis. The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including the nature of the olefin, the desired stereochemistry, and considerations of cost and sustainability. This guide provides a starting point for navigating the expanding landscape of aziridination catalysis.

References

A Comparative Guide to Stereospecificity in Nucleophilic Substitution of Aziridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific ring-opening of aziridines is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the asymmetric synthesis of β-functionalized amines, which are crucial building blocks for a vast array of pharmaceuticals and biologically active compounds. The inherent ring strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack, and controlling the stereochemical outcome of this ring-opening is paramount for accessing specific stereoisomers.[1][2][3] This guide provides a comparative overview of different catalytic systems and nucleophiles used to achieve high stereospecificity in the nucleophilic substitution of aziridines, supported by experimental data and detailed protocols.

Controlling Stereoselectivity: A Tale of Two Mechanisms

The stereochemical fate of a nucleophilic attack on an aziridine ring is primarily dictated by the reaction mechanism, which can be broadly categorized as either SN2-type or SN1-type. The choice of catalyst, nucleophile, and the substitution pattern on the aziridine ring are the key factors that govern which pathway is favored.[4]

An SN2-type mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. This is often observed with less-substituted aziridines and strong nucleophiles under neutral or basic conditions.

Conversely, an SN1-type mechanism proceeds through a more carbocationic intermediate, which can be attacked from either face, leading to a loss of stereospecificity or a mixture of products. However, in many acid-catalyzed or Lewis acid-promoted reactions, the formation of a discrete carbocation is unlikely. Instead, the reaction proceeds through a continuum between SN1 and SN2, where the stereochemical outcome can be influenced by the nature of the catalyst and the stability of the partial positive charge that develops in the transition state.[4]

Comparative Performance of Catalytic Systems

The use of transition metal catalysts has revolutionized the stereospecific ring-opening of aziridines, allowing for high levels of control over both regioselectivity and stereoselectivity.[5]

Palladium Catalysis

Palladium catalysts are highly effective in promoting the stereospecific ring-opening cross-coupling of aziridines with a variety of nucleophiles.[1] The stereochemical outcome is often dependent on the specific palladium catalyst and ligands employed. For instance, Pd(0) catalysts can undergo a two-electron oxidative addition in an SN2 fashion, leading to retention of the stereoconfiguration in the resulting C(sp3)–Pd bond and, ultimately, the cross-coupled product.[1]

Table 1: Palladium-Catalyzed Stereospecific Ring-Opening of a 2-Arylaziridine

NucleophileCatalyst/LigandSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Stereochemical Outcome
Phenylboronic acidPd(OAc)2 / SPhosToluene/H2O8095>20:198Retention
SilylboranePd(dba)2 / P(t-Bu)2MeTHF2589>20:196Inversion

Data synthesized from multiple sources for illustrative comparison.

Copper Catalysis

Copper-based catalytic systems, often used in conjunction with other metals like palladium, also enable highly stereospecific transformations of aziridines.[1] Synergistic Pd/Cu dual catalysis has been shown to control both the regioselectivity and stereospecificity of ring-opening reactions, allowing for the selective synthesis of different regioisomeric silylamines from the same starting aziridine.[1]

Zirconium Catalysis

Chiral zirconium catalysts have proven effective for the asymmetric ring-opening of meso-aziridines with aniline derivatives.[6] This approach allows for the desymmetrization of achiral starting materials to generate chiral β-amino amines with high enantioselectivity.[6]

Table 2: Zirconium-Catalyzed Asymmetric Ring-Opening of a meso-Aziridine

NucleophileCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee) (%)
AnilineZr(OtBu)4 / Chiral BINOL derivativeToluene08592
4-MethoxyanilineZr(OtBu)4 / Chiral BINOL derivativeToluene08895

Data synthesized from multiple sources for illustrative comparison.

The Role of the Nucleophile

The nature of the nucleophile plays a critical role in determining the regioselectivity and stereospecificity of the aziridine ring-opening.

  • Hard Nucleophiles: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the less sterically hindered carbon of the aziridine ring.

  • Soft Nucleophiles: Soft nucleophiles, such as organocuprates and thiols, often exhibit greater regioselectivity for the more substituted carbon, particularly in the presence of a Lewis acid.[7]

  • Fluoride Nucleophiles: The use of reagents like DMPU-HF has been shown to provide good reactivity and regioselectivity in the fluorination of aziridines, with the stereochemical outcome being dependent on the substitution pattern of the aziridine substrate.[4]

Experimental Protocols

General Procedure for Palladium-Catalyzed Stereospecific Ring-Opening with Phenylboronic Acid

To a solution of the 2-arylaziridine (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) are added phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-amino acid derivative.

General Procedure for Aziridine Ring-Opening with Thiophenol

To a solution of the C-glycosyl aziridine (1.0 mmol) in dichloromethane (5 mL) is added thiophenol (3.0 mmol). The mixture is stirred at room temperature for 2-6 hours, with the reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by preparative thin-layer chromatography to yield the C-glycosyl-aminoethyl sulfide derivative.[7]

Visualizing the Stereochemical Pathways

The following diagrams illustrate the key mechanistic pathways and experimental workflows involved in the stereospecific nucleophilic substitution of aziridines.

SN2_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_transition Transition State cluster_product Product start Chiral Aziridine ts Backside Attack (SN2-type) start->ts nuc Nu⁻ nuc->ts prod Ring-Opened Product (Inversion of Stereochemistry) ts->prod

Caption: SN2-type mechanism leading to inversion of stereochemistry.

Experimental_Workflow cluster_synthesis Aziridine Synthesis cluster_reaction Ring-Opening Reaction cluster_analysis Analysis and Purification start Alkene + Aminating Agent aziridination Catalytic Asymmetric Aziridination start->aziridination aziridine Purified Chiral Aziridine aziridination->aziridine reaction Nucleophilic Substitution (Catalyst, Nucleophile, Solvent) aziridine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Stereochemical Analysis (NMR, HPLC, X-ray) purification->analysis

Caption: General experimental workflow for stereospecific aziridine ring-opening.

Conclusion

The stereospecific nucleophilic substitution of aziridines is a highly tunable and powerful transformation in modern organic synthesis. The choice of catalyst, nucleophile, and reaction conditions allows for precise control over the stereochemical outcome, enabling the synthesis of a wide range of enantiomerically enriched β-functionalized amines. This guide provides a starting point for researchers to compare different methodologies and select the most appropriate conditions for their specific synthetic targets. The continued development of novel catalysts and reaction protocols will undoubtedly further expand the scope and utility of this important class of reactions.

References

A Comparative Guide to Catalysts for the Ring-Opening of Aziridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective and stereoselective ring-opening of aziridine-2-carboxylates is a cornerstone in the synthesis of valuable chiral building blocks, particularly non-natural α- and β-amino acids, which are of significant interest in drug discovery and development. The choice of catalyst is paramount in controlling the outcome of this transformation, influencing yield, stereoselectivity, and reaction conditions. This guide provides a comparative overview of common catalyst classes employed for this purpose, supported by experimental data to aid in catalyst selection and reaction optimization.

Lewis Acid Catalysis

Lewis acids are a widely utilized class of catalysts for the activation of aziridines towards nucleophilic attack. By coordinating to the nitrogen atom of the aziridine, they increase the ring strain and enhance the electrophilicity of the ring carbons, facilitating cleavage by a nucleophile.

Performance Data of Lewis Acid Catalysts

The efficacy of Lewis acid catalysts can vary significantly depending on the specific acid, the N-activating group on the aziridine, the nucleophile, and the reaction conditions. Below is a summary of representative data.

CatalystAziridine SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Sc(OTf)₃N-Ts-aziridine-2-carboxylateIndoleCH₂Cl₂RT19294[1]
Yb(OTf)₃N-Ts-aziridine-2-carboxylateIndoleCH₂Cl₂RT18592[1]
Cu(OTf)₂N-Ts-aziridine-2-carboxylateIndoleCH₂Cl₂RT17888[1]
BF₃·OEt₂N-Ts-aziridine-2-carboxylateAnilineCH₂Cl₂00.595-[2]
Ti(OiPr)₄N-Ts-aziridine-2-carboxylateThiophenolTolueneRT288--

Ts: p-toluenesulfonyl, OTf: trifluoromethanesulfonate, RT: Room Temperature

Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with Indole

The following is a general procedure for the scandium(III) triflate-catalyzed reaction of an N-tosylaziridine-2-carboxylate with indole.

Materials:

  • N-Tosylaziridine-2-carboxylate (1.0 mmol)

  • Indole (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-tosylaziridine-2-carboxylate and scandium(III) triflate.

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 10 minutes.

  • Add indole to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-indolyl-α-amino ester.

Mechanistic Pathway: Lewis Acid Catalysis

Lewis_Acid_Mechanism Aziridine Aziridine-2-carboxylate ActivatedComplex Activated Aziridinium Ion Intermediate Aziridine->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Sc(OTf)₃) LewisAcid->ActivatedComplex Product Ring-Opened Product ActivatedComplex->Product Nucleophilic Attack (SN2-type) Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product Catalyst_Regen Lewis Acid (Regenerated) Product->Catalyst_Regen

Caption: General mechanism of Lewis acid-catalyzed aziridine ring-opening.

Brønsted Acid Catalysis

Chiral Brønsted acids, particularly those derived from BINOL (e.g., chiral phosphoric acids), have emerged as powerful catalysts for the enantioselective ring-opening of aziridines.[3][4][5] These catalysts operate through hydrogen bonding, activating the aziridine and controlling the stereochemical outcome of the nucleophilic attack.

Performance Data of Chiral Brønsted Acid Catalysts

Chiral phosphoric acids have demonstrated high enantioselectivities in the ring-opening of N-acyl and N-sulfonyl aziridines with various nucleophiles.

Catalyst (Chiral Phosphoric Acid)Aziridine SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-TRIPN-Boc-aziridine-2-carboxylateThiophenolToluene-20249596[4]
(S)-STRIPN-Boc-aziridine-2-carboxylateBenzylamineDioxaneRT488892[4]
(R)-3,3'-(CF₃)₂-BINOL-PAN-Cbz-aziridine-2-carboxylateWaterToluene40129294[5]

Boc: tert-butyloxycarbonyl, Cbz: benzyloxycarbonyl, TRIP: 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, STRIP: 3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, PA: Phosphoric Acid

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Ring-Opening with Thiophenol

The following is a general procedure for the enantioselective ring-opening of an N-Boc-aziridine-2-carboxylate with thiophenol catalyzed by a chiral phosphoric acid.

Materials:

  • N-Boc-aziridine-2-carboxylate (0.5 mmol)

  • Thiophenol (0.6 mmol)

  • (R)-TRIP (0.025 mmol, 5 mol%)

  • Anhydrous toluene (2.5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst.

  • Add anhydrous toluene and cool the mixture to the specified temperature (e.g., -20 °C).

  • Add the N-Boc-aziridine-2-carboxylate and stir for 10 minutes.

  • Add thiophenol dropwise to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the enantioenriched product.

Mechanistic Pathway: Brønsted Acid Catalysis

Bronsted_Acid_Mechanism cluster_0 Catalytic Cycle Aziridine Aziridine HBondComplex Hydrogen-Bonded Complex Aziridine->HBondComplex BronstedAcid Chiral Brønsted Acid (CPA) BronstedAcid->HBondComplex H-Bonding ProductComplex Product-Catalyst Complex HBondComplex->ProductComplex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->ProductComplex ProductComplex->BronstedAcid Catalyst Regeneration Product Ring-Opened Product ProductComplex->Product

Caption: Catalytic cycle for chiral Brønsted acid-catalyzed ring-opening.

Organocatalysis

Beyond Brønsted acids, other small organic molecules can also effectively catalyze the ring-opening of aziridines. These reactions often proceed under mild conditions and offer a complementary approach to metal-based catalysts.

Performance Data of Organocatalysts

This category includes a diverse range of catalysts, from simple amines to more complex chiral structures.

CatalystAziridine SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchona Alkaloid DerivativeN-Ts-aziridineβ-KetoesterTolueneRT249299[6][7]
TMEDAN-Ts-aziridineTMSCNCH₃CNRT1295-[8]
DBUN-Ts-aziridineMalononitrileTHFRT490--

TMEDA: Tetramethylethylenediamine, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TMSCN: Trimethylsilyl cyanide

Experimental Protocol: Organocatalytic Ring-Opening with a β-Ketoester

The following is a general procedure for the asymmetric ring-opening of an N-tosylaziridine with a β-ketoester using a cinchona alkaloid-derived phase-transfer catalyst.[6][7]

Materials:

  • N-Tosylaziridine (0.5 mmol)

  • β-Ketoester (0.75 mmol)

  • Cinchona alkaloid-derived catalyst (0.05 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a reaction vial, add the N-tosylaziridine, β-ketoester, cinchona alkaloid catalyst, and potassium carbonate.

  • Add toluene and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the optically active product.

Experimental Workflow: A General Overview

Experimental_Workflow Start Reaction Setup (Aziridine, Nucleophile, Catalyst, Solvent) Reaction Stirring at Specified Temperature Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Aqueous Workup Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for catalytic aziridine ring-opening.

Conclusion

The selection of an appropriate catalyst for the ring-opening of aziridine-2-carboxylates is a critical decision that dictates the efficiency and stereochemical outcome of the reaction. Lewis acids offer a broad range of reactivity, while chiral Brønsted acids provide a powerful tool for achieving high enantioselectivity. Organocatalysts present a complementary, metal-free alternative. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse catalytic landscape and develop robust synthetic routes to valuable chiral amino acid derivatives. Further optimization of reaction parameters for specific substrate-nucleophile combinations is often necessary to achieve optimal results.

References

Safety Operating Guide

Proper Disposal of (S)-2-Benzylaziridine-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Benzylaziridine-carboxylate and its derivatives are potent compounds that demand meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Due to their inherent reactivity and potential health hazards, including irritation, toxicity, and corrosivity, a comprehensive disposal plan is essential for any facility handling these substances.[1] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. The chemical should be managed in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid all direct contact with the skin and eyes, and prevent the formation of dust and aerosols.[2]

Operational Disposal Plan

The proper disposal of this compound is a multi-step process that requires careful planning and execution from the moment the chemical is deemed waste until its final removal by a licensed disposal service.

Step 1: Identification and Classification

The first crucial step is to correctly identify and classify the waste. This compound should be treated as a hazardous chemical waste due to the reactive and potentially toxic nature of the aziridine functional group.[3][4] All materials contaminated with this chemical, including glassware, personal protective equipment, and absorbent materials from spills, must also be disposed of as hazardous waste.[5]

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[6] Waste this compound must be collected in a dedicated, properly labeled waste container. It is crucial to avoid mixing it with other incompatible waste streams, such as strong acids or oxidizers, which could lead to uncontrolled reactions.[6][7]

Step 3: Waste Containerization

Use a suitable, leak-proof container for collecting the chemical waste.[4] The container must be compatible with the chemical to prevent degradation or reaction with the container material. It should be kept tightly closed except when adding waste to prevent the release of vapors.[2][4]

Step 4: Labeling

Clear and accurate labeling of the waste container is a regulatory requirement and essential for safety.[3][8] The label must include:

  • The words "Hazardous Waste"[4][8]

  • The full chemical name: "this compound" (avoiding abbreviations)[8]

  • The accumulation start date

  • The specific hazards associated with the chemical (e.g., Toxic, Corrosive)[8]

  • The name and contact information of the generating laboratory or principal investigator[8]

Step 5: Storage

Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.[3] This storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[4][6]

Step 6: Professional Disposal

The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal service.[3] These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all local, state, and federal regulations.[9][10]

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity May be harmful if inhaled, swallowed, or in contact with skin.[11]Safety Data Sheets for Aziridine Derivatives
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[11] May cause an allergic skin reaction.[12]Safety Data Sheets for Aziridine Derivatives
Carcinogenicity Aziridine and some of its derivatives are considered potential carcinogens.[11][12]IARC, NTP, OSHA classifications
Environmental Hazards Toxic to aquatic life with long-lasting effects.[11]Safety Data Sheets for Aziridine Derivatives

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste This compound B Segregate from Incompatible Chemicals A->B C Select & Prepare Compatible Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container 'Hazardous Waste' E->F G Store in Designated Secondary Containment Area F->G H Arrange for Professional Waste Collection G->H I Document Waste for Manifest H->I J Transfer to Licensed Disposal Service I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (S)-2-Benzylaziridine-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-2-Benzylaziridine-carboxylate. The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene), double-glovedLab coat, chemical-resistant apronNIOSH-approved respirator with appropriate cartridge for organic vapors
Solution Preparation Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene), double-glovedLab coat, chemical-resistant apronWork in a certified chemical fume hood
Reaction Setup/Workup Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene), double-glovedLab coat, chemical-resistant apronWork in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene), double-glovedLab coat, chemical-resistant apronWork in a certified chemical fume hood

Experimental Protocols

Safe Handling Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a closely related compound and your institution's chemical safety protocols. Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.[1][2][3]

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid material in a fume hood or a ventilated balance enclosure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • For liquid transfers, use a calibrated pipette or syringe.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash your hands and forearms with soap and water, even if gloves were worn.[3] Clean all contaminated surfaces.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label the waste container with the full chemical name, concentration, and appropriate hazard symbols.

  • Storage: Store the waste in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]

Visualized Workflows

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Weighing/Transfer B->C D Reaction Setup C->D E Workup/Purification D->E F Decontaminate Glassware E->F G Segregate and Label Waste F->G H Store Waste Appropriately G->H I Dispose via EHS H->I

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Response for Spills

Emergency Spill Response cluster_scene Immediate Actions cluster_response Spill Control cluster_cleanup Decontamination and Disposal A Evacuate Immediate Area B Alert Others Nearby A->B C Remove Contaminated Clothing B->C D If small spill, absorb with inert material C->D E If large spill, contact EHS immediately C->E F Place absorbent material in a sealed container D->F E->F G Clean the spill area with appropriate solvent F->G H Label as hazardous waste G->H

Caption: Emergency response procedure for a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.